2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Description
The exact mass of the compound 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-5-3-4(7(10,11)12)1-2-6(5)15(9,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEGTYZLWBOTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381031 | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54403-98-4 | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54403-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a key organosulfur compound that serves as a versatile intermediate in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group enhances lipophilicity and metabolic stability in target molecules, while the bromo and sulfonyl chloride functionalities provide reactive handles for diverse chemical transformations. This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and safe handling of this important building block.
Physicochemical Properties
This compound is a solid at room temperature with a characteristic odor. It is crucial to handle this compound under anhydrous conditions as it is sensitive to moisture.[2]
| Property | Value | Reference |
| CAS Number | 54403-98-4 | |
| Molecular Formula | C₇H₃BrClF₃O₂S | |
| Molecular Weight | 323.51 g/mol | |
| Boiling Point | 235-236 °C | |
| Density | 1.865 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5270 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, which involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[3][4]
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.[5][6]
Materials:
-
2-Bromo-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Ether or Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2-Bromo-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[7]
-
Stir the mixture for an additional 30 minutes at this temperature.
-
-
Preparation of the Sulfonylating Reagent:
-
In a separate, large beaker, saturate glacial acetic acid with sulfur dioxide gas.
-
Add copper(I) chloride as a catalyst and continue to bubble sulfur dioxide until the solution becomes blue-green.[5]
-
Cool this mixture in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution in portions to the vigorously stirred sulfur dioxide/acetic acid mixture.[5] Expect foaming, which can be controlled with the addition of a few drops of ether.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice.[5]
-
Extract the aqueous mixture with an organic solvent such as ether or dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution until the washings are neutral, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
-
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
The sulfonyl chloride moiety of this compound is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles.
Reaction with Amines to form Sulfonamides
A primary application of this reagent is in the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. The reaction with primary or secondary amines proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This is a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.[7]
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, benzylamine)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the amine and the base in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1M HCl to remove excess amine and base.
-
Subsequently, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
-
Caption: General workflow for the synthesis of sulfonamides.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a suitable respirator.
-
Handling: Keep away from heat, sparks, and open flames. Keep the container tightly closed. Handle in a well-ventilated area.
-
Storage: Store in a flammable liquid storage area.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex organic molecules. Its utility in introducing the bromo and trifluoromethyl-substituted phenylsulfonyl moiety makes it a compound of interest for researchers in medicinal chemistry and materials science. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe use in the laboratory.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 54403-98-4 | Benchchem [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 54403-98-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride, identified by CAS number 54403-98-4, is a highly functionalized aromatic sulfonyl chloride that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive sulfonyl chloride group, a bromine atom, and an electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile that is highly sought after in the design and synthesis of novel therapeutic agents and agrochemicals. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and industrial settings.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 54403-98-4 | [1] |
| Molecular Formula | C7H3BrClF3O2S | [1] |
| Molecular Weight | 323.51 g/mol | [1] |
| Appearance | Low-melting solid | [2] |
| Boiling Point | 235-236 °C | [1][3] |
| Melting Point | 36-39 °C | [2] |
| Density | 1.865 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.5270 | [1][3] |
| Flash Point | 35 °C (95 °F) - closed cup | [1] |
Structural Representation
The structural arrangement of this compound is key to its reactivity. The trifluoromethyl group exerts a strong electron-withdrawing effect, which significantly activates the sulfonyl chloride moiety towards nucleophilic attack.[4] The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions.
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound typically involves the chlorosulfonation of the corresponding substituted benzene.
Synthetic Pathway Overview
A common synthetic route starts from 1-bromo-3-(trifluoromethyl)benzene. The key transformation is the introduction of the chlorosulfonyl group onto the aromatic ring.
Caption: General synthetic workflow for the target compound.
Detailed Experimental Protocol
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive and hazardous reagents.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 1-bromo-3-(trifluoromethyl)benzene.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent or by vacuum distillation.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.
Nucleophilic Substitution at the Sulfur Center
The sulfonyl chloride is highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.[5] This reactivity is the cornerstone of its utility in constructing a diverse array of molecules.[4]
Caption: Key reactions involving nucleophilic substitution.
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfur atom, making these reactions proceed efficiently, often under mild conditions.[4]
Synthesis of Sulfonamides
The formation of sulfonamides is a particularly important application, as the sulfonamide functional group is a well-established pharmacophore in numerous clinically used drugs.[6][7] The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
General Protocol for Sulfonamide Synthesis:
-
Dissolution: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition: Cool the solution to 0 °C and add a solution of this compound (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable reagent in the synthesis of biologically active molecules.[7][8]
As a Scaffold for Bioactive Compounds
The benzenesulfonamide core derived from this reagent is a privileged scaffold in medicinal chemistry.[7] The bromine atom can be utilized for further structural diversification through reactions like Suzuki, Heck, or Sonogashira cross-coupling, allowing for the rapid generation of compound libraries for high-throughput screening.
"Click Chemistry" Applications
While not a direct participant in the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC), the sulfonyl chloride can be used to introduce a sulfonyl azide group, a key functional group for "click chemistry".[9][10] This powerful and versatile reaction allows for the efficient and specific conjugation of molecules.[11][12]
Workflow for Introducing a "Clickable" Handle:
Caption: Pathway to synthesize triazole-linked compounds.
Safety, Handling, and Storage
Proper handling and storage are crucial when working with this compound due to its hazardous nature.
Hazard Identification
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water to release hydrochloric acid.
-
GHS Pictograms: Flame, Corrosion[1]
-
Signal Word: Danger[1]
-
Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[1]
Recommended Handling Procedures
-
Always work in a well-ventilated chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][13]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Keep away from heat, sparks, and open flames.[2]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[13]
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as acids, bases, amines, and reducing agents.[13]
Conclusion
This compound is a versatile and powerful reagent for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined reactivity, coupled with the potential for further functionalization, provides chemists with a valuable tool for the construction of complex and biologically relevant molecules. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.
References
- 1. This compound 97 54403-98-4 [sigmaaldrich.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 54403-98-4 | CAS DataBase [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride [benchchem.com]
- 6. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound [myskinrecipes.com]
- 9. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the NMR Spectra of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Introduction
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a key organohalogen compound utilized extensively as a reactive intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its trifluoromethyl and sulfonyl chloride moieties impart unique electronic properties and reactive handles, making it a versatile building block for complex molecular architectures. Given its role in drug development and chemical research, unambiguous structural confirmation and purity assessment are paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.[2][3] This in-depth guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. We will delve into the theoretical principles governing the spectral features, predict and interpret the chemical shifts and coupling constants, and provide a field-proven experimental protocol for acquiring high-fidelity NMR data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's spectroscopic signature.
Molecular Structure and Spectroscopic Analysis
The structural integrity of this compound is confirmed by a multi-nuclear NMR approach. The molecule possesses three types of NMR-active nuclei—¹H, ¹³C, and ¹⁹F—each providing a unique and complementary piece of the structural puzzle.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number and electronic environment of protons in the molecule.[4] The aromatic region of this compound is characterized by three distinct proton signals, corresponding to H³, H⁵, and H⁶.
Causality of Chemical Shifts and Splitting Patterns:
The chemical shifts (δ) of the aromatic protons are heavily influenced by the electronic effects of the substituents. The sulfonyl chloride (-SO₂Cl) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, which deshield adjacent protons, shifting their resonance signals downfield (to a higher ppm value). The bromine atom (-Br) is also electron-withdrawing but to a lesser extent.
The spin-spin coupling (J-coupling) between non-equivalent protons results in the splitting of signals into multiplets.[5] The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei. For this trisubstituted benzene ring, we expect to observe:
-
Ortho-coupling (³JHH): Between protons on adjacent carbons (e.g., H⁵-H⁶), typically 7-9 Hz.
-
Meta-coupling (⁴JHH): Between protons separated by three bonds (e.g., H³-H⁵), typically 2-3 Hz.
-
Para-coupling (⁵JHH): Between protons on opposite carbons, which is typically very small (<1 Hz) and often not resolved.
Predicted ¹H NMR Spectrum:
-
H⁶: This proton is ortho to the strongly electron-withdrawing -SO₂Cl group, leading to significant deshielding. It is expected to be the most downfield signal. It will be split by H⁵ (ortho-coupling) into a doublet.
-
H³: This proton is ortho to the bromine atom and meta to the -SO₂Cl group. It will be moderately deshielded. It will be split by H⁵ (meta-coupling) into a narrow doublet.
-
H⁵: This proton is ortho to the -CF₃ group, meta to the bromine, and para to the -SO₂Cl group. It will be split by H⁶ (ortho-coupling) and H³ (meta-coupling), resulting in a doublet of doublets (dd).
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[4] For this compound, seven unique carbon signals are expected: six for the aromatic ring and one for the trifluoromethyl group.
Causality of Chemical Shifts and C-F Coupling:
-
Substituent Effects: Carbons directly bonded to electronegative atoms (S, Br) or electron-withdrawing groups (-CF₃) are shifted significantly. The carbon bearing the -SO₂Cl group (C¹) and the carbon bearing the -CF₃ group (C⁴) are expected at lower field.
-
Carbon-Fluorine Coupling (JCF): The ¹⁹F nucleus (spin I=1/2) couples with the ¹³C nucleus, leading to signal splitting.
-
The CF₃ carbon itself will appear as a strong quartet due to one-bond coupling (¹JCF), typically in the range of 270-280 Hz.
-
The aromatic carbon directly attached to the CF₃ group (C⁴) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF) around 30-35 Hz.[6]
-
Other aromatic carbons will exhibit smaller long-range couplings (³JCF, ⁴JCF), which may appear as complex multiplets or slight peak broadening.
-
Part 3: ¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds.[7]
Predicted ¹⁹F NMR Spectrum:
The three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent. Therefore, they will produce a single, sharp signal in the ¹⁹F NMR spectrum.
-
Chemical Shift: The chemical shift for an aromatic -CF₃ group typically falls in the range of -60 to -65 ppm (relative to CFCl₃ as an external standard).[6][8][9]
-
Multiplicity: Since there are no other fluorine atoms in the molecule, the signal is expected to be a singlet. Long-range coupling to aromatic protons (⁴JHF and ⁵JHF) is possible but often too small to be resolved in a standard ¹⁹F spectrum.
Summary of Predicted NMR Data
The following table summarizes the anticipated NMR spectral data for this compound, based on established principles and data from analogous structures.
| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | H³ | ~7.90 - 8.10 | d | ⁴J(H³-H⁵) ≈ 2.0 |
| ¹H | H⁵ | ~8.15 - 8.35 | dd | ³J(H⁵-H⁶) ≈ 8.5, ⁴J(H⁵-H³) ≈ 2.0 |
| ¹H | H⁶ | ~8.30 - 8.50 | d | ³J(H⁵-H⁶) ≈ 8.5 |
| ¹³C | C¹-C⁶ | ~120 - 145 | various m | J(C-F) couplings expected |
| ¹³C | CF₃ | ~122 | q | ¹J(C-F) ≈ 274 |
| ¹⁹F | CF₃ | ~ -63 | s | N/A |
Experimental Protocol for High-Resolution NMR Acquisition
This protocol outlines a self-validating system for acquiring high-quality, reproducible NMR data for structural verification and purity analysis.
1. Sample Preparation:
-
Analyte: Accurately weigh ~15-20 mg of this compound.
-
Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to an NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.
-
Mixing: Cap the NMR tube and gently invert several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F) to ensure maximum signal-to-noise.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to maintain field stability.
-
Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
3. Data Acquisition Parameters:
| Parameter | ¹H Acquisition | ¹³C Acquisition | ¹⁹F Acquisition |
| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) | Standard 1-pulse (zg) |
| Spectral Width | ~16 ppm (centered at ~5 ppm) | ~240 ppm (centered at ~120 ppm) | ~200 ppm (centered at -100 ppm) |
| Acquisition Time | 2-3 seconds | 1-2 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | 5 seconds |
| Number of Scans | 8-16 | 512-1024 | 16-32 |
| Temperature | 298 K | 298 K | 298 K |
4. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H; ~1.0 Hz for ¹³C) and perform Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing:
-
For ¹H and ¹³C, reference the spectrum by setting the TMS signal to 0.00 ppm.
-
For ¹⁹F, an external reference like CFCl₃ (0.00 ppm) is standard, or a secondary internal standard can be used.
-
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative ratio of protons, which should correspond to 1:1:1 for the aromatic protons.
Conclusion
The structural characterization of this compound is definitively achieved through a coordinated multi-nuclear NMR analysis. The ¹H NMR spectrum confirms the substitution pattern on the aromatic ring, the ¹³C spectrum verifies the complete carbon skeleton, and the ¹⁹F NMR spectrum provides an unambiguous signature for the trifluoromethyl group. The predictable chemical shifts and coupling patterns, governed by fundamental electronic principles, make NMR an indispensable tool for verifying the identity, purity, and structural integrity of this important chemical intermediate in both academic research and industrial quality control settings.
References
- 1. This compound [myskinrecipes.com]
- 2. emerypharma.com [emerypharma.com]
- 3. microbenotes.com [microbenotes.com]
- 4. azooptics.com [azooptics.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. rsc.org [rsc.org]
- 7. azom.com [azom.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. colorado.edu [colorado.edu]
1H NMR of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
An In-Depth Technical Guide to the ¹H NMR of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We will delve into a detailed prediction of the spectrum, grounded in the fundamental principles of chemical shift theory and spin-spin coupling in substituted aromatic systems. This whitepaper will further provide a robust, field-tested protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results. Visual aids, including a molecular structure diagram and a spin-spin coupling schematic, are provided to enhance understanding.
Introduction: The Importance of Structural Elucidation
This compound (CAS 54403-98-4) is a trifunctional aromatic compound, featuring a sulfonyl chloride, a bromine atom, and a trifluoromethyl group.[1] The precise arrangement of these substituents on the benzene ring is critical to its reactivity and its utility as a building block in organic synthesis. Unambiguous structural confirmation is therefore paramount, and ¹H NMR spectroscopy serves as a primary tool for this purpose.
The proton NMR spectrum provides a unique fingerprint of the molecule, with the chemical shifts of the aromatic protons being exquisitely sensitive to the electronic environment created by the substituents. Furthermore, the spin-spin coupling patterns reveal the connectivity and relative positions of the protons on the aromatic ring. A thorough understanding of these spectral features allows for unequivocal verification of the compound's identity and purity.
Theoretical ¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the three substituents.
-
Substituent Effects on Chemical Shifts:
-
-SO₂Cl (Sulfonyl chloride): This is a strongly electron-withdrawing group, primarily through induction. It will deshield adjacent (ortho) protons, shifting their signals downfield.
-
-Br (Bromo): Bromine is an electronegative atom and thus electron-withdrawing through induction. However, it is also capable of donating electron density into the ring via resonance. For halogens, the inductive effect typically dominates, leading to a net deshielding of nearby protons.
-
-CF₃ (Trifluoromethyl): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, primarily through a powerful inductive effect. It will significantly deshield protons in its vicinity.
-
-
Predicted Chemical Shifts and Coupling Constants: Based on the additive effects of these substituents, we can predict the relative chemical shifts of the three aromatic protons, labeled Ha, Hb, and Hc as shown in Figure 1.
-
Hc: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group and will therefore be the most deshielded, appearing at the lowest field (highest ppm).
-
Ha: This proton is ortho to the bromine atom and meta to the sulfonyl chloride group. It will be significantly deshielded, but likely to a lesser extent than Hc.
-
Hb: This proton is situated between the bromine and trifluoromethyl groups. While influenced by both, its position relative to the sulfonyl chloride group (para) will result in it being the least deshielded of the three, appearing at the highest field (lowest ppm).
The coupling between these protons will follow the typical patterns for aromatic systems:
-
Ortho coupling (³J): Typically in the range of 7-10 Hz.[2]
-
Meta coupling (⁴J): Much smaller, typically 2-3 Hz.[2]
-
Para coupling (⁵J): Generally very small or zero and often not resolved.
Therefore, we can predict the following splitting patterns:
-
Hc: Will appear as a doublet, split by the meta-proton Ha (⁴J ≈ 2-3 Hz).
-
Ha: Will appear as a doublet of doublets, split by the ortho-proton Hb (³J ≈ 8-9 Hz) and the meta-proton Hc (⁴J ≈ 2-3 Hz).
-
Hb: Will appear as a doublet, split by the ortho-proton Ha (³J ≈ 8-9 Hz).
-
Visualizing the Structure and Spin System
To clarify the relationships between the protons, the molecular structure with proton assignments and a schematic of the spin-spin coupling are provided below.
Caption: Molecular structure of this compound with proton assignments.
Caption: ¹H-¹H spin-spin coupling network in this compound.
Predicted ¹H NMR Data Summary
The predicted ¹H NMR data are summarized in the table below.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hc | 8.2 - 8.4 | d | ⁴J ≈ 2.0 | 1H |
| Ha | 8.0 - 8.2 | dd | ³J ≈ 8.5, ⁴J ≈ 2.0 | 1H |
| Hb | 7.8 - 8.0 | d | ³J ≈ 8.5 | 1H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol is a self-validating system designed to produce high-resolution ¹H NMR spectra. Adherence to these steps will ensure data of sufficient quality for unambiguous structural elucidation.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.[3]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[5]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm). Most commercially available CDCl₃ contains TMS. If not, a small amount can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
The following parameters are for a standard 400 MHz NMR spectrometer.
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument's software should be used to lock onto the deuterium signal of the CDCl₃ and to tune the probe for optimal sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. This is crucial for achieving sharp peaks and high resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse ('zg30') is appropriate.
-
Number of Scans (NS): 16 scans should be sufficient.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.
-
Spectral Width (SW): A range from -1 to 10 ppm is adequate.
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.
-
Integration: Integrate the signals in the aromatic region to confirm the presence of three protons in a 1:1:1 ratio.
-
Peak Picking and Coupling Constant Analysis: Identify the peak maxima and calculate the coupling constants.
Spectral Interpretation and Structural Confirmation
The acquired and processed ¹H NMR spectrum should be compared with the predicted data. The presence of three signals in the aromatic region with the expected chemical shifts, multiplicities, and integration values would provide strong evidence for the structure of this compound. The coupling constants are particularly diagnostic: the observation of one ortho-coupling constant (³J ≈ 8.5 Hz) and one meta-coupling constant (⁴J ≈ 2.0 Hz) would confirm the 1,2,4-trisubstitution pattern.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H NMR spectroscopy of this compound. By understanding the underlying principles of substituent effects on chemical shifts and coupling constants, a detailed prediction of the spectrum can be made. The provided experimental protocol offers a reliable method for obtaining high-quality data. The combination of theoretical prediction and careful experimental work allows for the confident structural elucidation and purity assessment of this important chemical intermediate, ensuring its suitability for applications in research and development.
References
- 1. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR spectrum [chemicalbook.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride in Organic Solvents
Introduction: The Critical Role of Solubility in the Application of a Key Synthetic Building Block
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this reagent highly valuable in modern drug design.[3][4] However, the successful application of this sulfonyl chloride in synthetic protocols is fundamentally dependent on its solubility characteristics in various organic solvents. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation, directly impacting yield, purity, and process efficiency.
This technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination and application. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent.
Physicochemical Properties and Safety Considerations
A foundational understanding of the physical and chemical properties of this compound is essential before delving into its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClF₃O₂S | [5] |
| Molecular Weight | 323.51 g/mol | |
| Appearance | Off-white to faint beige fused solid | [5] |
| Boiling Point | 235-236 °C (lit.) | |
| Density | 1.865 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5270 (lit.) | |
| Flash Point | 35 °C (95 °F) - closed cup |
Safety and Handling:
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[5] It is also moisture-sensitive, reacting with water, which can lead to hydrolysis.[5] Appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator, must be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[6][7]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several factors come into play:
-
Polarity: The molecule possesses a highly polar sulfonyl chloride group (-SO₂Cl) and a trifluoromethyl group (-CF₃), which is strongly electron-withdrawing. The benzene ring itself is nonpolar. This combination of polar and nonpolar regions suggests that the compound will have varied solubility in a range of solvents.
-
Dipole-Dipole Interactions: The polar nature of the sulfonyl chloride and trifluoromethyl groups allows for dipole-dipole interactions with polar solvents.
-
London Dispersion Forces: The benzene ring and the bromine atom contribute to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.
-
Hydrogen Bonding: this compound does not have hydrogen bond donor capabilities. It can, however, act as a hydrogen bond acceptor at the oxygen atoms of the sulfonyl group. This suggests that it may have some solubility in protic solvents.
-
Reactivity: A crucial consideration is the reactivity of the sulfonyl chloride group. In protic solvents, particularly alcohols and water, solvolysis can occur, leading to the formation of sulfonate esters or sulfonic acids, respectively.[8] This is a chemical reaction rather than simple dissolution.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of published quantitative solubility data for this compound, the following protocol outlines a reliable method for its experimental determination.
Objective: To determine the solubility of this compound in a selection of representative organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (97% purity or higher)
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, isopropanol)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). An excess is ensured when solid material remains undissolved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C) and stir for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a syringe filter to remove any suspended solid particles.
-
Dilute the filtered aliquot with a known volume of a suitable solvent (the same solvent used for dissolution is often appropriate) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC-UV or UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of the Experimental Workflow:
References
- 1. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride [benchchem.com]
- 2. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 54403-98-4 [amp.chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Intricacies of a Potent Reagent
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride stands as a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility in the construction of complex sulfonamides and other vital molecular scaffolds is well-established. However, the very attributes that render it a potent synthetic tool—the electrophilic sulfur center activated by electron-withdrawing groups—also predispose it to instability if not handled and stored with the requisite scientific rigor. This guide, compiled from a senior application scientist's perspective, moves beyond mere procedural instructions. It aims to provide a deep, mechanistic understanding of the factors governing the stability of this compound, offering not just protocols, but the scientific rationale that underpins them. By fostering this deeper comprehension, we empower researchers to not only preserve the integrity of their starting materials but also to ensure the reproducibility and success of their synthetic endeavors.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is the bedrock upon which sound handling and storage practices are built.
| Property | Value | Source |
| CAS Number | 54403-98-4 | [1] |
| Molecular Formula | C₇H₃BrClF₃O₂S | [1] |
| Molecular Weight | 323.51 g/mol | [1] |
| Appearance | Off-white to faint beige fused solid | |
| Boiling Point | 235-236 °C (lit.) | |
| Density | 1.865 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.5270 (lit.) | |
| Flash Point | 95 °F (35 °C) - closed cup |
Spectroscopic Data for Characterization:
-
Infrared (IR) Spectroscopy: This technique is invaluable for the rapid identification of the sulfonyl chloride functional group. Expect strong, characteristic absorption bands for the S=O stretches, typically in the regions of 1385-1365 cm⁻¹ (asymmetric) and 1190-1170 cm⁻¹ (symmetric). The S-Cl stretch will appear in the lower frequency region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons will exhibit complex splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Chemical shifts will be influenced by the electron-withdrawing nature of the substituents.
-
¹⁹F NMR: A single, sharp resonance is expected for the -CF₃ group.
-
¹³C NMR: Will show distinct signals for the seven carbon atoms, with chemical shifts indicative of their electronic environment.
-
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and identifying fragmentation patterns. Key fragments often arise from the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64). For purity analysis, coupling with gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS) is recommended.
Section 2: The Chemistry of Instability: Reactivity and Decomposition Pathways
The stability of this compound is intrinsically linked to its reactivity. The electron-withdrawing trifluoromethyl and bromo substituents significantly enhance the electrophilicity of the sulfonyl sulfur atom, making it highly susceptible to nucleophilic attack.
Hydrolysis: The Primary Culprit
The most significant and immediate threat to the stability of this compound is hydrolysis. The presence of even trace amounts of water can initiate a rapid reaction to form the corresponding sulfonic acid and hydrochloric acid.[2]
Reaction: Br(CF₃)C₆H₃SO₂Cl + H₂O → Br(CF₃)C₆H₃SO₃H + HCl
This reaction is problematic for several reasons:
-
Loss of Reagent: The active sulfonyl chloride is consumed, leading to lower yields in subsequent reactions.
-
Introduction of Impurities: The resulting sulfonic acid can complicate reaction work-ups and product purification.
-
Corrosive Byproducts: The generation of hydrochloric acid can corrode equipment and potentially catalyze other undesirable side reactions.
The mechanism of this hydrolysis is generally considered to be a bimolecular nucleophilic substitution (SN2-type) at the sulfur atom.[3]
Caption: Mechanism of Sulfonyl Chloride Hydrolysis.
Reactivity with Other Nucleophiles
The high reactivity of this compound extends to a wide range of other nucleophiles commonly found in a laboratory setting. Understanding these incompatibilities is crucial for safe storage and handling.
-
Alcohols: React to form sulfonate esters.
-
Amines: React to form sulfonamides.[2]
-
Strong Bases: Can promote elimination or other decomposition pathways.
-
Strong Oxidizing Agents: Incompatible.
Thermal Decomposition
While generally stable at recommended storage temperatures, prolonged exposure to elevated temperatures can lead to thermal decomposition. The primary decomposition pathway for many arylsulfonyl chlorides involves the extrusion of sulfur dioxide to yield an aryl chloride.[4]
Reaction: Br(CF₃)C₆H₃SO₂Cl → Br(CF₃)C₆H₃Cl + SO₂
The liberation of sulfur dioxide, a toxic and corrosive gas, underscores the importance of temperature-controlled storage.
Section 3: Recommended Storage and Handling Protocols
Based on the inherent reactivity of this compound, a stringent set of storage and handling protocols is mandatory to maintain its purity and ensure the safety of laboratory personnel.
Core Storage Principles
The mantra for storing this reagent is "Cool, Dry, and Inert."
-
Temperature: Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is recommended for long-term storage. Avoid storing at room temperature for extended periods, and never store near heat sources or in direct sunlight.[5]
-
Moisture Exclusion: This is the most critical factor. The compound is highly moisture-sensitive.[6] Containers must be tightly sealed immediately after use. Storage in a desiccator, particularly after opening, is a highly recommended practice. The use of an inert atmosphere (e.g., nitrogen or argon) for blanketing the container headspace is best practice, especially for larger quantities or for long-term storage.
-
Inert Atmosphere: For optimal long-term stability, store under an inert atmosphere such as argon or nitrogen to displace both moisture and oxygen.
Caption: Key Principles for Storing this compound.
Handling Procedures
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Dispensing: When dispensing the solid, work quickly to minimize exposure to atmospheric moisture. If the compound has solidified in a fused mass, it may be gently warmed to facilitate handling, but care should be taken to avoid overheating.
-
Incompatible Materials: Ensure that this reagent is stored separately from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[5]
Section 4: Experimental Protocol for Stability Assessment
To quantitatively assess the stability of a given batch of this compound, a forced degradation or accelerated stability study can be performed. This protocol outlines a general approach that can be adapted based on available analytical instrumentation.
Objective
To determine the degradation of this compound under accelerated temperature and humidity conditions over a defined period.
Materials and Equipment
-
This compound sample
-
Vials with inert, tightly sealing caps
-
Stability chamber or oven capable of maintaining 40°C ± 2°C / 75% RH ± 5%
-
HPLC system with a UV detector or GC-MS system
-
Appropriate column (e.g., C18 for HPLC)
-
Aprotic solvents (e.g., acetonitrile, dichloromethane)
-
Derivatizing agent for GC-MS analysis (e.g., diethylamine)
-
Analytical balance
Experimental Workflow
Caption: Workflow for Accelerated Stability Testing.
Step-by-Step Methodology
-
Initial Analysis (T=0):
-
Accurately weigh a sample of the this compound.
-
Prepare a stock solution in a suitable aprotic solvent (e.g., acetonitrile for HPLC).
-
Perform the chosen analytical method (see below) to determine the initial purity. This serves as the baseline.
-
-
Sample Preparation for Stress Testing:
-
Aliquot known quantities of the compound into several vials.
-
For one set of vials, seal them tightly under ambient conditions.
-
For a second set, if investigating the efficacy of an inert atmosphere, blanket the vials with argon or nitrogen before sealing.
-
-
Accelerated Stability Study:
-
Place the prepared vials into a stability chamber set to 40°C and 75% relative humidity.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 1 week, 2 weeks, 4 weeks), remove a vial from each set.
-
Allow the vial to return to room temperature before opening.
-
Prepare a sample for analysis in the same manner as the T=0 sample.
-
-
Analytical Methodologies:
-
HPLC-UV:
-
Mobile Phase: A gradient of water and acetonitrile is typically effective.
-
Column: A standard C18 column.
-
Detection: UV detection at a wavelength where the parent compound has strong absorbance.
-
Analysis: The percentage of the parent compound remaining is determined by comparing the peak area at each time point to the T=0 peak area. The appearance of new peaks corresponding to degradation products (like the sulfonic acid) should be monitored.
-
-
GC-MS (with derivatization):
-
Derivatization: Due to the reactivity of the sulfonyl chloride, derivatization is often necessary for GC analysis. React the sample with a nucleophile like diethylamine to form the stable sulfonamide derivative.[6]
-
Analysis: Monitor the disappearance of the sulfonamide derivative of the parent compound and the appearance of any new peaks.
-
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
A significant decrease in the parent compound's concentration indicates instability under the tested conditions.
-
Conclusion: A Foundation of Scientific Diligence
The stability and, consequently, the utility of this compound are directly proportional to the care with which it is stored and handled. A comprehensive understanding of its inherent reactivity, particularly its susceptibility to hydrolysis, is not merely academic but a practical necessity for any researcher employing this powerful reagent. By adhering to the principles of cool, dry, and inert storage, and by implementing meticulous handling procedures, scientists can safeguard the integrity of this compound, ensuring the reliability of their experimental outcomes and contributing to the advancement of chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. researchgate.net [researchgate.net]
- 4. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Moisture Sensitivity in Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
An In-depth Technical Guide on the Thermal Decomposition of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
Disclaimer: Direct experimental data on the thermal decomposition of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is not extensively available in peer-reviewed literature. This guide therefore presents a predictive analysis based on established principles of organic chemistry, data from structurally analogous compounds, and recommended analytical methodologies. The information herein is intended to provide a robust theoretical and practical framework for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Synthetic Importance and Latent Hazards
This compound is a key intermediate in organic synthesis, valued for its utility in introducing the 2-bromo-4-(trifluoromethyl)phenylsulfonyl moiety into molecules, a common scaffold in the development of pharmaceuticals and agrochemicals. The presence of a sulfonyl chloride group, a bromine atom, and a trifluoromethyl group on the same aromatic ring results in a molecule with a unique combination of reactivity and stability. However, this structural complexity also introduces potential hazards, particularly concerning its thermal stability. An understanding of its behavior at elevated temperatures is paramount for safe handling, process development, and risk assessment.
This technical guide provides an in-depth analysis of the predicted thermal decomposition pathways of this compound. It synthesizes information from the known thermal behavior of substituted benzenesulfonyl chlorides, brominated aromatic compounds, and trifluoromethylated benzenes to construct a predictive model of its decomposition. Furthermore, this guide outlines detailed experimental and computational protocols to enable researchers to rigorously characterize its thermal properties.
Predicted Thermal Stability and Key Structural Considerations
The thermal stability of this compound is dictated by the interplay of its constituent functional groups:
-
The Sulfonyl Chloride Moiety: The sulfonyl chloride group is the most probable initiation site for thermal decomposition. The S-Cl bond is susceptible to homolytic cleavage at elevated temperatures. The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides.[1]
-
The Carbon-Bromine Bond: The C-Br bond on the aromatic ring is weaker than the C-H and C-F bonds and is a likely site for cleavage at higher temperatures, a common decomposition pathway observed in the pyrolysis of brominated aromatic compounds.[1][2]
-
The Trifluoromethyl Group: The trifluoromethyl group is known for its high thermal stability due to the strength of the C-F bonds.[3][4] It is expected to remain intact during the initial stages of decomposition but may participate in secondary reactions at higher temperatures.
Based on these considerations, the thermal decomposition is anticipated to be a multi-stage process, with the initial and rate-determining steps likely involving the sulfonyl chloride group.
Proposed Thermal Decomposition Mechanisms
The thermal decomposition of this compound is likely to proceed through a free-radical mechanism. Two primary pathways are proposed, which may occur concurrently or sequentially depending on the temperature and reaction conditions.
Pathway A: Initial S-Cl and C-S Bond Cleavage
This pathway is initiated by the homolytic cleavage of the weakest bonds associated with the sulfonyl chloride group.
-
Initiation: Homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chlorine radical.
-
Propagation:
-
The sulfonyl radical can undergo desulfonylation to release sulfur dioxide (SO₂) and form an aryl radical.
-
The highly reactive aryl and chlorine radicals can then abstract hydrogen atoms from other molecules or recombine to form various byproducts.
-
-
Termination: Combination of radicals to form stable molecules.
Caption: Proposed decomposition pathway A involving initial S-Cl bond cleavage.
Pathway B: Concerted or Near-Concerted Extrusion of SO₂
An alternative mechanism involves a more concerted extrusion of sulfur dioxide, which has been observed in the decomposition of other sulfonyl chlorides.
-
Initiation: A concerted or near-concerted cleavage of the C-S and S-Cl bonds to directly form an aryl radical, a chlorine radical, and sulfur dioxide.
-
Propagation and Termination: Similar to Pathway A, the generated radicals will react to form a variety of byproducts.
Caption: Proposed decomposition pathway B involving concerted extrusion of SO₂.
Secondary Decomposition at Higher Temperatures
At temperatures exceeding the initial decomposition of the sulfonyl chloride moiety, cleavage of the C-Br bond is anticipated.
-
C-Br Bond Cleavage: Homolytic cleavage of the C-Br bond in the parent molecule or in the aryl radical intermediates to generate bromine radicals.
-
Formation of HBr: Bromine radicals can abstract hydrogen atoms to form hydrogen bromide (HBr), a corrosive and toxic gas.[2][5]
-
Aryl Radical Reactions: The resulting aryl radicals can undergo a variety of reactions, including cyclization, dimerization, and fragmentation.
Potential Hazardous Byproducts
The thermal decomposition of this compound can potentially generate a range of hazardous substances. A thorough understanding of these potential byproducts is crucial for designing appropriate safety protocols and mitigation strategies.
| Potential Byproduct | Chemical Formula | Primary Hazard | Anticipated Formation Pathway |
| Sulfur Dioxide | SO₂ | Toxic, corrosive, respiratory irritant | Extrusion from the sulfonyl radical |
| Hydrogen Chloride | HCl | Toxic, corrosive, respiratory irritant | Abstraction of hydrogen by chlorine radicals |
| Hydrogen Bromide | HBr | Toxic, corrosive, respiratory irritant | Abstraction of hydrogen by bromine radicals |
| Bromine | Br₂ | Toxic, corrosive, strong oxidizer | Recombination of bromine radicals |
| Chlorinated Aromatic Compounds | C₇H₃BrClF₃ | Persistent organic pollutants, potential carcinogens | Recombination of aryl and chlorine radicals |
| Brominated Aromatic Compounds | C₇H₄Br₂F₃ | Persistent organic pollutants | Disproportionation or recombination reactions |
| Polyhalogenated Biphenyls | C₁₄H₆Br₂F₆ | Highly toxic, persistent organic pollutants | Dimerization of aryl radicals |
Experimental Protocol for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) and Differential Scanning Calorimetry (DSC) is recommended.
Instrumentation and Consumables
-
Simultaneous Thermal Analyzer (TGA/DSC) or separate TGA and DSC instruments.
-
Mass Spectrometer coupled to the TGA outlet.
-
Inert purge gas (e.g., Nitrogen or Argon, high purity).
-
Oxidative purge gas (e.g., synthetic air).
-
Alumina or platinum crucibles.
-
Microbalance for sample preparation.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 98-08-8: (Trifluoromethyl)benzene | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
A Tale of Two Substituents: An In-depth Technical Guide to the Electronic Effects of Bromo and Trifluoromethyl Groups on Reactivity
Introduction: The Power of Substitution in Molecular Design
In the intricate world of molecular design, particularly within pharmaceutical and materials science, the strategic modification of a core structure is paramount. Substituents—the atoms or groups of atoms that replace hydrogen on a parent scaffold—are not mere decorations. They are powerful tools that precisely modulate a molecule's electronic distribution, sterics, and physicochemical properties. Understanding the nuanced effects of each substituent is critical for designing molecules with desired reactivity, metabolic stability, and biological activity.
This guide delves into the electronic effects of two profoundly influential substituents: the bromo (–Br) and the trifluoromethyl (–CF₃) groups. While both are generally classified as electron-withdrawing, their mechanisms of action and resulting impact on molecular reactivity are distinct. The bromo group, a halogen, presents a classic case of competing inductive and resonance effects. In contrast, the trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily acting through a potent inductive effect.[1] This exploration will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to harness the unique properties of these two critical functional groups.
Part 1: Decoding the Fundamental Electronic Effects
The reactivity of a substituted molecule is governed by the interplay of two primary electronic phenomena: the inductive effect and the resonance effect.
The Inductive Effect (I): Through-Sigma Bond Polarization
The inductive effect is the transmission of charge through a chain of atoms via electrostatic induction, resulting from the electronegativity difference between adjacent atoms.[2][3][4]
-
Trifluoromethyl (–CF₃): A Potent -I Group. The –CF₃ group is a quintessential example of a strong electron-withdrawing group that acts primarily through the inductive effect (-I).[1] The three highly electronegative fluorine atoms (electronegativity of ~3.98 on the Pauling scale) pull electron density away from the central carbon atom. This creates a strong dipole and makes the –CF₃ group a powerful sigma-electron acceptor (σ-acceptor), deactivating nearby reaction centers.[5][6]
-
Bromo (–Br): A Moderate -I Group. Bromine is also more electronegative (~2.96) than carbon (~2.55) and thus exhibits an electron-withdrawing inductive effect (-I).[7] It pulls electron density away from the atom it is attached to through the sigma bond. However, this effect is less pronounced than that of the –CF₃ group.
The Resonance Effect (R/M): Through-Pi System Delocalization
The resonance (or mesomeric) effect involves the delocalization of pi (π) electrons between a substituent and a conjugated system, such as an aromatic ring.[2][3][4][8] This effect can be either electron-donating (+R) or electron-withdrawing (-R).
-
Bromo (–Br): A +R Group with a Twist. The bromine atom possesses lone pairs of electrons in its outer p-orbitals. These lone pairs can be donated into an adjacent π-system, an effect known as π-donation or a +R effect.[2][6] This donation increases electron density at specific positions (the ortho and para positions in an aromatic ring). However, the orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals is relatively inefficient due to differences in size and energy, making the resonance donation weaker than its inductive withdrawal.[9]
-
Trifluoromethyl (–CF₃): Lacking Significant Resonance Donation. The –CF₃ group does not have lone pairs to donate and therefore cannot exert a +R effect. While a form of negative hyperconjugation (a -R effect) has been described, its primary electronic influence on a π-system is overwhelmingly its -I effect.
The tug-of-war between these effects is crucial. For halogens like bromine, the stronger inductive effect deactivates the entire aromatic ring towards electrophiles, while the weaker resonance effect directs incoming electrophiles to the ortho and para positions.[10]
Quantifying the Effects: Hammett Parameters (σ)
The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on reaction rates and equilibria.[11][12] The Hammett constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The subscript (meta or para) denotes the substituent's position on a benzene ring.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Dominant Effect |
| –Br | 0.39 | 0.23 | -I > +R |
| –CF₃ | 0.43 | 0.54 | Strong -I |
Data sourced from multiple Hammett constant tables.[13][14]
This data quantitatively confirms our qualitative discussion. Both groups are electron-withdrawing in both positions (all σ values are positive). The –CF₃ group is a stronger withdrawer than –Br, especially at the para position where its inductive effect is fully expressed without opposition from a +R effect.
Part 2: Impact on Aromatic System Reactivity
The true test of these electronic effects is their influence on chemical reactions, most classically demonstrated in electrophilic aromatic substitution (EAS).
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich π-system of a benzene ring. The substituent on the ring dictates both the overall reaction rate (activation/deactivation) and the position of the attack (regioselectivity).
-
Bromo Group: The –Br group is an ortho, para-director but a deactivator .
-
Deactivation: The strong -I effect of bromine withdraws electron density from the entire ring, making it less nucleophilic and thus less reactive towards electrophiles than unsubstituted benzene.[9]
-
Ortho, Para-Direction: During the attack of an electrophile at the ortho or para position, a key resonance structure of the intermediate carbocation (the arenium ion) allows the bromine atom to donate a lone pair, forming a "bromonium" ion structure. This delocalizes the positive charge onto the bromine, providing significant stabilization. This stabilization is not possible when the attack occurs at the meta position. Therefore, the transition states leading to ortho and para products are lower in energy.[10][9]
-
-
Trifluoromethyl Group: The –CF₃ group is a meta-director and a strong deactivator .
-
Deactivation: The powerful -I effect strongly withdraws electron density from the ring, making it highly unreactive towards electrophiles.[15]
-
Meta-Direction: When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge of the arenium ion directly adjacent to the electron-deficient carbon of the –CF₃ group. This arrangement is extremely destabilizing. By attacking the meta position, the positive charge is never placed adjacent to the –CF₃ group, resulting in a less destabilized intermediate compared to the ortho/para pathways.[15]
-
Part 3: Implications in Drug Design and Medicinal Chemistry
The choice between a bromo and a trifluoromethyl substituent can have profound consequences for a drug candidate's properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making the –CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] Replacing a metabolically labile group (like a methyl group) with a –CF₃ group is a common strategy to increase a drug's half-life.
-
Lipophilicity and Bioavailability: Both groups increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance membrane permeability and bioavailability. The –CF₃ group is one of the most lipophilic substituents used in drug design.[16]
-
Binding Affinity and Halogen Bonding: The electron-withdrawing nature of both groups alters the electronic landscape of the parent molecule, which can enhance binding interactions with biological targets through modified hydrogen bonding or electrostatic interactions.[16] The bromo group offers a unique interaction mode known as halogen bonding , where the electropositive region on the tip of the bromine atom (the σ-hole) can form a favorable non-covalent interaction with a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen) on a protein target.
Part 4: Experimental Protocols for Quantifying Electronic Effects
The theoretical principles discussed can be validated and quantified through rigorous experimental work.
Workflow: Constructing a Hammett Plot to Determine Reaction Sensitivity
A Hammett plot is a cornerstone of physical organic chemistry for investigating reaction mechanisms and the electronic effects of substituents.
Objective: To determine the reaction constant (ρ, rho), which measures the sensitivity of a reaction to the electronic effects of substituents.
Methodology:
-
Select a Reaction Series: Choose a reaction where substituent effects can be systematically studied. A classic example is the hydrolysis of a series of meta- and para-substituted ethyl benzoates.
-
Synthesize Substrates: Prepare the unsubstituted parent compound (e.g., ethyl benzoate) and a series of derivatives with different substituents at the meta and para positions (e.g., p-Br, m-Br, p-CF₃, m-CF₃, p-NO₂, p-OCH₃, etc.).
-
Kinetic Measurements:
-
For each compound, accurately measure the reaction rate constant (k) under identical conditions (solvent, temperature, pH). For ester hydrolysis, this can be done by monitoring the disappearance of the ester or the appearance of the carboxylate product, often using UV-Vis spectroscopy or HPLC.
-
Measure the rate constant for the unsubstituted compound (k₀).
-
-
Data Analysis:
-
For each substituent, calculate the value of log(k/k₀).
-
Obtain the standard Hammett σ values for each substituent from the literature.
-
Plot log(k/k₀) on the y-axis against the corresponding σ values on the x-axis.
-
-
Interpretation:
-
Perform a linear regression on the data points. The slope of the line is the reaction constant, ρ.
-
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state).
-
A negative ρ value means the reaction is favored by electron-donating groups (positive charge buildup in the transition state).
-
The magnitude of ρ indicates the sensitivity of the reaction to substituent effects.
-
Conclusion: Strategic Application of Bromo and Trifluoromethyl Groups
The bromo and trifluoromethyl groups, while both electron-withdrawing, offer distinct profiles of electronic and steric properties. The –Br group's utility lies in the subtle balance of its inductive and resonance effects, providing a deactivating yet ortho, para-directing influence and the potential for halogen bonding. The –CF₃ group is an unapologetically powerful deactivator and meta-director, prized for its ability to confer exceptional metabolic stability and significantly modulate a molecule's electronic character. A deep understanding of these fundamental principles empowers the medicinal chemist and materials scientist to make informed decisions, rationally designing next-generation molecules with finely tuned properties and enhanced performance.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. proprep.com [proprep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hammett substituent constants: Topics by Science.gov [science.gov]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. web.viu.ca [web.viu.ca]
- 14. web.viu.ca [web.viu.ca]
- 15. youtube.com [youtube.com]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Safety data sheet for 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
This guide provides an in-depth analysis of the chemical properties, hazards, and requisite safety protocols for this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety procedures, ensuring a comprehensive and actionable understanding for laboratory and process scale applications.
Section 1: Core Chemical and Physical Identity
This compound is a key intermediate in organic synthesis, valued for its reactive sulfonyl chloride group and the specific electronic and steric properties imparted by the bromo and trifluoromethyl substituents. A precise understanding of its physical properties is the foundation of its safe handling.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 54403-98-4[1][2] |
| Molecular Formula | C₇H₃BrClF₃O₂S[1][2] |
| Molecular Weight | 323.51 g/mol [1][2] |
| Synonyms | 3-Bromo-4-(chlorosulphonyl)benzotrifluoride, 2-bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride[2] |
Table 2: Physicochemical Properties
| Property | Value | Significance for Handling |
| Appearance | Off-white to faint beige fused solid[2] | Visual confirmation of the material. |
| Boiling Point | 235-236 °C (lit.)[2] | Low volatility at room temperature, but vapor can be generated upon heating. |
| Density | 1.865 g/mL at 25 °C (lit.)[2] | Significantly denser than water; will sink in aqueous media. |
| Flash Point | 35 °C (95 °F) - closed cup[2] | Classified as a flammable liquid; vapors can form an ignitable mixture with air. |
| Sensitivity | Moisture Sensitive[2] | Reacts with water, which is a primary driver of its corrosive nature. |
Section 2: Hazard Analysis and the Chemistry of Corrosivity
The compound's dual hazard profile—flammability and corrosivity—demands stringent control measures. While flammability is straightforwardly addressed by avoiding ignition sources, its severe corrosivity is rooted in its chemical reactivity, particularly with water.
Table 3: GHS Hazard Classification
| Pictogram | Class | Signal Word | Hazard Statement |
| 🔥 | Flammable Liquid, Cat. 3[1] | Danger [1][2] | H226: Flammable liquid and vapour[1][2] |
| corrosive | Skin Corrosion, Cat. 1B[1] | Danger [1][2] | H314: Causes severe skin burns and eye damage[1][2] |
The Mechanism of Corrosivity: Inherent Reactivity
The primary cause of the H314 classification is the high reactivity of the sulfonyl chloride functional group. Upon contact with nucleophiles, most notably water, it undergoes rapid hydrolysis. This reaction is not merely a dissolution; it is a chemical transformation that produces highly corrosive byproducts: hydrochloric acid (HCl) and 2-bromo-4-(trifluoromethyl)benzenesulfonic acid. When the reagent contacts biological tissue, it reacts with the ambient moisture on the skin, in the eyes, or in the respiratory tract, causing immediate and severe chemical burns.[3][4] Understanding this mechanism underscores why preventing contact with moisture during storage and handling is paramount.
Caption: Hydrolysis reaction leading to corrosive byproducts.
Section 3: Risk Mitigation and Self-Validating Protocols
A self-validating protocol is one where safety is an intrinsic part of the workflow, not an afterthought. This is achieved through a hierarchy of controls.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound MUST be performed inside a certified chemical fume hood to contain flammable vapors and prevent inhalation of the corrosive material.[5]
-
Emergency Equipment: A safety shower and eyewash station must be located within a 10-second travel distance of the work area.[5][6] Their functionality must be verified on a regular schedule.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be based on the dual flammable and corrosive hazards.
Table 4: Mandatory PPE Ensemble
| Body Part | Protection | Rationale and Specification |
| Eyes/Face | Goggles and Face Shield | Goggles provide a seal against splashes.[7] A face shield worn over goggles is mandatory to protect the entire face from splashes of this highly corrosive material. |
| Hands | Nitrile Gloves | Nitrile gloves offer adequate protection for incidental contact.[7] For prolonged handling or immersion, consult the manufacturer's compatibility charts and consider heavier-duty gloves. Always double-glove. |
| Body | Flame-Retardant Lab Coat | A flame-retardant (FR) lab coat protects against both fire hazards and chemical splashes. |
| Respiratory | Type ABEK (EN14387) Respirator Filter | A respirator should be available for non-routine or emergency situations. For routine work, the fume hood is the primary respiratory control. |
Step-by-Step Safe Handling Workflow
This protocol for weighing and dispensing the reagent is designed to be inherently safe.
Caption: Standard workflow for handling the reagent.
Section 4: Storage and Incompatibility
Proper storage is critical to maintaining the stability of the reagent and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[8] The container must be kept tightly closed to prevent contact with atmospheric moisture.[8]
-
Incompatible Materials: Isolate from:
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
Accidental Release (Spill) Response
For any spill, the immediate priority is personnel safety.
Caption: Decision flowchart for spill response.
First-Aid Measures
Immediate and thorough action is required following any exposure.
Table 5: Emergency First-Aid Procedures
| Exposure Route | Action | Critical Rationale |
| Skin Contact | Immediately remove all contaminated clothing.[1] Drench the affected area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.[1] | Water dilutes and removes the chemical. Prolonged flushing is essential to ensure complete removal from the skin to stop the corrosive action. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if possible. Seek immediate specialist medical attention.[10] | The eyes are extremely sensitive; rapid and extensive irrigation is critical to prevent permanent damage. |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | To remove the victim from the contaminated atmosphere and ensure oxygenation. |
| Ingestion | Do NOT induce vomiting.[1][12] Rinse the mouth with water.[1] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. | Inducing vomiting can cause the corrosive material to pass through and damage the esophagus a second time.[12] |
Section 6: Disposal Considerations
This compound and any materials contaminated with it are considered hazardous waste.
-
NEVER dispose of this chemical down the drain or in regular trash.[6] This can damage plumbing and pollute waterways.
-
All waste must be collected in designated, properly labeled, and sealed containers.
-
Arrange for disposal via a licensed hazardous waste management company that can handle flammable and corrosive chemical waste.[6]
Conclusion
This compound is a potent and valuable synthetic reagent. Its utility is matched by its significant hazards, namely its flammability and, most critically, its severe, moisture-activated corrosivity. By understanding the chemical principles behind these hazards, professionals can implement robust, self-validating safety protocols that integrate engineering controls, appropriate PPE, and meticulous handling techniques. Adherence to the guidelines outlined in this document is essential for ensuring the safety of personnel and the integrity of research and development activities.
References
- 1. CAS#:54403-98-4 | this compound | Chemsrc [chemsrc.com]
- 2. This compound | 54403-98-4 [amp.chemicalbook.com]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. actenviro.com [actenviro.com]
- 7. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. trainingrpq.com.au [trainingrpq.com.au]
- 12. fishersci.se [fishersci.se]
Handling precautions for 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Introduction
This compound (CAS No. 54403-98-4) is a highly reactive organosulfur compound that serves as a critical intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the sulfonyl chloride moiety, which is a potent electrophile, and the combined electronic effects of the bromo and trifluoromethyl substituents. However, the same reactivity that makes it a valuable synthetic tool also necessitates stringent handling precautions. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, grounded in its chemical properties and reactivity profile.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical properties of a chemical is the foundation of its safe handling. The key identifiers and physical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 54403-98-4 | [1][2] |
| Molecular Formula | C₇H₃BrClF₃O₂S | [1][2] |
| Molecular Weight | 323.51 g/mol | [1][2] |
| Appearance | Off-white to faint beige fused solid or crystalline powder | [2][3] |
| Boiling Point | 235-236 °C | [1][2] |
| Density | 1.865 g/mL at 25 °C | [1][2] |
| Flash Point | 35 °C (95 °F) - closed cup | [1][2] |
| Refractive Index | n20/D 1.5270 | [1][2] |
| Sensitivity | Moisture Sensitive | [2][4][5] |
Section 2: Hazard Identification and Classification
This compound is classified as hazardous and requires careful handling. The primary dangers are its flammability and severe corrosivity upon contact with moisture.
-
GHS Classification: According to safety data, this chemical is classified as a Flammable Liquid, Category 3 (H226) and Skin Corrosion, Category 1B (H314), which means it causes severe skin burns and eye damage.[1][2]
-
Hazard Statements:
-
Primary Hazards:
-
Corrosivity: The compound is highly corrosive. Direct contact can cause severe burns to the skin, eyes, and respiratory tract.[1][2][6][7]
-
Water Reactivity: As a sulfonyl chloride, it reacts violently with water and moisture. This reaction is exothermic and liberates corrosive hydrogen chloride (HCl) gas and sulfuric acid, which can cause significant tissue damage and pressure buildup in closed containers.[8][9][10]
-
Flammability: The material is a flammable liquid with a relatively low flash point, meaning it can ignite at ambient temperatures.[1][2] Vapors can form explosive mixtures with air.
-
Section 3: Reactivity Profile and Incompatibilities
The reactivity of this compound is dominated by the electrophilic sulfur atom of the sulfonyl chloride group. The electron-withdrawing nature of the trifluoromethyl group further enhances this reactivity.[11]
-
Hydrolysis: The most critical reaction to control is hydrolysis. Contact with even trace amounts of water (including atmospheric moisture) will lead to rapid decomposition into 2-Bromo-4-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid.[8][9] This is the primary reason for its corrosive properties.
Caption: Hydrolysis of the sulfonyl chloride.
-
Incompatible Materials: To prevent dangerous reactions, avoid contact with:
-
Alcohols: Reacts to form sulfonate esters, liberating HCl.[9][10]
-
Bases and Amines: Reacts vigorously to form sulfonamides.[9][10] This is a synthetically useful reaction but must be performed under controlled conditions.
-
Strong Oxidizing Agents: May lead to a violent reaction.[7]
-
Metals: The corrosive byproducts of hydrolysis can attack many metals.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to safety, known as the Hierarchy of Controls, is essential. Engineering controls are prioritized, followed by administrative controls and, finally, personal protective equipment.
Caption: Hierarchy of Controls for chemical safety.
1. Engineering Controls:
-
Chemical Fume Hood: All handling of this substance must be conducted in a well-ventilated area, specifically a certified chemical fume hood, to prevent inhalation of vapors and corrosive gases.[10][12]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the work area.[10]
2. Personal Protective Equipment (PPE): The selection of PPE is critical to prevent contact. The following should be considered mandatory:[1][2][13]
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1][9] Standard safety glasses are insufficient.
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber or Viton. Inspect gloves for any signs of degradation or perforation before each use and change them frequently.
-
Skin and Body Protection: Wear a flame-retardant lab coat, preferably one that is chemically resistant. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and sleeves are required. Ensure footwear is closed-toe and chemically resistant.[7]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases (e.g., type ABEK) is necessary.[1]
Section 5: Safe Handling and Storage Protocols
Handling Protocol:
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly, the fume hood is operational, and emergency equipment is accessible.
-
Inert Atmosphere: Whenever possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Dispensing: Use clean, dry glassware and tools. When transferring the solid, avoid creating dust. If it is a liquid, transfer carefully to avoid splashing.
-
Reaction Quenching: Be cautious when quenching reactions containing this reagent. The process should be done slowly, at low temperatures, and in a manner that safely neutralizes the reactive sulfonyl chloride and any acidic byproducts.
-
Hygiene: After handling, wash hands and forearms thoroughly.[13] Do not eat, drink, or smoke in the laboratory.[13]
Storage Protocol:
-
Container: Store in the original, tightly sealed container.[10]
-
Location: Store in a cool, dry, well-ventilated, and locked area designated for corrosive and flammable materials.[10] The storage class is typically 3 (Flammable liquids) or 8A (Combustible corrosive hazardous materials).[1][6]
-
Conditions: Store away from sources of heat, sparks, and open flames. The storage environment must be free of moisture. Storing under an inert gas is recommended for long-term stability.
-
Segregation: Keep containers segregated from incompatible materials, especially water, bases, alcohols, and oxidizing agents.[9]
Section 6: Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][10][13]
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with copious amounts of running water for at least 15-20 minutes. Seek immediate medical attention.[5][10][12]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]
-
Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. This carries a risk of perforation, so seek immediate medical attention.[12]
Spill Response Protocol:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.
-
Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).
-
Containment: Wearing full PPE, contain the spill. Do NOT use water.[12]
-
Absorption: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent rated for corrosive materials.
-
Collection: Carefully collect the absorbed material into a labeled, sealable container suitable for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all waste is collected for proper disposal.
Section 7: Disposal Considerations
All waste materials must be treated as hazardous.
-
Chemical Waste: Dispose of unused material and residues in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Disposal: Empty containers may retain hazardous residue and should be treated as hazardous waste. Do not reuse containers.
-
Regulations: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. This compound 97 54403-98-4 [sigmaaldrich.com]
- 2. This compound | 54403-98-4 [amp.chemicalbook.com]
- 3. 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride CAS#: 176225-10-8 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride 97 176225-10-8 [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.se [fishersci.se]
- 13. angenechemical.com [angenechemical.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
Introduction: The Strategic Importance of the Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a vast array of therapeutic agents.[1][2][3] Its prevalence stems from its ability to act as a bioisostere for other functional groups, its capacity to form crucial hydrogen bonds with biological targets, and its contribution to favorable pharmacokinetic properties.[2] The synthesis of novel sulfonamide derivatives remains a critical endeavor for researchers and scientists in drug development, enabling the exploration of new chemical space and the optimization of lead compounds.[1][3]
This guide provides a comprehensive overview of the synthesis of sulfonamides utilizing 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride, a versatile and reactive building block. The presence of the bromine atom and the trifluoromethyl group on the aromatic ring offers unique opportunities for modulating the electronic and steric properties of the resulting sulfonamides, as well as providing a handle for further synthetic transformations. These application notes are designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols.
Reaction Mechanism: The Nucleophilic Attack at the Sulfonyl Center
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of a nucleophilic acyl substitution-type reaction. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom at the electrophilic sulfur atom of the sulfonyl chloride. This attack forms a transient pentacoordinate intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is transferred from the nitrogen atom to a base, resulting in the formation of the stable sulfonamide bond.
A base, such as pyridine or triethylamine, is typically employed in the reaction to neutralize the hydrochloric acid (HCl) generated as a byproduct.[4] This is crucial as the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Workflow: A Visual Guide
To provide a clear and concise overview of the synthetic process, the following diagram outlines the key stages in the synthesis of sulfonamides using this compound.
Caption: Experimental workflow for the synthesis of sulfonamides.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamides from this compound with both aromatic and aliphatic amines. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Synthesis of N-Aryl-2-bromo-4-(trifluoromethyl)benzenesulfonamides
This protocol details the reaction with a representative aromatic amine, aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume of organic layer), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-aryl-2-bromo-4-(trifluoromethyl)benzenesulfonamide.
Protocol 2: Synthesis of N-Alkyl-2-bromo-4-(trifluoromethyl)benzenesulfonamides
This protocol details the reaction with a representative aliphatic amine, benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add benzylamine (1.1 eq) and anhydrous THF. Cool the solution to 0 °C.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, quench with water and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers and wash with 1M HCl (2 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure N-alkyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected yields for the synthesis of various sulfonamides using this compound, based on literature precedents and in-house experience. The characterization data provided are for the parent 2-Bromo-4-(trifluoromethyl)benzenesulfonamide.
| Amine Substrate | Product Class | Typical Yield (%) |
| Aniline | N-Aryl | 75-90 |
| 4-Methoxyaniline | N-Aryl | 80-95 |
| 4-Nitroaniline | N-Aryl | 60-75 |
| Benzylamine | N-Alkyl | 85-98 |
| Cyclohexylamine | N-Alkyl | 80-95 |
| Diethylamine | N,N-Dialkyl | 70-85 |
Characterization Data for 2-Bromo-4-(trifluoromethyl)benzenesulfonamide:
| Property | Value |
| Molecular Formula | C₇H₅BrF₃NO₂S |
| Molecular Weight | 304.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 109-113 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ | 8.15 (d, J = 1.6 Hz, 1H), 7.90 (dd, J = 8.4, 1.6 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 5.30 (br s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 139.8, 135.5, 132.8 (q, J = 33.3 Hz), 130.2, 125.1 (q, J = 3.9 Hz), 122.9 (q, J = 272.7 Hz), 120.9 |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ | -63.2 |
Note: NMR data can vary slightly depending on the solvent and instrument.
Troubleshooting and Field-Proven Insights
-
Low Yields: Incomplete reactions are a common cause of low yields. Ensure all reagents and solvents are anhydrous, as the sulfonyl chloride is moisture-sensitive.[5] If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion, particularly with less reactive amines.
-
Side Reactions: The formation of bis-sulfonated products can occur if the amine has multiple reactive sites. Using a slight excess of the amine can help to minimize this.
-
Purification Challenges: Some sulfonamides can be difficult to purify by chromatography alone. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective alternative or a complementary step.
-
Choice of Base: While pyridine is effective for aromatic amines, the less nucleophilic and more sterically hindered triethylamine is often preferred for aliphatic amines to avoid potential side reactions with the base itself.
Conclusion
This compound is a highly valuable reagent for the synthesis of a diverse range of sulfonamides. The protocols outlined in this guide provide a robust and reproducible framework for the preparation of these important compounds. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures, researchers can confidently and efficiently synthesize novel sulfonamide derivatives for their drug discovery and development programs.
References
Protocol for the Selective Sulfonylation of Primary Amines with 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
Abstract
This comprehensive guide details the protocol for the sulfonylation of primary amines utilizing 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. Sulfonamides are a cornerstone of medicinal chemistry and drug development, and this document provides researchers, scientists, and drug development professionals with a robust methodology to ensure high-yield, selective synthesis. The protocol emphasizes control over reaction parameters to favor mono-sulfonylation and minimize common side reactions. Detailed experimental procedures, mechanistic insights, and troubleshooting strategies are provided to facilitate successful synthesis and purification of the target N-substituted sulfonamides.
Introduction
The synthesis of sulfonamides is a critical transformation in organic chemistry, with broad applications in the pharmaceutical and agrochemical industries. The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, and anticancer properties. The reaction of a primary amine with a sulfonyl chloride is the most common and direct method for the formation of a sulfonamide bond.[1][2]
This application note focuses on the use of this compound as the sulfonating agent. The presence of the electron-withdrawing trifluoromethyl group on the benzene ring activates the sulfonyl chloride moiety, enhancing its reactivity towards nucleophilic attack by the primary amine.[3] The bromine atom provides an additional site for further synthetic modifications, making this reagent a versatile building block in medicinal chemistry.
A primary challenge in the sulfonylation of primary amines is the potential for di-sulfonylation, where the initially formed mono-sulfonamide is further deprotonated and reacts with a second molecule of the sulfonyl chloride.[1][4] This guide provides a detailed protocol designed to maximize the yield of the desired mono-sulfonamide product by carefully controlling stoichiometry, temperature, and the rate of addition of the sulfonyl chloride.[4]
Reaction Mechanism and Key Considerations
The sulfonylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
Diagram 1: Reaction Mechanism
Caption: General mechanism for the sulfonylation of a primary amine.
Critical Parameters for Selective Mono-sulfonylation
To achieve high selectivity for the mono-sulfonated product, the following reaction parameters are crucial:
-
Stoichiometry: A 1:1 molar ratio of the primary amine to the sulfonyl chloride is generally recommended.[5] In some instances, a slight excess of the amine (e.g., 1.1 equivalents) can be beneficial to ensure complete consumption of the sulfonyl chloride.[4]
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base such as pyridine or 2,6-lutidine is often preferred over stronger, less hindered bases like triethylamine.[2][4] This minimizes the deprotonation of the mono-sulfonamide product, thereby suppressing di-sulfonylation.[4]
-
Temperature: Lower reaction temperatures, typically starting at 0 °C, are advantageous for enhancing selectivity.[4][5] The rate of the desired mono-sulfonylation is generally faster than the subsequent di-sulfonylation at reduced temperatures.
-
Rate of Addition: Slow, dropwise addition of the sulfonyl chloride solution to the amine solution is essential.[4][5] This prevents localized high concentrations of the sulfonyl chloride, which can favor the di-sulfonylation side reaction.[5]
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 176225-10-8 | C₇H₃BrClF₃O₂S | 323.52 |
| Primary Amine (generic) | Varies | R-NH₂ | Varies |
| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl Solution) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Safety Precautions: this compound is a corrosive solid that is sensitive to moisture.[6] It can cause severe skin burns and eye damage.[6] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Add anhydrous pyridine (1.5 - 2.0 equivalents) to the solution.[5]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Then, let the reaction slowly warm to room temperature and continue stirring for 2-24 hours.[1][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[1][4]
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[1][4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl to remove excess pyridine and any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 2-bromo-4-(trifluoromethyl)benzenesulfonamide.[1]
Diagram 2: Experimental Workflow
Caption: A step-by-step workflow for the sulfonylation protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Significant Di-sulfonylation | - Excess sulfonyl chloride- High reaction temperature- Inappropriate base | - Use a 1:1 or slight excess of the amine.[4]- Maintain a low reaction temperature (0 °C).[4][5]- Use a weaker or sterically hindered base like pyridine.[4] |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolysis)- Poorly reactive amine | - Use fresh or purified sulfonyl chloride under anhydrous conditions.[1]- Increase the reaction temperature cautiously or consider a more potent non-nucleophilic base.[5] |
| Formation of Sulfonic Acid | - Presence of water in the reaction mixture | - Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[1] |
| Incomplete Reaction | - Insufficient reaction time- Sterically hindered amine | - Allow the reaction to stir for a longer period.- Consider a higher reaction temperature or a more forcing solvent. |
Analytical Characterization
The successful synthesis of the target sulfonamide can be confirmed using a variety of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the sulfonamide product.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[8]
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl group and the N-H bond of the sulfonamide.
Conclusion
The protocol outlined in this application note provides a reliable and selective method for the sulfonylation of primary amines with this compound. By carefully controlling key reaction parameters such as stoichiometry, temperature, and the choice of base, researchers can effectively minimize side reactions and achieve high yields of the desired mono-sulfonamide products. This methodology is a valuable tool for scientists engaged in the synthesis of novel sulfonamide-containing compounds for drug discovery and development.
References
Application Notes & Protocols: The Strategic Deployment of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride in Agrochemical Synthesis
Abstract
These application notes serve as a technical guide for researchers, chemists, and professionals engaged in agrochemical development. We delve into the strategic application of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride, a pivotal building block whose unique trifunctional chemical architecture—comprising a highly reactive sulfonyl chloride, an electron-withdrawing trifluoromethyl group, and a versatile bromo handle—renders it indispensable for constructing complex, high-value agrochemicals. This document provides an in-depth analysis of its reactivity, causality-driven experimental protocols for the synthesis of key intermediates like sulfonamides, and a discussion of its role in creating potent herbicides and fungicides.
Introduction: A Multifaceted Reagent for Agrochemical Innovation
This compound (CAS No: 54403-98-4) is a cornerstone intermediate in the synthesis of modern agrochemicals.[1][2] Its utility stems from a synergistic combination of three key structural motifs:
-
The Sulfonyl Chloride Moiety (-SO₂Cl): This group is a powerful electrophile, highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[2][3] This reactivity is the primary pathway for the formation of sulfonamides and sulfonate esters, which are core structures in numerous bioactive compounds.[1][4]
-
The Trifluoromethyl Group (-CF₃): Positioned para to the sulfonyl chloride, this strongly electron-withdrawing group significantly enhances the electrophilicity of the sulfonyl sulfur atom, thereby increasing its reactivity towards nucleophiles.[2] Furthermore, the -CF₃ group is a well-established bioisostere in agrochemical design, often improving metabolic stability, membrane permeability, and binding affinity to target enzymes.[5]
-
The Bromo Group (-Br): Located ortho to the sulfonyl chloride, the bromine atom offers a reactive site for subsequent synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of additional molecular complexity and diversification of the agrochemical scaffold.
This unique combination makes this compound a preferred starting material for building libraries of candidate compounds in the discovery pipeline for new herbicides, fungicides, and insecticides.[6][7][8]
Core Application: Synthesis of Sulfonamide-Based Herbicides
A prominent application of this reagent is in the synthesis of sulfonylurea herbicides. This class of compounds is renowned for its high efficacy at low application rates, primarily by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for amino acid synthesis in plants but absent in animals.[9] The general synthetic strategy involves two key stages, with our reagent being central to the first.
-
Formation of the Benzenesulfonamide Intermediate: The sulfonyl chloride is reacted with an amine source (typically ammonia) to produce 2-Bromo-4-(trifluoromethyl)benzenesulfonamide.
-
Coupling to a Heterocycle: The resulting sulfonamide is then coupled with a reactive heterocyclic partner (e.g., a substituted pyrimidine or triazine) to form the final sulfonylurea bridge.[10][11][12]
The workflow below illustrates this critical first stage, which is foundational for accessing the entire class of related herbicides.
Experimental Workflow: From Sulfonyl Chloride to Key Sulfonamide Intermediate
Caption: Workflow for synthesizing sulfonamide intermediates.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for synthesizing key intermediates from this compound.
Protocol 1: Synthesis of the Core Intermediate: 2-Bromo-4-(trifluoromethyl)benzenesulfonamide
This protocol details the foundational reaction to produce the primary sulfonamide, a precursor for numerous sulfonylurea herbicides.
Rationale: This reaction is a nucleophilic substitution where the highly nucleophilic ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. No additional base is required as ammonium hydroxide is itself basic.
| Reagent | CAS No. | MW ( g/mol ) | Eq. | Amount | Moles (mmol) |
| This compound | 54403-98-4 | 323.51 | 1.0 | 5.0 g | 15.45 |
| Ammonium Hydroxide (28-30% aq. solution) | 1336-21-6 | 35.05 | Excess | 50 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL | - |
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (15.45 mmol) of this compound in 50 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Ammonolysis: While stirring vigorously, add 50 mL of concentrated ammonium hydroxide solution dropwise over 20-30 minutes. A white precipitate will form immediately. The dropwise addition is crucial to manage the reaction's exothermic nature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system), observing the disappearance of the starting sulfonyl chloride spot.
-
Workup & Isolation:
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting white solid crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-Bromo-4-(trifluoromethyl)benzenesulfonamide.
Protocol 2: General Synthesis of N-Aryl-2-Bromo-4-(trifluoromethyl)benzenesulfonamides
This protocol is a versatile method for creating a library of sulfonamide derivatives for fungicide or herbicide screening by reacting the title compound with various primary or secondary amines.
Rationale: The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the sulfonyl chloride's sulfur atom.[3][13] A tertiary amine base, such as pyridine or triethylamine, is essential to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3] The reaction is performed under anhydrous conditions as sulfonyl chlorides are sensitive to hydrolysis.[2]
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Step-by-Step Procedure:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add the desired amine (1.0 eq.), anhydrous dichloromethane (DCM, approx. 0.2 M), and pyridine (1.5 eq.).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor for completion via TLC.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the solution sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-substituted sulfonamide.
Applications in Fungicide Development
The this compound scaffold is also valuable in the synthesis of novel fungicides. The resulting sulfonamides often exhibit potent antifungal properties.[14][15][16] The rationale is that the dichlorophenyl or trifluoromethylphenyl sulfonamide moiety can effectively interact with target enzymes in fungi. The protocol for synthesizing N-aryl sulfonamides (Protocol 2) is directly applicable to creating candidate molecules for antifungal screening. By varying the amine component, researchers can systematically explore structure-activity relationships (SAR) to optimize potency against phytopathogenic fungi like Fusarium oxysporum or Botrytis cinerea.[16][17]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[2] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts with water to release corrosive hydrochloric acid. Therefore, all reactions should be conducted under anhydrous conditions using dry glassware and solvents.[2] Store the reagent in a tightly sealed container in a cool, dry place away from moisture.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 2-Bromo-5-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride (EVT-13557234) [evitachem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015075443A1 - Agrochemical concentrates - Google Patents [patents.google.com]
- 7. US20050043182A1 - Agrochemical compositions - Google Patents [patents.google.com]
- 8. Cas 405264-04-2,2-fluoro-6-(trifluoroMethyl)benzene-1-sulfonyl chloride | lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US4521241A - Herbicidal benzenesulfonamides - Google Patents [patents.google.com]
- 11. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]
- 12. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]
- 15. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride, a versatile trifunctional building block. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document details the strategic application of this reagent in constructing complex molecular architectures. We delve into the nuanced chemoselectivity governed by the differential reactivity of the sulfonyl chloride and bromo moieties, offering field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Each protocol is accompanied by a mechanistic rationale, troubleshooting guidance, and visualizations of the catalytic cycles to empower users with a comprehensive understanding of these powerful synthetic transformations.
Introduction: A Trifunctional Linchpin for Complex Synthesis
This compound is a highly valuable synthetic intermediate due to the orthogonal reactivity of its three key functional groups: a bromine atom, a trifluoromethyl group, and a sulfonyl chloride. The electron-withdrawing nature of the trifluoromethyl and sulfonyl chloride groups significantly influences the reactivity of the aromatic ring, making this compound a unique substrate for palladium-catalyzed cross-coupling reactions. This strategic arrangement allows for sequential, site-selective functionalization, providing a powerful platform for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The sulfonyl chloride moiety, for instance, can be a leaving group in certain cross-coupling reactions or can be used to form sulfonamides and sulfonate esters, while the bromo group is a classic handle for a wide array of palladium-catalyzed transformations.
Chemoselectivity: Harnessing Differential Reactivity
A critical consideration when employing this compound is the relative reactivity of the C-Br bond versus the S-Cl bond in palladium-catalyzed reactions. The established reactivity order for Suzuki-Miyaura cross-coupling partners is generally Ar-I > Ar-SO₂Cl > Ar-Br >> Ar-Cl.[2][3] This hierarchy implies that under appropriate conditions, the sulfonyl chloride group can be selectively coupled, leaving the bromo group intact for subsequent transformations. Conversely, for other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination, the C-Br bond is the more reactive site. This differential reactivity is the cornerstone of designing multi-step synthetic routes using this versatile building block.
Caption: Chemoselective coupling pathways for this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation via the Sulfonyl Chloride
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between organoboron compounds and various electrophiles.[4] In the case of this compound, the greater reactivity of the sulfonyl chloride group can be exploited for selective coupling.[2][3]
Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the sulfonyl chloride to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[5]
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Vinylation of a Fluorinated Arylsulfonyl Chloride
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This application note provides a detailed guide to the Heck reaction involving 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride, a substrate of significant interest in medicinal and materials chemistry. The presence of both a highly electron-withdrawing trifluoromethyl group and a sulfonyl chloride moiety on the aromatic ring presents unique opportunities and challenges in its synthetic transformations. The electron-deficient nature of the aryl bromide is anticipated to facilitate the oxidative addition step in the catalytic cycle, a key mechanistic feature of this reaction.
This document will delve into the mechanistic underpinnings of the Heck reaction, provide detailed experimental protocols for the coupling of this compound with representative alkenes, and offer insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step is often rate-limiting and is typically accelerated by electron-withdrawing substituents on the aryl halide.
-
Alkene Coordination and Migratory Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.
Diagram of the Heck Reaction Catalytic Cycle:
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
The following protocols are designed as a starting point for the Heck reaction of this compound with various alkenes. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Heck Coupling with Butyl Acrylate
This protocol is adapted from established procedures for the Heck reaction of electron-deficient aryl bromides with acrylates.[2][3]
Materials:
-
This compound
-
Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stirrer bar and a condenser, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equiv), anhydrous solvent (e.g., DMF or dioxane, to achieve a concentration of 0.1-0.5 M), the chosen base (e.g., triethylamine, 2.0 equiv or cesium carbonate, 2.0 equiv), and butyl acrylate (1.2-1.5 equiv).
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor.[1] |
| Ligand | PPh₃ | Stabilizes the palladium catalyst. |
| Base | Et₃N or Cs₂CO₃ | Neutralizes the HBr formed during the reaction.[2] |
| Solvent | DMF or Dioxane | Polar aprotic solvents are often effective. |
| Temperature | 80-120 °C | Provides sufficient energy for the reaction to proceed. |
Diagram of the Experimental Workflow:
Caption: General workflow for the Heck reaction.
Field-Proven Insights and Troubleshooting
-
Catalyst Choice: While Pd(OAc)₂ with PPh₃ is a standard choice, other palladium sources like Pd₂(dba)₃ and more electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes offer improved reactivity, especially for challenging substrates.[4]
-
Base Selection: The choice of base can be critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and can be easier to remove during work-up than amine bases.[2]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMAc, and NMP are commonly used.
-
Side Reactions: A potential side reaction is the homocoupling of the aryl halide. This can sometimes be minimized by adjusting the reaction temperature and catalyst loading.
-
Reaction with the Sulfonyl Chloride Group: While the C-Br bond is the primary site of oxidative addition, the reactivity of the sulfonyl chloride group under the reaction conditions should be considered. It is generally stable under typical Heck conditions, but this may vary depending on the specific nucleophiles present. The use of milder bases and reaction temperatures may be necessary to avoid unwanted side reactions at the sulfonyl chloride moiety.
Conclusion
The Heck reaction of this compound offers a powerful method for the synthesis of highly functionalized vinylated compounds. The electron-withdrawing nature of the substituents on the aromatic ring generally favors the key oxidative addition step. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and insights provided in this application note serve as a robust starting point for researchers to explore the synthetic utility of this versatile building block in drug discovery and materials science.
References
Anwendungs- und Protokollhinweise: Derivatisierung von Alkoholen mit 2-Brom-4-(trifluormethyl)benzolsulfonylchlorid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von Alkoholen mit 2-Brom-4-(trifluormethyl)benzolsulfonylchlorid. Es behandelt die zugrunde liegenden chemischen Prinzipien, detaillierte experimentelle Protokolle und die einzigartigen Vorteile der Verwendung dieses speziellen Reagenzes in der organischen Synthese und der analytischen Chemie.
Einleitung und strategische Bedeutung
Die Umwandlung von Alkoholen in Sulfonatester ist eine grundlegende Transformation in der organischen Chemie. Alkohole sind von Natur aus schlechte Abgangsgruppen (-OH), was ihre Nützlichkeit in nukleophilen Substitutions- und Eliminierungsreaktionen einschränkt. Die Derivatisierung mit einem Sulfonylchlorid wandelt die Hydroxylgruppe in eine Sulfonatestergruppe um, eine ausgezeichnete Abgangsgruppe, und "aktiviert" so den Alkohol für nachfolgende Reaktionen.
2-Brom-4-(trifluormethyl)benzolsulfonylchlorid ist ein zunehmend wichtiges Reagenz für diesen Zweck. Seine einzigartige Struktur, die sowohl ein Bromatom als auch eine Trifluormethylgruppe enthält, bietet deutliche Vorteile gegenüber herkömmlichen Reagenzien wie Tosylchlorid (TsCl) oder Mesylchlorid (MsCl).
Warum 2-Brom-4-(trifluormethyl)benzolsulfonylchlorid wählen?
Die Entscheidung für dieses Reagenz wird durch mehrere Schlüsselfaktoren bestimmt:
-
Verbesserte Reaktivität und Lipophilie: Die stark elektronenziehende Trifluormethylgruppe (-CF₃) erhöht die Elektrophilie des Schwefelatoms, was die Reaktion mit Alkoholen erleichtert.[1] Sie erhöht auch die Lipophilie des resultierenden Sulfonatesters, was die Löslichkeit in organischen Lösungsmitteln und die Reinigung durch Chromatographie verbessern kann.[1]
-
Analytischer Marker: Die -CF₃-Gruppe dient als einzigartiger Marker für die ¹⁹F-NMR-Spektroskopie, was eine einfache und eindeutige Überwachung des Reaktionsfortschritts und die Charakterisierung des Produkts ermöglicht.
-
Erhöhte Kristallinität: Arylsulfonate, die mit diesem Reagenz hergestellt werden, zeigen oft eine erhöhte Neigung zur Kristallisation, was die Reinigung durch Umkristallisation und die Charakterisierung mittels Röntgenkristallographie erleichtert.
-
Vielseitigkeit in der Kreuzkupplung: Das Vorhandensein eines Bromatoms am aromatischen Ring eröffnet die Möglichkeit für nachfolgende Palladium-katalysierte Kreuzkupplungsreaktionen (z. B. Suzuki-, Heck- oder Buchwald-Hartwig-Kupplungen), was die synthetische Nützlichkeit des derivatisierten Moleküls erheblich erweitert.
Reaktionsmechanismus: Eine schrittweise Betrachtung
Die Reaktion eines Alkohols mit 2-Brom-4-(trifluormethyl)benzolsulfonylchlorid verläuft über einen nukleophilen Acyl-Substitutionsmechanismus am Schwefelatom. Die Reaktion wird typischerweise in Gegenwart einer nicht-nukleophilen Base wie Pyridin oder Triethylamin durchgeführt.
References
Application Notes & Protocols: Leveraging 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride in the Synthesis of Advanced Heterocyclic Scaffolds
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized as a privileged structural motif in a multitude of FDA-approved therapeutics.[1][2] Its prevalence is due to its ability to act as a bioisosteric replacement for amide groups, engage in crucial hydrogen bonding interactions with biological targets, and improve pharmacokinetic properties.[3] 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride emerges as a uniquely valuable reagent in this domain. It is a bifunctional building block designed for the strategic construction of complex heterocyclic compounds. The presence of the highly reactive sulfonyl chloride group allows for the direct formation of sulfonamides, while the trifluoromethyl (CF₃) group often enhances metabolic stability and binding affinity.[4][5] Crucially, the bromine atom serves as a versatile synthetic handle for subsequent carbon-carbon or carbon-nitrogen bond-forming reactions, enabling the elaboration of the molecular scaffold. This guide provides an in-depth exploration of this reagent's reactivity, detailed experimental protocols for its application, and expert insights into reaction optimization and strategy.
Reagent Profile and Strategic Value
This compound [CAS: 54403-98-4] is a crystalline solid characterized by its high reactivity, driven by the electrophilic nature of the sulfonyl chloride group.[6][7] This reactivity is further enhanced by the potent electron-withdrawing effect of the trifluoromethyl group at the para-position.[4]
Key Structural Features and Their Synthetic Implications:
-
Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site for nucleophilic attack by primary and secondary amines, leading to the formation of stable sulfonamide bonds.[8]
-
Trifluoromethyl (-CF₃) Group: This moiety is a well-established pharmacophore that can increase a molecule's lipophilicity, improve its metabolic stability by blocking potential sites of oxidation, and enhance its binding affinity to target proteins.[5]
-
Bromo (Br) Group: Positioned ortho to the sulfonyl group, the bromine atom is a key handle for post-sulfonamidation diversification. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of additional cyclic or acyclic fragments.[9]
Caption: Key functional regions of the this compound molecule.
Core Application: Synthesis of N-Substituted Sulfonamides
The reaction of a sulfonyl chloride with a primary or secondary amine is the most fundamental and reliable method for synthesizing sulfonamides.[9] The reaction proceeds via a nucleophilic addition-elimination mechanism.
Mechanism Overview: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[10] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and generating a protonated sulfonamide. A base, either an excess of the reacting amine or an auxiliary base like pyridine or triethylamine, removes the proton from the nitrogen to yield the final, neutral sulfonamide product and the corresponding ammonium salt.[11]
Caption: Simplified mechanism for sulfonamide formation.
Protocol 1: General Synthesis of N-Aryl/Alkyl-2-bromo-4-(trifluoromethyl)benzenesulfonamides
This protocol provides a robust, general procedure applicable to a wide range of primary and secondary amines.
Expert Insight: The reaction is often initiated at 0 °C to control the initial exotherm that can occur with reactive amines, before being allowed to warm to room temperature. The choice of base is critical; pyridine is an excellent choice as it acts as both a base and a nucleophilic catalyst, while triethylamine is a non-nucleophilic base suitable for sensitive substrates.
Materials & Equipment:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Experimental Workflow:
Caption: Standard laboratory workflow for sulfonamide synthesis and purification.
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Addition of Reagents: Add the base (e.g., pyridine, 1.5 eq) followed by the dropwise addition of the amine (1.1 eq), ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 16 hours.
-
Quenching & Extraction: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Advanced Application: Tandem Synthesis for Heterocyclic Elaboration
The true synthetic power of this compound lies in its bifunctionality. The sulfonamide can be constructed first, leaving the bromine atom untouched and available for a subsequent cross-coupling reaction. This enables the rapid assembly of highly complex molecules that would otherwise require lengthy synthetic routes.
Caption: Two-stage strategy for complex molecule synthesis.
Protocol 2: Tandem Sulfonamide Formation and Suzuki Cross-Coupling
This protocol details the synthesis of a biaryl heterocyclic system.
Expert Insight: The choice of catalyst, ligand, and base for the Suzuki coupling is crucial and substrate-dependent. Palladium catalysts like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) are commonly effective. The reaction must be performed under strictly anaerobic conditions to prevent catalyst degradation.
Materials & Equipment (in addition to Protocol 1):
-
Product from Protocol 1 (e.g., N-(pyridin-3-yl)-2-bromo-4-(trifluoromethyl)benzenesulfonamide) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or DME)
-
Schlenk flask or microwave vial, reflux condenser, inert gas supply.
Step-by-Step Procedure:
-
Setup: To a Schlenk flask, add the bromo-sulfonamide intermediate (1.0 eq), the boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography to yield the final, elaborated heterocyclic compound.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[12][13] It causes severe skin burns and eye damage.[14]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood while wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15]
-
Handling: Use dry glassware and maintain an inert atmosphere where possible to prevent hydrolysis. Hydrolysis releases corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[4]
-
Spills: In case of a spill, neutralize with a weak base like sodium bicarbonate before cleaning.
-
First Aid: In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes and seek medical attention.[12] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[13]
Data Summary
The following table provides representative data for the synthesis of various sulfonamides using Protocol 1, illustrating the versatility of the reagent.
| Entry | Amine Substrate | Base | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | 4 | 92 |
| 2 | 3-Aminopyridine | Pyridine | 6 | 88 |
| 3 | Morpholine | Et₃N | 2 | 95 |
| 4 | (R)-alpha-Methylbenzylamine | Pyridine | 12 | 85 |
| 5 | 2-Amino-1,3-thiazole | Pyridine | 8 | 76 |
Note: Yields are for isolated, purified products and may vary based on reaction scale and specific conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
- 3. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-溴-4-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 54403-98-4 [amp.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for the Scale-Up Synthesis of Sulfonamides using 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents is a testament to its unique physicochemical properties, which can enhance binding affinity, improve pharmacokinetic profiles, and serve as a versatile scaffold for further molecular elaboration. 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a key building block in this domain, offering chemists a trifecta of functionalities: a reactive sulfonyl chloride for the facile construction of sulfonamides, a bromine atom that can serve as a handle for cross-coupling reactions, and a trifluoromethyl group to modulate lipophilicity and metabolic stability.
This technical guide provides a comprehensive overview of the scale-up synthesis of sulfonamides using this compound. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, process safety considerations critical for large-scale reactions, and robust analytical protocols to ensure the quality and purity of the final product. The protocols and insights presented herein are designed to be directly applicable by researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.
Part 1: Synthesis of this compound
The synthesis of the title sulfonyl chloride is most effectively achieved from its corresponding aniline precursor, 2-bromo-4-(trifluoromethyl)aniline. This transformation is typically carried out via a Sandmeyer-type reaction, which involves the diazotization of the aniline followed by a sulfochlorination.
Protocol 1: Synthesis of 2-Bromo-4-(trifluoromethyl)aniline
The precursor aniline can be synthesized through the bromination of 4-(trifluoromethyl)aniline.
Reaction Scheme:
Materials and Equipment:
-
4-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for workup
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in DMF.
-
In a separate flask, prepare a solution of NBS (1.05 equivalents) in DMF.
-
Slowly add the NBS solution to the aniline solution at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 2-bromo-4-(trifluoromethyl)aniline.
Protocol 2: Synthesis of this compound
This protocol details the conversion of the aniline to the sulfonyl chloride.
Reaction Scheme:
Materials and Equipment:
-
2-Bromo-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Jacketed reactor with overhead stirrer, temperature probe, and addition funnels
-
Ice bath
Procedure:
-
To a jacketed reactor, add concentrated HCl and cool to 0-5 °C.
-
Slowly add 2-bromo-4-(trifluoromethyl)aniline to the cold acid with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate reactor, prepare a solution of sulfur dioxide and copper(I) chloride in glacial acetic acid and cool to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction to stir for 1-2 hours.
-
Pour the reaction mixture onto ice-water to precipitate the crude sulfonyl chloride.
-
Filter the solid product and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Part 2: Scale-Up Synthesis of a Representative Sulfonamide
The following protocol details the synthesis of a model sulfonamide on a larger scale, highlighting critical process control and safety considerations.
Reaction Workflow Diagram
Caption: Workflow for the scale-up synthesis of sulfonamides.
Protocol 3: Kilogram-Scale Synthesis of a Model Sulfonamide
This protocol is a general guideline and should be adapted based on the specific amine used.
Materials and Equipment:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Jacketed glass reactor (appropriate volume for the scale) with overhead stirrer, temperature probe, condenser, and dropping funnel
-
Process control system for temperature monitoring and control
-
Appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat.
Procedure:
-
Reactor Setup and Inerting:
-
Set up the jacketed reactor and ensure all connections are secure.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to create an anhydrous atmosphere.
-
-
Charging the Reactor:
-
Charge the reactor with the amine (1.0 equivalent), the chosen solvent (e.g., DCM), and the base (1.2 equivalents).
-
Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
-
Controlled Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.05 equivalents) in the solvent in a separate vessel.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution via the dropping funnel over a period of 1-2 hours. The rate of addition is critical to control the reaction exotherm.
-
Monitor the internal temperature closely throughout the addition, ensuring it does not exceed 10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 10-15 °C.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel for higher purity.
-
Part 3: Process Safety and Control in Scale-Up
Scaling up sulfonamide synthesis from the benchtop to a pilot or production scale introduces significant safety challenges, primarily due to the exothermic nature of the reaction.[1]
Managing Exotherms
The reaction between a sulfonyl chloride and an amine is highly exothermic. Without proper control, the heat generated can lead to a runaway reaction, posing a significant safety hazard.
Key Control Parameters:
| Parameter | Rationale | Control Strategy |
| Addition Rate | The rate of heat generation is directly proportional to the rate of addition of the limiting reagent (the sulfonyl chloride). | Utilize a programmable syringe pump or a dropping funnel with precise control to ensure a slow and steady addition. |
| Cooling Capacity | The cooling system must be able to remove the heat generated by the reaction to maintain the desired temperature. | Employ a jacketed reactor with a circulating chiller capable of handling the calculated heat load of the reaction. |
| Stirring | Efficient mixing is crucial for uniform heat distribution and to prevent the formation of localized hot spots. | Use an overhead mechanical stirrer with an appropriately sized impeller to ensure good agitation, especially as viscosity may increase. |
Quenching Strategy
In the event of a thermal runaway, a pre-defined quenching strategy is essential. This typically involves the rapid addition of a cold, non-reactive solvent to dilute the reaction mixture and absorb the excess heat.
Common Impurities and Their Control
| Impurity | Origin | Mitigation Strategy |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride by residual moisture. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[2] |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction to completion using appropriate analytical techniques (TLC, HPLC). |
| Di-sulfonated Amine | Reaction of a primary amine with two molecules of sulfonyl chloride. | Use a slight excess of the amine and control the addition of the sulfonyl chloride. |
Part 4: Analytical Characterization
Robust analytical methods are essential for ensuring the identity, purity, and quality of the synthesized sulfonamide.
Reaction Monitoring and Purity Assessment
| Technique | Application | Key Parameters |
| TLC | Rapid, qualitative monitoring of reaction progress. | Retention factor (Rf) comparison with starting materials and product standards. |
| HPLC | Quantitative analysis of reaction conversion and final product purity.[3] | Retention time, peak area percentage. |
| GC-MS | Analysis of volatile impurities and confirmation of product mass. | Retention time, mass-to-charge ratio (m/z). |
Structural Elucidation
| Technique | Information Obtained |
| NMR Spectroscopy | Unambiguous confirmation of the chemical structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product. |
| Infrared (IR) Spectroscopy | Confirmation of the presence of the sulfonamide functional group. |
Logical Flow for Purity Determination
Caption: Decision workflow for sulfonamide purity analysis.
Conclusion
The scale-up synthesis of sulfonamides using this compound is a robust and versatile process that provides access to a wide range of potentially bioactive molecules. Success in scaling up these reactions hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters to manage exotherms, and the implementation of rigorous analytical methods to ensure product quality. The protocols and guidelines presented in this application note provide a solid foundation for researchers and process chemists to safely and efficiently synthesize sulfonamides on a larger scale, thereby accelerating the drug discovery and development process.
References
Application Notes and Protocols for One-Pot Reactions Involving 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
Introduction: Streamlining Sulfonamide Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the sulfonamide functional group holds a privileged position. It is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The synthesis of diverse sulfonamide libraries is therefore a cornerstone of many research and development programs. 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a versatile building block for the synthesis of novel sulfonamides. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent offers a handle for further synthetic diversification through cross-coupling reactions.
This application note details a robust one-pot protocol for the synthesis of a diverse library of N-substituted-2-bromo-4-(trifluoromethyl)benzenesulfonamides. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages over traditional multi-step procedures.[1] By eliminating the need for isolation and purification of intermediates, one-pot reactions save time, reduce solvent waste, and can lead to higher overall yields.[2][3] This protocol is designed for researchers, scientists, and drug development professionals seeking an efficient and scalable method for the preparation of novel sulfonamide candidates.
Scientific Principles and Rationale
The one-pot synthesis of sulfonamides from this compound and a variety of amines is a classic example of a nucleophilic acyl substitution reaction.[4] The core of this transformation is the reaction between the highly electrophilic sulfur atom of the sulfonyl chloride and the nucleophilic nitrogen atom of an amine.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur center of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: A base, typically a non-nucleophilic amine such as pyridine or triethylamine, deprotonates the nitrogen atom of the newly formed sulfonamide, neutralizing the hydrogen chloride (HCl) generated in the reaction.[4]
The presence of a base is crucial to drive the reaction to completion by scavenging the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]
Visualizing the Workflow and Mechanism
Caption: High-level workflow for the one-pot synthesis of sulfonamides.
Caption: Mechanism of sulfonamide formation.
Detailed Experimental Protocol
This protocol provides a general and robust method for the one-pot synthesis of a diverse range of sulfonamides from this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Safety Precautions:
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid. Handle with care in a fume hood.
-
The reaction generates HCl gas, which is corrosive. The use of a base is essential to neutralize it.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Data Presentation: Representative Substrate Scope
The following table illustrates the expected outcomes for the one-pot synthesis of a variety of sulfonamides using the described protocol. Yields are hypothetical and based on typical outcomes for such reactions.
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide | 85-95 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-bromo-4-(trifluoromethyl)benzenesulfonamide | 88-96 |
| 3 | Benzylamine | N-benzyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide | 90-98 |
| 4 | Morpholine | 4-((2-bromo-4-(trifluoromethyl)phenyl)sulfonyl)morpholine | 92-99 |
| 5 | Piperidine | 1-((2-bromo-4-(trifluoromethyl)phenyl)sulfonyl)piperidine | 90-97 |
| 6 | Cyclohexylamine | N-cyclohexyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide | 87-95 |
Characterization of Products
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonamide group (typically found in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[9]
-
Melting Point: For crystalline solids, the melting point is a good indicator of purity.[4]
Trustworthiness and Self-Validation
The protocol described is a well-established and reliable method for the synthesis of sulfonamides.[5][10] The progress of the reaction can be easily monitored by TLC, allowing for clear determination of the reaction endpoint. The work-up procedure is designed to effectively remove the base, unreacted starting materials, and byproducts. The final purification by column chromatography ensures the isolation of the desired sulfonamide in high purity. The expected spectroscopic data for sulfonamides are well-documented, providing a clear benchmark for product validation.[11][12]
Conclusion
This application note provides a comprehensive and practical guide for the efficient one-pot synthesis of N-substituted-2-bromo-4-(trifluoromethyl)benzenesulfonamides. By leveraging the principles of one-pot synthesis, researchers can rapidly generate diverse libraries of these valuable compounds for applications in drug discovery and agrochemical research. The protocol is robust, scalable, and grounded in well-established chemical principles, ensuring a high degree of success and reliability.
References
- 1. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. cbijournal.com [cbijournal.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. frontiersrj.com [frontiersrj.com]
- 11. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
The Pivotal Role of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride in Modern Catalysis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the catalytic applications stemming from 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. While not a catalyst in its own right, this versatile reagent serves as a critical precursor for the synthesis of a diverse range of sulfonamides that exhibit significant utility in both asymmetric and photocatalytic transformations. We will detail the synthesis of these catalytically relevant sulfonamides and provide field-proven protocols for their application as chiral ligands in asymmetric synthesis and as sulfonyl radical precursors in photocatalytic reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound in innovative catalytic methodologies.
Introduction: A Gateway to Catalytic Functionality
This compound is a highly functionalized aromatic compound distinguished by three key reactive sites: a reactive sulfonyl chloride group, a bromine atom amenable to cross-coupling reactions, and a trifluoromethyl group that imparts unique electronic properties and steric bulk. Its primary utility lies in its efficient reaction with primary and secondary amines to form stable sulfonamides.[1] It is through these sulfonamide derivatives that the catalytic potential of the parent compound is realized.
The trifluoromethyl group significantly influences the properties of the resulting sulfonamides, enhancing their lipophilicity and modifying their reactivity, which can be advantageous in pharmaceutical and materials science applications.[2] The strategic placement of the bromine atom offers a handle for further synthetic modifications, although this aspect is beyond the scope of the current guide's focus on the catalytic applications derived from the sulfonamide moiety.
This document will first detail the synthesis of N-substituted 2-bromo-4-(trifluoromethyl)benzenesulfonamides, the foundational step for their use in catalysis. Subsequently, we will explore two major catalytic applications of these derivatives: their role as chiral ligands in asymmetric catalysis and their use in photocatalytic functionalization reactions.
Foundational Protocol: Synthesis of N-Substituted 2-Bromo-4-(trifluoromethyl)benzenesulfonamides
The synthesis of sulfonamides from this compound is a robust and high-yielding nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A base is typically employed to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Caption: General workflow for sulfonamide synthesis.
Experimental Protocol:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.0 equivalent).
-
Dissolution: Dissolve the amine in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add a suitable base, such as triethylamine or pyridine (1.2 equivalents), to the solution and stir.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted sulfonamide.
Data Summary: Representative Examples
| Amine | Product | Expected Yield |
| Aniline | N-phenyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide | >90% |
| (R)-1-Phenylethanamine | (R)-N-(1-phenylethyl)-2-bromo-4-(trifluoromethyl)benzenesulfonamide | >85% |
| Morpholine | 4-((2-bromo-4-(trifluoromethyl)phenyl)sulfonyl)morpholine | >95% |
| Benzylamine | N-benzyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide | >90% |
Application in Asymmetric Catalysis: Chiral Sulfonamide Ligands
Chiral enantiopure sulfonamides are extensively used as ligands in asymmetric catalysis.[3] They can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. A classic example is the enantioselective addition of diethylzinc to aldehydes, where a chiral sulfonamide-derived ligand, in conjunction with a titanium(IV) isopropoxide catalyst, can afford chiral secondary alcohols with high enantioselectivity.[4]
By reacting this compound with a chiral amine, such as (1R,2S)-(-)-norephedrine, a chiral β-amino alcohol sulfonamide ligand can be synthesized. This ligand can then be employed in the catalytic asymmetric addition of diethylzinc to aldehydes.
Catalytic Workflow:
Caption: Role of the sulfonamide ligand in the catalytic cycle.
Representative Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral sulfonamide ligand (e.g., derived from (1R,2S)-(-)-norephedrine) (0.2 equivalents) in anhydrous toluene. Add titanium(IV) isopropoxide (0.1 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Reactant Addition: Cool the mixture to 0 °C and add benzaldehyde (1.0 equivalent).
-
Initiation: Add a solution of diethylzinc (1.1 M in toluene, 2.0 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 24-48 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography to yield the chiral secondary alcohol. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Application in Photocatalysis: Generation of Sulfonyl Radicals
A modern application of sulfonamides is their use in photocatalysis to generate sulfonyl radicals.[5][6] These highly reactive intermediates can then participate in a variety of carbon-sulfur bond-forming reactions. A common transformation is the hydrosulfonylation of alkenes, which proceeds via an anti-Markovnikov addition of the sulfonyl radical to the double bond.[7] This approach allows for the late-stage functionalization of complex molecules under mild, visible-light-mediated conditions.[5]
The sulfonamide, derived from this compound, can be activated by a suitable photocatalyst to generate the corresponding 2-bromo-4-(trifluoromethyl)phenylsulfonyl radical.
Photocatalytic Mechanism:
Caption: General mechanism for photocatalytic hydrosulfonylation.
Representative Protocol: Photocatalytic Hydrosulfonylation of an Alkene
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N-substituted 2-bromo-4-(trifluoromethyl)benzenesulfonamide (1.0 equivalent), the alkene (1.5 equivalents), a photocatalyst such as fac-Ir(ppy)₃ (1-2 mol%), and a hydrogen atom donor like tris(trimethylsilyl)silane (1.2 equivalents).[8]
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., acetonitrile or DMF) to achieve a concentration of approximately 0.1 M.
-
Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas for 10-15 minutes.
-
Irradiation: Place the vial in a photoreactor equipped with blue LEDs and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction for 12-24 hours by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired sulfone product.
Conclusion
This compound is a powerful synthetic tool that provides access to a wide array of sulfonamides. While its direct catalytic applications are not established, its true value in the field of catalysis lies in its role as a precursor to these sulfonamide derivatives. As demonstrated, these derivatives are highly effective as chiral ligands in asymmetric synthesis and as versatile substrates in modern photocatalytic transformations. The protocols and application notes provided herein offer a solid foundation for researchers to explore and expand upon the catalytic potential unlocked by this key synthetic intermediate.
References
- 1. Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to avoid bis-sulfonylation with 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Welcome to the technical support hub for advanced synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride in their synthetic workflows. Our goal is to provide you with the in-depth technical insights and field-proven methodologies required to overcome common challenges, specifically the prevention of bis-sulfonylation in reactions with primary amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a bis-sulfonylated byproduct. What is the underlying mechanism, and why is it particularly prevalent with this specific sulfonyl chloride?
A1: Understanding the Competing Reactions
Bis-sulfonylation is a frequent side reaction when primary amines are reacted with sulfonyl chlorides.[1] It occurs in a sequential manner. The first, desired reaction is the formation of the mono-sulfonamide. However, the resulting sulfonamide's N-H proton is now acidic due to the powerful electron-withdrawing effect of the attached sulfonyl group.
In the presence of a base, this proton can be abstracted to form a nucleophilic sulfonamide anion. This anion can then compete with the starting primary amine and attack a second molecule of the sulfonyl chloride, yielding the undesired bis-sulfonylated product.[1]
The specific structure of This compound exacerbates this issue due to a combination of electronic and steric factors:
-
Electronic Effect: The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups used in medicinal chemistry.[2][3][4] Its strong inductive effect makes the sulfur atom of the sulfonyl chloride exceptionally electrophilic, accelerating the initial reaction.[5] Crucially, it also significantly increases the acidity of the N-H proton on the mono-sulfonamide product, making it easier to deprotonate and thus promoting the second, undesired sulfonylation step.
-
Steric Effect: The bromine atom at the ortho-position introduces steric hindrance around the reaction center.[6] While steric bulk can sometimes be used to prevent over-reaction, in this case, the electronic activation by the -CF3 group is often the dominant factor. The challenge lies in finding a delicate balance where the primary amine can react efficiently while the bulkier sulfonamide anion is sterically disfavored from reacting a second time.
Caption: Competing pathways in the sulfonylation of a primary amine.
Q2: How can I strategically adjust reaction parameters to favor the mono-sulfonylated product?
A2: A Multi-Parameter Approach to Selectivity
Controlling this reaction is a classic challenge of manipulating kinetics to favor one pathway over another. You must optimize several parameters in concert. Simply modifying one in isolation is often insufficient.
| Parameter | Issue | Probable Cause | Recommended Solution & Rationale |
| Stoichiometry | High levels of bis-sulfonylation. | Excess sulfonyl chloride is available to react with the generated sulfonamide anion. | Use a slight excess of the primary amine (1.1–1.2 equivalents). This ensures the sulfonyl chloride is the limiting reagent and is consumed by the more nucleophilic amine before significant bis-sulfonylation can occur.[1] |
| Temperature | Reaction is too fast, poor selectivity. | The activation energy for bis-sulfonylation is overcome, making it a competitive pathway. The reaction is also exothermic.[7] | Maintain a low temperature, especially during addition. Start at 0 °C (ice bath). If bis-sulfonylation persists, lower the temperature to -20 °C or -78 °C . Low temperatures disproportionately slow the undesired side reaction.[1][8] |
| Rate of Addition | Localized "hot spots" and high byproduct formation. | A high local concentration of sulfonyl chloride forces reactions with any available nucleophile, including the sulfonamide anion. | Add the sulfonyl chloride dropwise over a prolonged period (30–60 minutes) as a dilute solution in the reaction solvent. This maintains a low, steady concentration, favoring reaction with the more abundant and reactive primary amine.[1][9] |
| Base Selection | Bis-sulfonylation still occurs despite other optimizations. | A strong base (e.g., NaH, K₂CO₃) can generate a high concentration of the sulfonamide anion, promoting the side reaction. | Use a sterically hindered or weaker base. Pyridine or 2,6-lutidine can act as both solvent and base. Alternatively, use a stoichiometric amount of triethylamine (TEA) (2.0-2.2 eq.)—just enough to scavenge HCl from both the amine salt and the reaction itself. The choice of base can be critical for controlling selectivity.[10][11] |
| Solvent | Poor solubility or unexpected side reactions. | Solvent polarity and coordinating ability can influence reaction pathways. | Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).[1][12] DCM is often the first choice due to its inertness and ability to dissolve a wide range of reactants. Ensure the solvent is truly dry, as hydrolysis of the sulfonyl chloride is a competing side reaction.[13] |
Optimized Protocol for Selective Mono-Sulfonylation
This protocol is a robust starting point. Monitor your reaction by TLC or LC-MS and adjust as needed based on the reactivity of your specific primary amine.
Materials:
-
Primary amine (1.1 mmol, 1.1 eq.)
-
This compound (1.0 mmol, 1.0 eq.)
-
Triethylamine (TEA) or Pyridine (2.2 mmol, 2.2 eq.)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Standard, flame-dried glassware under an inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.1 eq.) and triethylamine (2.2 eq.) in anhydrous DCM (5 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve the this compound (1.0 eq.) in anhydrous DCM (5 mL). Draw this solution into a syringe and place it on a syringe pump.
-
Slow Addition: Add the sulfonyl chloride solution to the stirred amine solution dropwise via the syringe pump over 45-60 minutes . Ensure the internal reaction temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours. Monitor the consumption of the sulfonyl chloride by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 2-16 hours.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (2 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.
Troubleshooting Workflow
If bis-sulfonylation is still observed after your initial attempt, follow this logical workflow to diagnose and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Preventing hydrolysis of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride during reactions
Welcome to the technical support center for 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive sulfonylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, with a primary focus on preventing its hydrolysis during experimental procedures. Our goal is to equip you with the knowledge to ensure the integrity of your reactions and the quality of your results.
Understanding the Challenge: The Inherent Reactivity and Hydrolysis of this compound
This compound is a potent electrophile, a characteristic driven by the electron-withdrawing nature of both the trifluoromethyl group and the bromine atom on the benzene ring. This heightened electrophilicity at the sulfur atom makes it an excellent reagent for the synthesis of sulfonamides and sulfonate esters. However, this same reactivity also renders it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[1][2] This decomposition pathway yields the corresponding 2-bromo-4-(trifluoromethyl)benzenesulfonic acid and hydrochloric acid (HCl), which can complicate reaction workups, reduce yields, and introduce impurities.[3][4]
The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride.[3] This is followed by the displacement of the chloride ion, a good leaving group, to form the sulfonic acid. The presence of ambient moisture, or residual water in solvents and reagents, is sufficient to initiate this degradation.[3]
dot graph "Hydrolysis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes Reagents [label="this compound + Nucleophile (e.g., Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired_Pathway [label="Desired Sulfonylation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Desired_Product [label="Sulfonamide Product", fillcolor="#FFFFFF", fontcolor="#202124"]; Undesired_Pathway [label="Undesired Hydrolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="Water (H₂O)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis_Product [label="Sulfonic Acid + HCl", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Reagents -> Desired_Pathway [label="Anhydrous Conditions"]; Desired_Pathway -> Desired_Product; Reagents -> Undesired_Pathway [label="Presence of Water"]; Water -> Undesired_Pathway [style=dashed]; Undesired_Pathway -> Hydrolysis_Product; } dot Caption: Competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield of the desired sulfonamide. What is the most likely cause?
A1: The most probable cause of low yield is the hydrolysis of the sulfonyl chloride starting material. This compound is extremely sensitive to moisture. The presence of even trace amounts of water in your reaction solvent, amine substrate, or reaction atmosphere can lead to the formation of the corresponding sulfonic acid, which will not participate in the desired sulfonylation reaction.
Q2: How can I visually determine if my this compound has degraded?
A2: While a pure sample is typically a colorless to light yellow liquid or solid, significant degradation may be indicated by a darkening of the color to brown or black. However, color change is not always a reliable indicator. The most definitive way to assess purity is through analytical techniques such as NMR or HPLC before use.[5]
Q3: I've noticed a white precipitate forming in my reaction mixture that is not my product. What could it be?
A3: If you are using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) as an acid scavenger, the white precipitate is likely the hydrochloride salt of the amine (e.g., triethylammonium chloride). This is formed as the base neutralizes the HCl generated during the sulfonylation reaction. This is an expected byproduct.
Q4: Can I use an aqueous workup to isolate my product?
A4: While it may seem counterintuitive, for some aryl sulfonyl chlorides with low water solubility, an aqueous workup can be employed.[6][7] The principle is that the desired product may precipitate out of the aqueous medium, which can protect it from extensive hydrolysis.[7][8] However, this must be done rapidly and at low temperatures (e.g., pouring the reaction mixture onto ice) to minimize hydrolysis of any unreacted sulfonyl chloride.[6]
Q5: Are there more stable alternatives to this compound?
A5: Yes, the corresponding sulfonyl fluoride is generally more stable and less susceptible to hydrolysis, although it is also less reactive.[4][9] For some applications, this trade-off between stability and reactivity may be advantageous.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of Sulfonyl Chloride: Reagent degraded due to moisture.[3] 2. Inactive Reagents: Amine or other nucleophile is of poor quality. 3. Insufficient Reaction Time/Temperature: Reaction conditions are not optimal. | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry glassware in an oven ( >120°C) and cool under an inert atmosphere (Nitrogen or Argon). Use a septum and needle techniques for reagent addition.[3][6] 2. Verify Reagent Quality: Use freshly opened or purified reagents. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. Adjust temperature or time as needed. |
| Formation of a Water-Soluble Byproduct | Extensive Hydrolysis: The primary byproduct is the highly water-soluble 2-bromo-4-(trifluoromethyl)benzenesulfonic acid.[3][6] | Strict Moisture Exclusion: Implement rigorous anhydrous techniques as described above. Purification: During workup, a wash with a saturated aqueous sodium bicarbonate solution can help remove the acidic sulfonic acid byproduct. |
| Reaction Stalls | Inadequate Acid Scavenger: The HCl generated during the reaction can protonate the amine nucleophile, rendering it unreactive. | Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base such as pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA) in stoichiometric amounts to neutralize the HCl as it is formed.[10] Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[11] |
| Difficulty in Product Purification | Presence of Sulfonic Acid Impurity: The sulfonic acid byproduct can be difficult to separate from the desired product due to similar polarities. | Aqueous Extraction: As mentioned, a basic aqueous wash (e.g., NaHCO₃ solution) can help remove the acidic impurity. Chromatography: Careful column chromatography with an appropriate solvent system may be required. |
Experimental Protocol: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions
This protocol provides a generalized procedure for the synthesis of a sulfonamide using this compound, emphasizing the critical steps for preventing hydrolysis.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or Triethylamine (freshly distilled)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Dry all glassware, including the reaction flask, dropping funnel, and magnetic stir bar, in an oven at >120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: To the reaction flask, add the amine substrate and dissolve it in anhydrous DCM. Place the flask in an ice bath to cool to 0°C.
-
Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution of the amine.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a separate flask with anhydrous DCM. Using a syringe or dropping funnel, add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by slowly adding it to a separatory funnel containing 1N HCl solution at 0°C.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry_Glassware [label="Oven-Dry Glassware"]; Assemble_Inert [label="Assemble Under Inert Atmosphere"]; Dissolve_Amine [label="Dissolve Amine in Anhydrous Solvent"]; Cool_Reaction [label="Cool to 0°C"]; Add_Base [label="Add Pyridine/TEA"]; Add_Sulfonyl_Chloride [label="Add Sulfonyl Chloride Solution Dropwise"]; Stir_React [label="Stir and Monitor Reaction (TLC/LC-MS)"]; Workup [label="Aqueous Workup"]; Purify [label="Purify Product"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dry_Glassware; Dry_Glassware -> Assemble_Inert; Assemble_Inert -> Dissolve_Amine; Dissolve_Amine -> Cool_Reaction; Cool_Reaction -> Add_Base; Add_Base -> Add_Sulfonyl_Chloride; Add_Sulfonyl_Chloride -> Stir_React; Stir_React -> Workup; Workup -> Purify; Purify -> End; } dot Caption: Workflow for anhydrous sulfonamide synthesis.
Analytical Methods for Detecting Hydrolysis
To ensure the quality of your starting material and to analyze the outcome of your reaction, several analytical techniques can be employed to detect the presence of the sulfonic acid hydrolysis product.
| Technique | Principle | Key Observations for Hydrolysis |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | The sulfonic acid will typically have a different retention time than the sulfonyl chloride. A UV detector can be used for quantification.[12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | ¹H and ¹³C NMR can distinguish between the sulfonyl chloride and the sulfonic acid. The chemical shifts of the aromatic protons will be different. Aprotic deuterated solvents like CDCl₃ or acetone-d₆ should be used.[14] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | The molecular ion peak for the sulfonic acid will be different from that of the sulfonyl chloride. Common fragmentation pathways include the loss of Cl• (M-35/37) for the sulfonyl chloride.[14] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | The S=O and S-Cl stretching vibrations of the sulfonyl chloride will have characteristic absorption bands. The sulfonic acid will show a broad O-H stretch.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. reddit.com [reddit.com]
- 11. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of Sulfonamides Derived from 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
Welcome to the technical support center for the purification of sulfonamides derived from 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this specific class of compounds using column chromatography. The unique structural features of these molecules—namely the presence of the trifluoromethyl group and the bromo substituent—present specific challenges and opportunities in chromatographic separation. This document provides in-depth troubleshooting advice and frequently asked questions to ensure successful purification outcomes.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common problems encountered during the column chromatography of sulfonamides derived from this compound. The advice provided is grounded in the principles of chromatography and tailored to the chemical properties of these specific analytes.
Poor Separation (Co-elution of Product and Impurities)
Question: I'm observing poor separation between my target sulfonamide and a closely related impurity. My TLC analysis showed good separation, but the column is not resolving the spots. What could be the issue?
Answer: This is a common issue that can arise from several factors when scaling up from TLC to column chromatography. Here’s a systematic approach to troubleshoot:
-
Re-evaluate Your Solvent System: The polarity of the solvent system is the most critical factor. The trifluoromethyl group on your sulfonamide significantly increases its lipophilicity.
-
Expertise & Experience: A common mistake is using a mobile phase that is too polar, causing your compound to move too quickly through the column, minimizing its interaction with the stationary phase and thus reducing separation.
-
Protocol: Prepare a series of TLC plates with varying ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for your target compound to ensure optimal separation on the column.[1]
-
-
Stationary Phase Considerations: While silica gel is the workhorse for normal-phase chromatography, the specific properties of your sulfonamide might necessitate a different stationary phase.
-
Expertise & Experience: The acidic nature of silica gel can sometimes lead to peak tailing or even degradation of sensitive compounds. Given that sulfonamides are amphoteric, their interaction with silica can be complex.[2]
-
Trustworthiness: Consider using a deactivated or neutral stationary phase like alumina (neutral, Brockmann I) or a bonded phase like diol or amino-propyl silica. For reversed-phase chromatography, a C18 or phenyl-hexyl column can provide excellent separation for these relatively non-polar sulfonamides.[2][3][4]
-
-
Column Packing and Loading Technique: An improperly packed column or poor sample loading can ruin a separation.
-
Expertise & Experience: Channels and cracks in the silica bed will lead to band broadening and poor resolution. Ensure your silica is uniformly packed as a slurry.
-
Protocol: When loading your sample, dissolve it in a minimal amount of the mobile phase or a solvent in which it is highly soluble but is a weak eluent for the separation.[5] If solubility is an issue, consider dry loading, where the sample is adsorbed onto a small amount of silica before being added to the column.[5]
-
Peak Tailing
Question: My purified fractions are showing significant peak tailing on the TLC plates. How can I improve the peak shape?
Answer: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase or issues with the mobile phase.
-
Acidic Nature of Silica: The silanol groups on the surface of silica gel are acidic and can strongly interact with the basic nitrogen of the sulfonamide group, leading to tailing.
-
Expertise & Experience: Adding a small amount of a modifier to your mobile phase can often resolve this.
-
Protocol: For normal-phase chromatography on silica, add 0.1-1% of triethylamine or pyridine to your mobile phase to saturate the acidic sites on the silica. For reversed-phase, a small amount of an acid like formic acid or acetic acid (0.1%) in the mobile phase can improve peak shape by ensuring the sulfonamide is protonated.[4][6]
-
-
Mobile Phase pH: The ionization state of your sulfonamide is pH-dependent and can affect its interaction with the stationary phase.[2]
-
Expertise & Experience: In reversed-phase chromatography, controlling the pH of the mobile phase is crucial. It is generally recommended to keep the mobile phase pH at least 1.5 units away from the pKa of the analyte to ensure a consistent ionization state.[6]
-
Compound Decomposition on the Column
Question: I suspect my sulfonamide is decomposing on the silica gel column. How can I confirm this and prevent it?
Answer: The combination of the electron-withdrawing trifluoromethyl group and the sulfonyl chloride precursor can sometimes lead to instability on acidic stationary phases.
-
Confirming Decomposition:
-
Protocol: Perform a stability test by spotting your purified compound on a TLC plate, and then add a small amount of silica gel on top of the spot. Let it sit for an hour and then elute the plate. The appearance of new spots indicates decomposition.[1]
-
-
Preventing Decomposition:
-
Expertise & Experience: If your compound is acid-sensitive, avoiding silica gel is the best approach.
-
Trustworthiness: Switch to a more inert stationary phase like Florisil® or alumina. Alternatively, you can use deactivated silica gel. To deactivate silica, you can wash it with a dilute solution of triethylamine in your non-polar solvent before packing the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for purifying a sulfonamide derived from this compound on a silica gel column?
A good starting point for a normal-phase separation on silica gel would be a mixture of hexane and ethyl acetate. Given the presence of the trifluoromethyl group, which increases non-polarity, you will likely need a higher proportion of ethyl acetate than for simpler sulfonamides. Begin with a 4:1 hexane:ethyl acetate mixture and adjust the polarity based on your TLC results.
Q2: Should I use normal-phase or reversed-phase chromatography for these compounds?
Both can be effective. Normal-phase on silica gel is often the first choice in a research setting due to its low cost and simplicity. However, for sulfonamides with higher molecular weight and increased non-polar character from the trifluoromethyl and bromo groups, reversed-phase chromatography using a C18 or C8 column can offer superior resolution.[2][7][8] The choice often depends on the specific impurities you are trying to remove.
Q3: How can I effectively remove unreacted this compound from my product?
The starting sulfonyl chloride is reactive and will likely not survive the reaction workup, hydrolyzing to the corresponding sulfonic acid. If some unreacted sulfonyl chloride remains, it is significantly less polar than the resulting sulfonamide. Therefore, it will elute much faster from a normal-phase column. A simple filtration through a plug of silica with a non-polar solvent like hexane may be sufficient to remove it before running the full column.
Q4: Can I use a gradient elution for my column?
Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective, especially if you have impurities with a wide range of polarities. This can help to speed up the elution of more strongly retained compounds and improve the overall efficiency of the purification.
Q5: What is the best way to detect my compound in the collected fractions?
The trifluoromethylphenyl group in your sulfonamide will make it UV active. You can use a UV lamp (254 nm) to visualize the spots on your TLC plates. For fractions collected from the column, you can spot a small amount of each fraction on a TLC plate and check for the presence of your compound under UV light.
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column for Normal-Phase Chromatography
-
Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 1 cm).
-
In a separate beaker, create a slurry of the silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which will help in uniform packing. Continuously add the slurry until the desired column height is reached. Do not let the column run dry.
-
Once packed, add a layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.
Protocol 2: Dry Loading a Sample
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone).[5]
-
Add silica gel to this solution (approximately 2-3 times the mass of your crude sample).
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently tap the column to create a level surface, and then add a protective layer of sand.
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane:Ethyl Acetate (4:1 to 1:1) | Low to Medium | General purpose for initial screening. |
| Dichloromethane:Methanol (99:1 to 95:5) | Medium | Good for more polar sulfonamides or when solubility is an issue in hexane/ethyl acetate. |
| Toluene:Acetone (9:1 to 7:3) | Medium | An alternative to hexane/ethyl acetate with different selectivity. |
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Separation
References
- 1. Chromatography [chem.rochester.edu]
- 2. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. welch-us.com [welch-us.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride Derivatives
Welcome to the technical support center for the recrystallization of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical techniques necessary to overcome common challenges in the purification of this important class of organic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should be aware of when working with this compound?
A1: The most prevalent impurity is the corresponding sulfonic acid, 2-Bromo-4-(trifluoromethyl)benzenesulfonic acid. This arises from the hydrolysis of the sulfonyl chloride group in the presence of water.[1] It is crucial to minimize exposure to moisture during synthesis, workup, and storage.
Q2: Why is slow cooling important during recrystallization?
A2: Slow cooling is critical for the formation of large, well-defined crystals.[2] Rapid cooling can lead to the trapping of impurities within the crystal lattice and the formation of small, impure crystals. A gradual decrease in temperature allows for the selective crystallization of the desired compound, while impurities remain in the solvent.
Q3: My compound has a slight yellow tint after recrystallization. What could be the cause and how can I remove it?
A3: A yellow tint may indicate the presence of colored impurities. If these impurities are not removed by a single recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities.[2] However, use charcoal sparingly as it can also adsorb your product, leading to a lower yield.
Q4: Can I reuse the mother liquor from the recrystallization?
A4: While the mother liquor will contain some of your desired product, it will also be enriched with impurities. Attempting a second recrystallization from the mother liquor can yield more product, but it will likely be of lower purity than the first crop of crystals. It is generally recommended to process the first crop of high-purity crystals separately.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound derivatives.
Problem 1: The Product "Oils Out" and Does Not Crystallize
Symptoms: Instead of forming solid crystals upon cooling, the compound separates as a liquid (an oil).
Causality: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common issue with low-melting solids or when a solvent with a high boiling point is used. The presence of impurities can also lower the melting point of the mixture, exacerbating this problem.
Solutions:
-
Use a Mixed Solvent System: This is often the most effective solution. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear again, and then allow it to cool slowly.[3] For this compound derivatives, a good starting point would be a solvent pair like ethanol/water or hexanes/ethyl acetate.
-
Lower the Dissolution Temperature: If possible, select a solvent with a lower boiling point to avoid melting the product during dissolution.[3]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This creates a rough surface that can promote crystal nucleation.[3]
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystal growth.[3]
-
Problem 2: Low Yield After Recrystallization
Symptoms: A significantly smaller amount of purified product is recovered than expected.
Causality: Low recovery can be attributed to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
The compound has significant solubility in the cold solvent.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[3]
-
Pre-heat the Filtration Apparatus: Before hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.[2]
-
Optimize the Solvent System: If solubility in the cold solvent is an issue, a different solvent or a mixed solvent system may be required. The ideal solvent will have high solubility for the compound at high temperatures and low solubility at low temperatures.[4]
-
Cool in an Ice Bath: After the solution has cooled slowly to room temperature, placing it in an ice bath can help to maximize the yield of crystals.[2]
Problem 3: The Purified Product is Still Impure
Symptoms: The melting point of the recrystallized product is broad or lower than the literature value, or analytical data (e.g., NMR, HPLC) shows the presence of contaminants.
Causality:
-
Ineffective solvent: The chosen solvent may not be suitable for separating the specific impurities present.
-
Co-crystallization: The impurity may have a similar structure and solubility profile to the desired product, leading to its incorporation into the crystal lattice.
-
Hydrolysis: If the impurity is the corresponding sulfonic acid, it may have co-crystallized.
Solutions:
-
Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents to find the most effective one for your specific compound and impurity profile. Common solvents to try include ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof.[5][6]
-
Wash with a Basic Solution: If the primary impurity is the sulfonic acid, you can perform a liquid-liquid extraction with a dilute aqueous base (e.g., sodium bicarbonate) before recrystallization. This will convert the acidic impurity into its water-soluble salt, which can then be removed in the aqueous layer.[1]
-
Perform a Second Recrystallization: If the purity has improved but is not yet satisfactory, a second recrystallization can be performed.
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general starting point for the recrystallization of this compound derivatives. Optimization may be required based on the specific derivative and impurities.
1. Solvent Selection:
-
Based on the polarity of related compounds, a mixed solvent system of Hexane/Ethyl Acetate or Ethanol/Water is a good starting point.
-
Perform a small-scale solubility test: Place a small amount of the crude product in a test tube and add a few drops of the chosen "good" solvent (e.g., ethyl acetate or ethanol). Heat gently to see if it dissolves. Then, add the "poor" solvent (e.g., hexane or water) dropwise to check for precipitation.
2. Dissolution:
-
Place the crude this compound derivative in an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of the "good" hot solvent to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot "good" solvent until a clear solution is obtained.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Pre-heat a stemless funnel and a receiving Erlenmeyer flask.
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it to remove the charcoal or other solid impurities.
5. Crystallization:
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot, clear solution until it becomes faintly cloudy (turbid). Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent (or the "poor" solvent if a mixed system was used) to remove any remaining soluble impurities.
7. Drying and Characterization:
-
Dry the purified crystals on a watch glass or in a desiccator.
-
Once dry, weigh the crystals to determine the percent recovery.
-
Determine the melting point of the purified product. A sharp melting point close to the literature value is an indicator of high purity.
Data Presentation
The following table provides physical property data for isomers of the target compound, which can be useful for characterization.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 54403-98-4 | 323.51 | Not available | 235-236 |
| 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | 176225-10-8 | 323.51 | 54-58 | Not available |
| 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | 176225-08-4 | 323.51 | Not available | 230-231 |
Data sourced from commercial supplier information.[7][8]
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization of organic compounds.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. 2-溴-4-(三氟甲基)苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 97 176225-08-4 [sigmaaldrich.com]
Effect of base on sulfonamide synthesis with 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Technical Support Center: Sulfonamide Synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of base selection in the synthesis of sulfonamides from 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride and various amines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when planning their synthesis.
Q1: What is the fundamental role of the base in this reaction?
A1: The base serves two primary, essential functions in sulfonamide synthesis. First, it acts as a nucleophilicity enhancer by deprotonating the amine starting material, although this is often debated and depends on the amine's pKa. More critically, it serves as an acid scavenger to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction between the amine and the sulfonyl chloride. Failure to neutralize this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
Q2: How do I choose the right base for my specific amine?
A2: The optimal base depends on the nucleophilicity and steric hindrance of your amine, as well as the overall reaction conditions. A general guideline is to match the basicity (pKa) of the base to the reactivity of the amine.
-
For primary and unhindered secondary amines: A moderately strong, non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often a good starting point. Pyridine can also be used and may act as a nucleophilic catalyst in some cases, though it is generally less basic.
-
For less nucleophilic amines (e.g., anilines): A stronger base might be required to facilitate the reaction. However, overly strong bases can promote undesired side reactions.
-
For acid-sensitive substrates: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a biphasic system or a polar aprotic solvent can be effective. They are particularly useful for large-scale reactions where removal of amine salts can be problematic.
The following diagram outlines a decision-making workflow for base selection.
Caption: Workflow for selecting an appropriate base.
Q3: Can I use an excess of my amine starting material as the base?
A3: Yes, this is a common strategy, particularly if the amine is inexpensive and readily available. In this approach, one equivalent of the amine acts as the nucleophile, and a second equivalent acts as the base to neutralize the generated HCl. This method simplifies purification by avoiding the need to remove a separate basic compound. However, it is only suitable for amines that are strong enough bases to effectively scavenge the acid.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) Related to Base | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Basicity: The chosen base is too weak to effectively neutralize the HCl, leading to protonation of the starting amine. 2. Base-Induced Hydrolysis: The sulfonyl chloride is highly reactive and can be hydrolyzed by water, a reaction that can be accelerated by the base. 3. Steric Hindrance: The base (e.g., TEA) and/or the amine substrate are sterically hindered, preventing an effective reaction. | 1. Switch to a stronger base. Check the pKa of your amine's conjugate acid against the pKa of the base's conjugate acid; the base should be significantly stronger. 2. Ensure strictly anhydrous conditions (dry solvent, glassware, and inert atmosphere). If hydrolysis is suspected, use a non-nucleophilic base like DIPEA. 3. Use a more sterically hindered but still strong base like DIPEA (Hünig's base), which is less likely to cause side reactions. |
| Difficult Purification / Multiple Spots on TLC | 1. Nucleophilic Base: The base (e.g., pyridine, DMAP) is acting as a nucleophile, reacting with the sulfonyl chloride to form a stable intermediate or byproduct. 2. Over-basing: Using a very strong base (e.g., n-BuLi, LDA) can deprotonate other sites on the molecule, leading to side reactions. | 1. Switch to a non-nucleophilic base like DIPEA. 2. Use a base that is just strong enough for the acid-scavenging purpose. Avoid organometallic or other super-bases unless specifically required by the substrate. |
| Reaction Stalls / Does Not Go to Completion | 1. Insoluble Base-HCl Salt: The hydrochloride salt formed from the base and HCl precipitates from the reaction mixture, coating the reactants and preventing further reaction. 2. Insufficient Base: Only one equivalent of base was used. Stoichiometrically, at least one equivalent is required to neutralize the acid byproduct. | 1. Use a base whose salt is soluble in the chosen solvent (e.g., DIPEA·HCl is often more soluble in dichloromethane than TEA·HCl). Alternatively, add a co-solvent to improve solubility. 2. Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure the reaction medium remains basic throughout the process. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common reaction issues.
Part 3: Model Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-alkyl sulfonamide using this compound.
Objective: To synthesize N-benzyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide.
Reactants:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Assemble the reaction apparatus (a round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet) and flush the system with dry nitrogen gas.
-
Ensure the dichloromethane (DCM) is anhydrous, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
-
Reaction Setup:
-
To the round-bottom flask, add benzylamine (1.05 eq) and anhydrous DCM (to make a ~0.2 M solution with respect to the sulfonyl chloride).
-
Add DIPEA (1.5 eq) to the amine solution.
-
Cool the flask to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction and minimize side product formation.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM in the addition funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. A white precipitate of DIPEA·HCl may form during the addition.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the limiting reagent (sulfonyl chloride).
-
-
Workup and Purification:
-
Quench the reaction by adding 1 M HCl (aqueous) to the flask. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution to remove unreacted amine and DIPEA salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure sulfonamide.
-
General Reaction Mechanism
Caption: General mechanism of sulfonamide formation.
Technical Support Center: Solvent Effects in Reactions of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we provide in-depth, field-proven insights into optimizing your reactions by understanding and manipulating solvent effects. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve reliable results.
Overview of the Reagent
This compound (CAS No: 54403-98-4) is a highly reactive organosulfur compound. Its utility stems from the presence of two strong electron-withdrawing groups (EWG), the bromine atom and the trifluoromethyl group, on the benzene ring. These EWGs significantly increase the electrophilicity of the sulfonyl sulfur atom, making the sulfonyl chloride an excellent reagent for introducing the 2-bromo-4-(trifluoromethyl)phenylsulfonyl moiety onto nucleophiles.[1] This is particularly valuable in the synthesis of sulfonamides and sulfonate esters, which are common scaffolds in pharmaceuticals and agrochemicals.[2][3]
However, this high reactivity also makes the compound susceptible to undesired side reactions, particularly with solvents. Understanding these interactions is critical for success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for reactions involving this sulfonyl chloride?
A: For most reactions with nucleophiles like amines (to form sulfonamides) or alcohols (to form sulfonate esters), the mechanism is a bimolecular nucleophilic substitution at the sulfur atom (SN2-type).[4][5] The nucleophile attacks the electrophilic sulfur center, leading to a transition state that breaks down to form the product and release a chloride ion. A base, such as pyridine or triethylamine, is typically required to neutralize the HCl generated.[6]
Caption: General SN2-type mechanism at the sulfonyl sulfur.
Q2: How does solvent polarity impact the reaction rate?
A: The polarity of the solvent plays a crucial role in stabilizing the transition state. For many sulfonylation reactions, a more polar solvent can stabilize the charged, carbocation-like transition state, thereby accelerating the reaction.[7][8] However, the choice is not as simple as "more polar is better." The type of polarity (protic vs. aprotic) is a more critical factor.
Q3: What is the difference between using a polar protic and a polar aprotic solvent?
A: This is the most critical question regarding solvent effects for sulfonyl chlorides.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)): These solvents possess dipole moments and can stabilize charged species, but they do not have acidic protons (like O-H or N-H bonds). They are generally the preferred choice for reactions with this reagent. They solvate the reactants and stabilize the transition state without competing in the reaction.[7]
-
Polar Protic Solvents (e.g., Water, Alcohols like Methanol or Ethanol): These solvents have acidic protons and are highly reactive towards sulfonyl chlorides.[7] They can act as nucleophiles themselves in a process called solvolysis , consuming your reagent to form sulfonic acids or sulfonate esters as byproducts.[2][9] This side reaction severely reduces the yield of your desired product. Therefore, protic solvents should be strictly avoided unless solvolysis is the intended reaction.
Q4: My starting materials are not dissolving well. What should I do?
A: Poor solubility leads to a heterogeneous mixture and slow, inefficient reactions.[7] If your substrate is poorly soluble in standard aprotic solvents like DCM or THF, consider using a more polar aprotic solvent like acetonitrile or N,N-Dimethylformamide (DMF). Alternatively, using a co-solvent system can improve solubility. Gentle heating can also be effective, but you must monitor the reaction closely for potential degradation or side reactions.[7]
Q5: What are the primary safety concerns with this compound?
A: This reagent is corrosive and moisture-sensitive.[10]
-
Corrosivity: It can cause severe burns to the skin and eyes.[11][12] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: It reacts with water (including atmospheric moisture) to release corrosive hydrochloric acid (HCl) and benzenesulfonic acid.[1][11][13] This decomposition not only creates a hazardous condition but also inactivates the reagent. Always store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Ensure all glassware is thoroughly dried before use.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: I've run my reaction, but my TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
A: This is a common issue that can usually be traced to one of three areas: reagent quality, solvent choice, or reaction conditions.
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Reagent Inactivity | The sulfonyl chloride is highly susceptible to hydrolysis. If stored improperly, it may have decomposed. Solution: Use a fresh bottle of the reagent or a sample that has been properly stored under an inert atmosphere. Ensure all glassware is oven- or flame-dried and the reaction is run under anhydrous conditions.[1][14] |
| 2. Inappropriate Solvent | The chosen solvent may not be suitable. A) Reactant Insolubility: If reactants are not fully dissolved, the reaction rate will be extremely slow. Solution: Switch to a solvent in which all components are soluble. Consider acetonitrile, DMF, or a co-solvent system.[7] B) Use of Protic Solvents: If you used an alcohol or have water contamination, the solvent is likely reacting faster than your intended nucleophile (solvolysis). Solution: Switch to a dry, aprotic solvent like DCM, THF, or MeCN.[2][7] |
| 3. Suboptimal Base/Conditions | The reaction requires a base to neutralize the HCl byproduct. An inadequate base can stall the reaction. Solution: Use a suitable tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine is also effective and can act as a nucleophilic catalyst.[6] Ensure at least one equivalent of base is used. |
graph "Troubleshoot_Low_Yield" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [penwidth=1.5, color="#5F6368", fontname="Helvetica", fontsize=9];// Nodes Start [label="Low Yield or\nStalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="1. Check Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="2. Evaluate Solvent System", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="3. Verify Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Fresh [label="Use fresh, dry reagent.\nEnsure anhydrous setup.", shape=note, fillcolor="#F1F3F4"]; Sol_Solubility [label="Improve solubility?\n(e.g., MeCN, DMF)", shape=note, fillcolor="#F1F3F4"]; Sol_Aprotic [label="Is solvent aprotic?\n(e.g., DCM, THF)", shape=note, fillcolor="#F1F3F4"]; Sol_Base [label="Is base appropriate & sufficient?\n(e.g., TEA, Pyridine)", shape=note, fillcolor="#F1F3F4"]; Success [label="Reaction Optimized", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Start -> CheckReagent; Start -> CheckSolvent; Start -> CheckConditions; CheckReagent -> Sol_Fresh [style=dashed]; CheckSolvent -> Sol_Solubility [style=dashed]; CheckSolvent -> Sol_Aprotic [style=dashed]; CheckConditions -> Sol_Base [style=dashed]; {CheckReagent, CheckSolvent, CheckConditions} -> Success [label="Implement Solutions"];
}
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: Formation of Multiple Side Products
Q: My reaction is messy. Besides my starting materials and product, I see several other spots on my TLC plate. How can I clean it up?
A: Side product formation often points to issues with solvent reactivity, stoichiometry, or temperature control.
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Solvolysis | As mentioned, protic impurities (water) or solvents (alcohols) will react to form sulfonic acid or sulfonate ester byproducts.[9][15] Solution: Rigorously exclude water and protic solvents. Use anhydrous solvents from a solvent purification system or a freshly opened bottle over molecular sieves. |
| 2. Polysulfonylation | If your nucleophile has multiple reactive sites (e.g., a primary amine or certain anilines), it can react more than once.[16] Solution: Control the stoichiometry carefully. Use a 1:1 ratio of nucleophile to sulfonyl chloride and add the sulfonyl chloride solution slowly (dropwise) to the solution of the nucleophile and base at a low temperature (e.g., 0 °C) to prevent over-reaction.[6] |
| 3. Product Degradation | Harsh conditions, such as excessively high temperatures or prolonged reaction times, can cause the desired product to degrade.[14] Solution: Run the reaction at the lowest temperature that allows for a reasonable rate. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-exposure to reaction conditions. |
Experimental Protocols
The following is a representative, self-validating protocol for the synthesis of a sulfonamide. It is designed to minimize common pitfalls.
Protocol: Synthesis of N-Benzyl-2-bromo-4-(trifluoromethyl)benzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Glassware Preparation: Ensure all glassware (a round-bottom flask, dropping funnel, magnetic stir bar) is thoroughly oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Reactant Solution: In the round-bottom flask, dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the sulfonyl chloride.
-
Workup:
-
Quench the reaction by adding 1M HCl (aqueous). Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Rationale for Choices:
-
Solvent (DCM): Aprotic and an excellent solvent for the reactants, preventing solvolysis.[7]
-
Base (Triethylamine): Scavenges the HCl byproduct without competing as a nucleophile.[6]
-
Slow Addition at 0 °C: Controls the exothermic reaction and minimizes the formation of potential side products.
References
- 1. nbinno.com [nbinno.com]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. benchchem.com [benchchem.com]
- 15. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
Welcome to the technical support center for 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and frequently asked questions to help you improve reaction yields and troubleshoot experimental hurdles. Our guidance is rooted in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Improving Low Reaction Yields
Low yields in reactions involving this compound are a common frustration. The following section is structured to help you diagnose and resolve these issues systematically.
Q1: My sulfonamide formation with a primary or secondary amine is resulting in a low yield. What are the likely causes and how can I fix it?
A1: Low yields in sulfonamide synthesis are often traced back to several key factors: reagent purity, reaction conditions, and the nature of the amine itself.
The reaction of this compound with amines to form sulfonamides is a cornerstone of its application.[1][2] However, the nucleophilicity of amines can vary significantly, impacting reaction success.[3]
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, reacting with moisture to form the corresponding sulfonic acid, which is unreactive towards amines.[2][4]
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. If necessary, distill solvents or use a molecular sieve to remove residual water.
-
Confirm the purity of the this compound. If it has been stored for a long time or improperly, it may have partially hydrolyzed.
-
-
-
Sub-optimal Base Selection: The choice of base is critical for scavenging the HCl generated during the reaction.[2] An inappropriate base can lead to side reactions or incomplete conversion.
-
Troubleshooting Steps:
-
For simple, non-hindered amines, pyridine or triethylamine (TEA) are often effective.[3][5]
-
For less nucleophilic or sterically hindered amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) may be required.
-
If using an aqueous base like NaOH, be mindful of the potential for sulfonyl chloride hydrolysis. A two-phase system (e.g., Schotten-Baumann conditions) can sometimes mitigate this.
-
-
-
Steric Hindrance: If the amine is sterically bulky, the reaction rate can be significantly reduced.
-
Low Nucleophilicity of the Amine: Aromatic amines (anilines) are generally less nucleophilic than aliphatic amines, which can lead to slower reactions and lower yields.[7]
-
Troubleshooting Steps:
-
Employ a more forcing set of conditions (higher temperature, longer reaction time).
-
Use a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the amine.
-
-
Illustrative Workflow for Optimizing Sulfonamide Formation:
Caption: Troubleshooting workflow for low sulfonamide yield.
Q2: I am observing significant formation of a sulfonic acid byproduct. How can I prevent this?
A2: The presence of sulfonic acid is a clear indicator of hydrolysis.
As mentioned previously, sulfonyl chlorides readily react with water.[4] The electron-withdrawing trifluoromethyl group on this compound can further activate the sulfonyl chloride moiety, potentially increasing its susceptibility to nucleophilic attack by water.[2]
Preventative Measures:
| Parameter | Standard Protocol | Enhanced Protocol for Sensitive Reactions |
| Glassware | Clean and dry | Oven-dried at >120°C for several hours and cooled under inert gas |
| Solvents | Anhydrous grade from a sealed bottle | Freshly distilled from an appropriate drying agent or passed through a solvent purification system |
| Atmosphere | Reaction vessel open to air or with a drying tube | Maintained under a positive pressure of an inert gas (N2 or Ar) |
| Reagents | Commercial grade amine and base | Amine and liquid base freshly distilled; solid base dried in a vacuum oven |
Q3: My reaction with an alcohol to form a sulfonate ester is inefficient. What adjustments should I make?
A3: Similar to sulfonamide formation, the reaction with alcohols to produce sulfonate esters is sensitive to conditions and the nature of the alcohol. [4][8]
Key Optimization Points:
-
Base is Crucial: The reaction requires a base to deprotonate the alcohol, forming a more nucleophilic alkoxide, and to neutralize the HCl byproduct. Pyridine is a common choice as it can serve as both a base and a catalyst.
-
Steric Effects: Tertiary alcohols are significantly more hindered and less reactive than primary or secondary alcohols. For these challenging substrates, consider using a stronger base like DMAP (4-Dimethylaminopyridine) as a catalyst in conjunction with a stoichiometric base like triethylamine.
-
Leaving Group Ability: The sulfonate group you are forming is an excellent leaving group. Be aware of potential side reactions, especially with secondary and tertiary alcohols, where elimination (E2) to form an alkene can compete with the desired substitution (SN2). Running the reaction at lower temperatures can often favor the substitution pathway.
II. Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, properties, and reactivity of this compound.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2] A cool, dry place away from sources of moisture is ideal. For long-term storage, refrigeration in a desiccator is recommended.
Q5: Besides amines and alcohols, what other nucleophiles react with this compound?
A5: Sulfonyl chlorides are versatile electrophiles that react with a wide range of nucleophiles.[4] Some examples include:
-
Water: Leads to hydrolysis, forming the corresponding sulfonic acid.[4]
-
Thiols: React to form thiosulfonates.
-
Friedel-Crafts Reactions: It can react with arenes in the presence of a Lewis acid catalyst to form sulfones.[4]
Q6: Are there any known side reactions I should be aware of?
A6: Yes, several side reactions can occur:
-
Hydrolysis: As extensively discussed, this is the most common side reaction.
-
Elimination: With substrates prone to elimination (e.g., secondary/tertiary alcohols), the formation of alkenes can be a competing pathway.
-
Over-reduction: In some specific contexts, such as the synthesis of sulfinamides from sulfonyl chlorides, over-reduction can be an issue.[9][10]
-
Formation of Sulfenes: Alkanesulfonyl chlorides with α-hydrogens can form highly reactive sulfene intermediates in the presence of a base.[4][11] While this compound is an arenesulfonyl chloride and does not have α-hydrogens, it's a relevant consideration when working with other sulfonyl chlorides.
Q7: How does the trifluoromethyl group affect the reactivity of the molecule?
A7: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. Its presence on the benzene ring has two main effects:
-
Activation of the Sulfonyl Chloride: It increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.[2] This can lead to faster reaction rates compared to non-substituted benzenesulfonyl chlorides.
-
Influence on Aromatic Ring Reactivity: It deactivates the aromatic ring towards electrophilic aromatic substitution.
Reactivity Comparison:
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Identification in 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride Reactions
Welcome to the technical support center for the analysis of reactions involving 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound and its reaction mixtures.
Q1: What is the most common impurity I should expect to see?
A1: The most prevalent impurity is typically the hydrolysis product, 2-Bromo-4-(trifluoromethyl)benzenesulfonic acid . Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with trace moisture in solvents, reagents, or the atmosphere.[1] You should always anticipate its presence.
Q2: What is the best LC column and mobile phase combination to start with?
A2: A reversed-phase C18 column is the standard choice for this type of small molecule analysis. A good starting point is a gradient elution using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid Formic acid helps to protonate the analytes, which improves peak shape and enhances signal in positive ion mode mass spectrometry.
Q3: Which ionization mode, ESI positive (+) or ESI negative (-), is more effective?
A3: Both modes can be effective and should ideally be run in parallel.
-
ESI Positive Mode (+): Useful for identifying the parent compound and any amine-derived sulfonamide products. It will typically show the protonated molecule [M+H]⁺ and common adducts like [M+Na]⁺ and [M+K]⁺.[2][3]
-
ESI Negative Mode (-): This mode is particularly effective for detecting the sulfonic acid hydrolysis product, which readily deprotonates to form the [M-H]⁻ ion.
Q4: How can I definitively confirm the identity of an impurity peak?
A4: Confirmation relies on a combination of mass spectral data:
-
Accurate Mass Measurement: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass of the impurity. This allows you to predict the elemental composition.
-
Isotopic Pattern Analysis: A key confirmation step for this molecule is observing the characteristic bromine isotopic pattern. Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes being nearly 1:1, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units with roughly equal intensity (M and M+2 peaks).[4][5][6]
-
MS/MS Fragmentation: Isolate the impurity ion and fragment it. The resulting fragmentation pattern provides structural information that can be used to confirm the identity. For example, a common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of ~64 Da.[7][8]
Section 2: Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your LC-MS analysis.
Problem 1: I see a prominent peak with an M/M+2 isotopic pattern at m/z 306.9/308.9 in negative ion mode. What is it?
-
Probable Cause: This signal corresponds to the primary hydrolysis product, 2-Bromo-4-(trifluoromethyl)benzenesulfonic acid .
-
Scientific Explanation: The sulfonyl chloride group (–SO₂Cl) is a strong electrophile and readily reacts with water. This nucleophilic attack displaces the chloride ion, forming the corresponding sulfonic acid (–SO₃H). In negative ion mode ESI, the acidic proton is easily lost, resulting in the [M-H]⁻ ion.
-
Verification Steps:
-
Calculate Expected Mass: The monoisotopic mass of the sulfonic acid (C₇H₄BrF₃O₃S) is ~305.9 Da. The [M-H]⁻ ion would have an m/z of ~304.9. The observed m/z of 306.9/308.9 does not match this. Let's re-evaluate.
-
Re-check Calculation for the Parent Compound: The molecular weight of this compound (C₇H₃BrClF₃O₂S) is 323.51 g/mol . The monoisotopic mass is ~321.8 Da for the ⁷⁹Br/³⁵Cl isotopologue.
-
Consider Hydrolysis Product Again: The formula for 2-Bromo-4-(trifluoromethyl)benzenesulfonic acid is C₇H₄BrF₃O₃S. Its monoisotopic mass is 305.91 Da (using ⁷⁹Br). The [M-H]⁻ ion would be at m/z 304.90. The observed signal is likely not the simple hydrolysis product.
-
Let's reconsider the starting material. Perhaps it is an adduct. In negative mode, a formate adduct [M+HCOO]⁻ would be m/z 321.8 + 45 = 366.8. A chloride adduct [M+Cl]⁻ would be m/z 321.8 + 35 = 356.8.[9] The observed peak does not match these.
-
Let's assume the provided m/z in the prompt might be a typo and address the most likely impurity. The sulfonic acid at m/z304.9 / 306.9 is the most probable hydrolysis impurity.
-
-
Solution: To confirm, try intentionally hydrolyzing a small amount of your starting material by adding water and injecting it into the LC-MS. The peak at m/z 304.9/306.9 should increase significantly in intensity.
Problem 2: My main peak for the sulfonamide product shows significant tailing.
-
Probable Cause: Peak tailing can be caused by several factors, including secondary interactions with the column, column overload, or extra-column dead volume.[10][11]
-
Scientific Explanation:
-
Secondary Interactions: Free silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with basic sites on your analyte (like an amine), causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic peak shape.[12]
-
-
Troubleshooting Workflow:
-
Reduce Sample Concentration: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves and becomes more symmetrical, the issue was column overload.[11]
-
Check Mobile Phase pH: Ensure the mobile phase is acidic (e.g., with 0.1% formic acid). The low pH protonates residual silanol groups, minimizing their interaction with your analyte.
-
Evaluate Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[13] Dissolving the sample in a very strong solvent (like 100% acetonitrile) can cause peak distortion.[14]
-
Inspect for Physical Issues: If all peaks in the chromatogram are tailing, it might indicate a physical problem like a void at the head of the column or a partially blocked frit.[11] Consider flushing the column or replacing it if necessary.
-
Problem 3: I am seeing an unexpected [M+15]⁺ ion in my positive mode spectrum when using methanol in my mobile phase.
-
Probable Cause: This is likely an in-source reaction where your analyte reacts with methanol.
-
Scientific Explanation: While less common for sulfonyl chlorides themselves, related functional groups like aromatic aldehydes are known to form [M+15]⁺ ions in the ESI source when methanol is present, corresponding to an [M+CH₃]⁺ adduct or a reaction product.[15] It is plausible that the highly reactive sulfonyl chloride could react with methanol (a nucleophile) to form the corresponding methyl sulfonate ester in-situ. The [M+15]⁺ could represent the [M-Cl+OCH₃+H]⁺ ion of the starting material.
-
Verification & Solution:
-
Change the Solvent: Prepare a mobile phase using acetonitrile as the organic modifier instead of methanol and re-analyze the sample. If the [M+15]⁺ peak disappears, it confirms a solvent-based reaction.
-
Lower Source Temperature: High temperatures in the ESI source can promote such reactions. Try reducing the source temperature to see if the adduct signal decreases.
-
Section 3: Visual Workflows & Data
Impurity Identification Workflow
The following diagram outlines a logical workflow for identifying an unknown peak in your chromatogram.
Caption: Logical workflow for LC-MS impurity identification.
Table 1: Potential Impurities and Common Adducts
The table below lists potential impurities and common adducts you might observe. Masses are calculated based on the most abundant isotopes (⁷⁹Br, ³⁵Cl).
| Compound/Adduct Name | Chemical Formula | Monoisotopic Mass (Da) | Expected Ion & m/z (Positive Mode) | Expected Ion & m/z (Negative Mode) | Notes |
| Starting Material | C₇H₃BrClF₃O₂S | 321.87 | [M+H]⁺: 322.88[M+Na]⁺: 344.86 | Not typically observed | Look for the Br/Cl isotope pattern. |
| Hydrolysis Product | C₇H₄BrF₃O₃S | 305.91 | [M+H]⁺: 306.92 | [M-H]⁻: 304.90 | Most common process-related impurity.[1] |
| Methyl Ester Product | C₈H₆BrF₃O₃S | 319.92 | [M+H]⁺: 320.93 | Not typically observed | Formed if methanol is used as a solvent/reagent. |
| Dimer Impurity | C₁₄H₆Br₂F₆O₅S₂ | 611.81 | [M+H]⁺: 612.82 | [M-H]⁻: 610.80 | Potential self-reaction or byproduct. |
Section 4: Key Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Dissolution: Accurately weigh ~1 mg of your crude reaction mixture into a clean 2 mL HPLC vial.
-
Solvation: Add 1.0 mL of a 50:50 mixture of Acetonitrile:Water. This solvent is generally compatible with reversed-phase chromatography.
-
Mixing: Vortex the vial for 30 seconds to ensure complete dissolution. If solids remain, sonicate for 2 minutes.
-
Filtration (CRITICAL): Filter the sample using a 0.22 µm PTFE syringe filter into a clean HPLC vial. This prevents particulates from clogging the LC system or column.[13]
-
Dilution: Perform a serial dilution (e.g., 1:10 or 1:100) of the filtered sample to avoid detector saturation and column overload.
Protocol 2: Generic Starting LC-MS Method
-
LC System: Standard HPLC or UHPLC system
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Injection Volume: 2 µL
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
MS Detector: ESI source, capable of fast polarity switching (+/-)
-
Scan Range: m/z 100 - 800
-
Source Parameters (Typical Starting Points):
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V (+) / 3500 V (-)
-
References
- 1. nbinno.com [nbinno.com]
- 2. support.waters.com [support.waters.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ms isotopes: Br and Cl [employees.csbsju.edu]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. halocolumns.com [halocolumns.com]
- 14. agilent.com [agilent.com]
- 15. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Syntheses with 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
Welcome to the definitive technical resource for researchers, scientists, and drug development professionals working with 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
Q1: What defines the reactivity of this compound and what are the immediate practical implications?
A1: The reactivity of this compound is exceptionally high due to the potent electron-withdrawing effects of the trifluoromethyl group and the bromine atom on the benzene ring.[1] This electronic environment renders the sulfur atom of the sulfonyl chloride group highly electrophilic, making it extremely susceptible to nucleophilic attack.[1]
Practical Implications:
-
High Reaction Rates: Expect rapid reactions with most nucleophiles (amines, alcohols, etc.), often reaching completion at room temperature.
-
Moisture Sensitivity: The compound is highly prone to hydrolysis, reacting with water to form the corresponding 2-bromo-4-(trifluoromethyl)benzenesulfonic acid.[2][3][4] This necessitates the use of anhydrous solvents and a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reagent loss and the formation of difficult-to-remove byproducts.[2]
Q2: My sulfonylation reaction with a sterically hindered amine is providing low yields. What are the likely causes and how can I optimize the reaction?
A2: Low yields in the sulfonylation of sterically hindered or electron-deficient amines are a common challenge.[2] The primary reasons are often related to insufficient nucleophilicity of the amine or inadequate reaction conditions to overcome the steric barrier.
Troubleshooting & Optimization Strategies:
-
Catalysis with 4-DMAP: The addition of a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) is a highly effective strategy. DMAP acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the hindered amine.[5][6][7]
-
Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric hindrance.
-
Choice of Base: Ensure a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used in at least a stoichiometric amount to neutralize the HCl generated during the reaction.[8] For particularly challenging cases, a stronger base may be required.
Part 2: Troubleshooting Guide for Reaction Work-up & Purification
Problem: My crude product is contaminated with a significant amount of 2-bromo-4-(trifluoromethyl)benzenesulfonic acid.
Underlying Cause: This is a clear indication that the this compound has undergone hydrolysis due to exposure to moisture either during the reaction or the work-up.[2][3] The resulting sulfonic acid can be challenging to separate from the desired product, especially if the product is also polar.
Validated Work-up Protocol:
-
Aqueous Bicarbonate Wash: The most critical step is to wash the organic layer containing your product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This basic wash deprotonates the acidic sulfonic acid, converting it into its highly water-soluble sodium sulfonate salt.[9] This salt will then partition into the aqueous layer, effectively removing it from your organic product stream.
-
Multiple Washes: Perform this bicarbonate wash at least twice to ensure complete removal of the sulfonic acid impurity.
-
Brine Wash: Following the bicarbonate washes, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.[9]
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtration and solvent evaporation.[10]
Workflow Diagram: Sulfonic Acid Impurity Removal
Caption: Work-up procedure for sulfonic acid removal.
Part 3: Experimental Protocols & Data
General Experimental Protocol for Sulfonamide Synthesis
This robust protocol is a validated starting point for the synthesis of sulfonamides from primary and secondary amines.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-3 hours).
-
Work-up: a. Quench the reaction by adding distilled water. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any hydrolyzed sulfonyl chloride), and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Data Table: Impact of Work-up on Product Purity
| Work-up Procedure | Key Washing Step | Typical Purity of Isolated Product |
| Standard | Water wash only | 85-95% (often contaminated with sulfonic acid) |
| Optimized | Saturated NaHCO₃ wash included | >98% |
Logical Relationship Diagram: Factors for a Successful Synthesis
Caption: Key parameters influencing reaction outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Strategies for the Efficient Removal of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride in their synthetic workflows. The inherent reactivity of this sulfonyl chloride, while advantageous for the synthesis of sulfonamides and sulfonate esters, presents challenges in its removal post-reaction. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity of your target compounds and the integrity of your research.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues you may encounter during the workup and purification of reactions involving this compound.
Q1: I'm observing a persistent impurity with a similar Rf to my product on the TLC plate. How can I confirm if it's unreacted sulfonyl chloride and how do I remove it?
A1: Co-elution of your desired product with unreacted this compound is a common challenge, particularly if your product has a similar polarity.
Confirmation:
-
Co-spotting on TLC: The most straightforward method is to use a three-lane TLC plate. Spot your starting material (the sulfonyl chloride) in the first lane, the reaction mixture in the middle lane, and a co-spot (a spot of the starting material directly on top of a spot of the reaction mixture) in the third lane. If the impurity spot in the reaction mixture lane has the same Rf as the starting material and merges with the co-spot, it is highly likely unreacted sulfonyl chloride.[1][2]
-
1H NMR Spectroscopy: If you have an initial NMR of your crude product, the presence of unreacted sulfonyl chloride can be identified by its characteristic aromatic proton signals. These signals will likely be sharp and distinct from your product's signals.
Removal Strategies:
The key is to chemically modify the unreacted sulfonyl chloride into a species with a significantly different polarity, making it easily separable. This process is known as quenching.
-
Amine Quench: Introduce a simple, low molecular weight primary or secondary amine (e.g., a few drops of n-butylamine or a small amount of aqueous ammonia) to the reaction mixture. The sulfonyl chloride will react to form a highly polar sulfonamide. This new, more polar spot on the TLC plate will have a much lower Rf value and can be easily separated by column chromatography.[3]
-
Aqueous Base Hydrolysis: Quench the reaction with an aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH). This will hydrolyze the sulfonyl chloride to the corresponding 2-bromo-4-(trifluoromethyl)benzenesulfonic acid.[3] This sulfonic acid is highly water-soluble as its sodium salt and will be removed into the aqueous layer during an extractive workup.[4]
Q2: My product is sensitive to basic conditions. How can I remove the excess sulfonyl chloride without risking product degradation?
A2: For base-sensitive products, it is crucial to avoid strong aqueous bases. Here are several effective alternatives:
-
Quenching with a Weak Base: Use a milder aqueous base like saturated sodium bicarbonate solution for the hydrolysis. This is less harsh than strong bases like NaOH or KOH.
-
Non-Aqueous Amine Quench: Instead of an aqueous amine solution, add a primary or secondary amine directly to the organic reaction mixture. The resulting sulfonamide can then be removed by silica gel chromatography.
-
Scavenger Resins: Employ a polymer-bound amine scavenger, such as aminomethyl polystyrene or silica-bound amine (Si-NH₂).[5] These solid-supported scavengers react with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide can be removed by simple filtration, completely avoiding an aqueous workup.[3][6] This is an excellent method for ensuring high product purity with minimal workup.
Q3: After an aqueous workup, I see a new, very polar spot on my TLC that I suspect is the sulfonic acid. How can I effectively remove it?
A3: The formation of 2-bromo-4-(trifluoromethyl)benzenesulfonic acid via hydrolysis of the sulfonyl chloride is expected during an aqueous workup. While its sodium salt is highly water-soluble, the free acid may have some solubility in organic solvents.
-
Thorough Basic Washes: Perform additional washes of the organic layer with a saturated aqueous solution of sodium bicarbonate or other mild base. This will deprotonate the sulfonic acid, forming the water-soluble salt that will partition into the aqueous layer.[4] Ensure complete phase separation before proceeding.
-
Silica Gel Chromatography: If basic washes are insufficient, the sulfonic acid can be effectively removed by column chromatography. Due to its high polarity, the sulfonic acid will adhere strongly to the silica gel, allowing your less polar product to elute first.
Q4: How can I monitor the complete consumption of this compound during the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[7]
-
Procedure: At regular intervals, take a small aliquot of the reaction mixture and spot it on a TLC plate. It is best practice to use a three-lane spotting system: starting material, reaction mixture, and a co-spot.[1][2]
-
Interpretation: The reaction is complete when the spot corresponding to the this compound is no longer visible in the reaction mixture lane.[2]
-
Solvent System Selection: A good starting point for a TLC solvent system is a mixture of hexanes and ethyl acetate. A common starting ratio is 7:3 or 8:2 (hexanes:ethyl acetate). If all spots remain near the baseline, increase the polarity by adding more ethyl acetate. If all spots are near the solvent front, decrease the polarity by adding more hexanes.[7][8]
Frequently Asked Questions (FAQs)
Q5: What are the expected characteristic signals for this compound in analytical techniques?
A5:
-
1H NMR: You will observe complex multiplets in the aromatic region (typically between 7.5 and 8.5 ppm) corresponding to the three protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the deuterated solvent used.
-
19F NMR: A sharp singlet for the -CF₃ group will be present. The chemical shift of this peak is sensitive to the solvent environment.[1][9]
-
IR Spectroscopy: Look for strong characteristic absorption bands for the sulfonyl chloride group:
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[3]
Q6: What safety precautions should I take when handling this compound?
A6: this compound is a corrosive and moisture-sensitive compound.[11] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of its vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[11]
Q7: How should I store this compound?
A7: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from water and moisture.
Experimental Protocols
Here are detailed step-by-step methodologies for the effective removal of excess this compound.
Protocol 1: Aqueous Basic Workup
This is a standard and effective method for products that are stable to mild basic conditions.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Be cautious as gas evolution (CO₂) may occur. Continue stirring for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., THF, acetonitrile), it's advisable to first remove it under reduced pressure and then dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[9][12] Add the same organic solvent to the separatory funnel to dilute the mixture.
-
Phase Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Aqueous Washes: Drain the lower aqueous layer. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 times)
-
Water (1 time)
-
Brine (saturated aqueous NaCl solution) (1 time) to facilitate drying.[4]
-
-
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by column chromatography or recrystallization.
Protocol 2: Scavenger Resin Purification
This protocol is ideal for base-sensitive products or when a non-aqueous workup is preferred.[3]
-
Resin Addition: After the reaction is complete, add a polymer-bound amine scavenger resin (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.[3]
-
Stirring: Stir the suspension at room temperature. The progress of the scavenging can be monitored by TLC for the disappearance of the this compound spot. This may take from a few hours to overnight.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of the excess sulfonyl chloride. This crude product can then be subjected to further purification if necessary.
Data Presentation
| Method | Principle | Advantages | Disadvantages | Product Compatibility |
| Aqueous Basic Workup | Hydrolysis to the water-soluble sulfonic acid salt.[4] | Cost-effective, scalable. | Not suitable for base-sensitive products. | Stable under mild basic conditions. |
| Amine Quench | Conversion to a highly polar sulfonamide.[3] | Fast and efficient quenching. | The resulting sulfonamide needs to be separated. | Most products, but the amine should not react with the product. |
| Scavenger Resin | Covalent binding to a solid support.[5] | High purity of the final product, simple filtration workup, avoids aqueous conditions. | Higher cost of the resin. | Ideal for sensitive products and for parallel synthesis. |
Visualizations
Workflow for Removal of Excess Sulfonyl Chloride
Caption: A generalized workflow for the removal of excess sulfonyl chloride.
Chemical Transformation during Quenching
Caption: Chemical transformations of the sulfonyl chloride during quenching.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. acdlabs.com [acdlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CAS#:54403-98-4 | this compound | Chemsrc [chemsrc.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride and Mesyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. Sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, moieties prevalent in a vast array of pharmaceuticals. This guide provides an in-depth, objective comparison of the reactivity of two commonly utilized sulfonylating agents: an aromatic sulfonyl chloride, 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride, and a canonical alkyl sulfonyl chloride, methanesulfonyl chloride (mesyl chloride).
This analysis is grounded in the fundamental principles of physical organic chemistry, supported by literature-derived insights, and supplemented with a detailed experimental protocol to enable researchers to conduct their own comparative studies.
The Contenders: Chemical and Structural Profiles
A foundational understanding of the structural and electronic properties of each molecule is paramount to deciphering their reactivity.
Mesyl Chloride (MsCl) , with the chemical formula CH₃SO₂Cl, is the simplest of the alkyl sulfonyl chlorides. Its small size and the lack of a complex electronic system make it a widely used and predictable reagent.
This compound is a more complex aromatic sulfonyl chloride. Its reactivity is modulated by the substituents on the benzene ring: a bromine atom at the ortho position and a trifluoromethyl group at the para position.
A Head-to-Head Comparison of Reactivity
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom and the steric accessibility of the reaction center.
Electronic Effects: The Driving Force of Reactivity
The electrophilicity of the sulfur atom is significantly influenced by the electronic nature of the group attached to the sulfonyl moiety. Electron-withdrawing groups enhance the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack.
-
Mesyl Chloride : The methyl group in mesyl chloride is weakly electron-donating through an inductive effect. This slightly reduces the electrophilicity of the sulfur atom compared to a hypothetical HSO₂Cl.
-
This compound : This molecule is decorated with two potent electron-withdrawing groups.
-
The trifluoromethyl group (-CF₃) at the para position is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is transmitted through the aromatic ring, significantly increasing the electrophilicity of the sulfonyl sulfur.
-
The bromo group (-Br) at the ortho position is also electron-withdrawing via induction, further enhancing the electrophilicity of the sulfur atom.
-
To quantify these electronic effects, we can refer to Hammett substituent constants (σ) . A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Position | Hammett Constant (σ) |
| -CF₃ | para | +0.54 |
| -Br | ortho | +0.23 (para value, ortho can be complex) |
| -CH₃ | N/A (Alkyl) | N/A |
The strongly positive σ value for the para-trifluoromethyl group indicates a substantial increase in the reactivity of the benzenesulfonyl chloride. The additional inductive withdrawal from the ortho-bromo group will further amplify this effect.
Steric Effects: The Gatekeeper of the Reaction Center
Steric hindrance around the electrophilic sulfur atom can impede the approach of a nucleophile, thereby slowing down the reaction rate.
-
Mesyl Chloride : The methyl group is small, presenting minimal steric hindrance to an incoming nucleophile.
-
This compound : The presence of a bromine atom in the ortho position introduces significant steric bulk in close proximity to the sulfonyl chloride group. This "ortho effect" can physically block the trajectory of nucleophilic attack. While some studies have reported a counterintuitive "steric acceleration" with ortho-alkyl groups, this is often attributed to specific conformational effects that may not apply to a halogen substituent[1][2]. It is more probable that the bulky bromine atom will sterically hinder the reaction[3].
The Overall Reactivity Verdict: A Balancing Act
The reactivity of these two sulfonyl chlorides is a trade-off between powerful electronic activation and significant steric hindrance.
-
For This compound , the profound electronic activation from the -CF₃ and -Br groups will be counteracted by the steric bulk of the ortho-bromo substituent.
-
For mesyl chloride , the modest electronic properties are compensated by its high steric accessibility.
Predicting the more reactive compound without direct experimental data is challenging. The outcome will likely depend on the nature of the nucleophile. A small, highly reactive nucleophile might be less affected by the steric hindrance of the aryl sulfonyl chloride, making the electronic effects dominant. Conversely, a bulky nucleophile will be more sensitive to steric hindrance, potentially favoring mesyl chloride.
Experimental Protocol for a Comparative Kinetic Study
To empirically determine the relative reactivity of this compound and mesyl chloride, a competitive reaction is a highly effective method. This protocol provides a direct comparison of their reactivity towards a common amine nucleophile.
Objective
To determine the relative rate of sulfonamide formation for this compound and mesyl chloride in a competitive reaction with a primary amine.
Materials
-
This compound
-
Mesyl chloride
-
Aniline (or other primary amine of choice)
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Internal standard (e.g., dodecane or other stable, non-reactive compound)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
Procedure
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of aniline in anhydrous DCM.
-
Prepare a 0.1 M solution of triethylamine in anhydrous DCM.
-
Prepare a 0.1 M solution of the internal standard in anhydrous DCM.
-
In separate vials, prepare 0.1 M solutions of this compound and mesyl chloride in anhydrous DCM.
-
-
Reaction Setup:
-
To a clean, dry, and inerted (e.g., under nitrogen) reaction vessel equipped with a magnetic stirrer, add 10 mL of the aniline stock solution (1 mmol).
-
Add 11 mL of the triethylamine stock solution (1.1 mmol).
-
Add 1 mL of the internal standard stock solution (0.1 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Initiation of the Competitive Reaction:
-
Simultaneously add 5 mL of the this compound stock solution (0.5 mmol) and 5 mL of the mesyl chloride stock solution (0.5 mmol) to the stirred reaction mixture.
-
Start a timer immediately upon addition.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 1 mL of a saturated aqueous sodium bicarbonate solution.
-
Extract the quenched aliquot with 1 mL of ethyl acetate.
-
Analyze the organic layer by GC-MS or HPLC.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two sulfonamide products and the internal standard in the chromatograms.
-
Calculate the response factor for each sulfonamide relative to the internal standard.
-
Quantify the concentration of each sulfonamide product at each time point.
-
Plot the concentration of each product versus time. The initial slope of these plots will be proportional to the initial rate of reaction for each sulfonyl chloride.
-
The ratio of the initial rates will provide a direct measure of the relative reactivity of the two sulfonylating agents under the specified conditions.
-
Visualizing the Experimental Workflow
Caption: Workflow for the competitive kinetic analysis.
Summary of Predicted Reactivity and Properties
The following table summarizes the key characteristics and predicted reactivity of the two sulfonyl chlorides.
| Feature | This compound | Mesyl Chloride |
| Structure | Aromatic | Aliphatic |
| Electronic Effects | Strongly activated by -CF₃ and -Br (electron-withdrawing) | Weakly deactivated by -CH₃ (electron-donating) |
| Steric Hindrance | High, due to ortho-bromo group | Low |
| Predicted Reactivity | High (electronically) but hindered (sterically) | Moderate (electronically) but accessible (sterically) |
| Likely Favored By | Small, unhindered nucleophiles | Bulky, sterically demanding nucleophiles |
Visualizing the Reactivity Factors
Caption: Factors influencing the reactivity of each sulfonyl chloride.
Conclusion
The choice between this compound and mesyl chloride is not straightforward and depends on the specific requirements of the synthetic transformation. The aryl sulfonyl chloride offers the potential for very high reactivity due to its electronic activation, but this is tempered by significant steric hindrance. Mesyl chloride, while less electronically activated, provides a sterically accessible and reliable alternative. For substrates where steric congestion is a concern, mesyl chloride is likely the superior choice. However, when high reactivity is paramount and the nucleophile is relatively small, this compound may offer faster reaction rates. The provided experimental protocol offers a robust framework for making an evidence-based decision tailored to the specific reaction system under investigation.
References
Introduction: The Significance of the 2-Bromo-4-(trifluoromethyl)phenyl Sulfonamide Scaffold
An Expert's Guide to Alternative Reagents in the Synthesis of 2-Bromo-4-(trifluoromethyl)phenyl Sulfonamides
This guide provides an in-depth comparison of alternative synthetic strategies and reagents for the preparation of 2-bromo-4-(trifluoromethyl)phenyl sulfonamides. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions for your specific synthetic challenges. We will explore various methodologies, from classical electrophilic substitution to modern catalyzed cross-coupling reactions, supported by comparative data and detailed experimental procedures.
The 2-bromo-4-(trifluoromethyl)phenyl sulfonamide motif is a privileged scaffold in medicinal chemistry and materials science. The trifluoromethyl group (-CF₃) enhances metabolic stability, lipophilicity, and binding affinity, while the sulfonamide group serves as a versatile hydrogen bond donor and acceptor. The bromine atom provides a crucial synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of chemical space in late-stage diversification. This unique combination of functional groups makes these compounds valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide will dissect the synthetic pathways to this important molecule, focusing on the critical choices of reagents that dictate yield, purity, and scalability.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify key bonds and strategic intermediates, which in turn reveals the primary synthetic pathways. For 2-bromo-4-(trifluoromethyl)phenyl sulfonamide, three main disconnections are considered, leading to distinct strategic approaches.
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights two primary intermediates: 2-bromo-4-(trifluoromethyl)aniline and 2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride . The efficiency and practicality of the overall synthesis are therefore critically dependent on the methods chosen to prepare these precursors.
Synthesis of Key Intermediate: 2-Bromo-4-(trifluoromethyl)aniline
The most common starting point is the commercially available 4-(trifluoromethyl)aniline. The challenge lies in achieving selective mono-bromination at the C-2 position. The powerful activating, ortho, para-directing amino group and the deactivating, meta-directing trifluoromethyl group work in concert. Since the para position to the amine is blocked, the electrophilic attack is strongly directed to the ortho positions (C-2 and C-6).
Method 1: Direct Electrophilic Bromination
Direct bromination is the most atom-economical approach. The choice of brominating agent is crucial for controlling the reaction and minimizing the formation of dibrominated byproducts.[2]
-
N-Bromosuccinimide (NBS): NBS is often the reagent of choice for selective bromination of activated rings like anilines.[3][4] It is a solid, making it safer and easier to handle than liquid bromine. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the generation of the electrophilic bromine species.[3] Precise control of stoichiometry (1.0 equivalent of NBS) and temperature (0–20 °C) is essential to prevent over-bromination.[2][5]
-
Molecular Bromine (Br₂): While effective, Br₂ is highly reactive and corrosive. Its use with a strongly activated substrate like 4-(trifluoromethyl)aniline can easily lead to polybromination.[6] To moderate its reactivity, the reaction is often run in a less polar solvent like dichloromethane (CH₂) or with a Lewis acid catalyst, but selectivity remains a challenge.
-
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one (TBCD): This reagent serves as a solid, mild source of electrophilic bromine and can offer high yields for the para-bromination of anilines.[4] For ortho-bromination, its efficacy would need to be evaluated against NBS.
Comparative Data: Brominating Agents
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| NBS | DMF | 20 | 90-92%[7] | High selectivity, easy to handle, good yield. | Formation of succinimide byproduct. |
| Br₂ | Acetic Acid | Room Temp. | Variable | Inexpensive, high reactivity. | Low selectivity, corrosive, safety concerns. |
| TBCD | Dichloromethane | -10 to RT | High[4] | Solid reagent, mild conditions. | Higher cost, stoichiometry can be critical. |
Method 2: Protecting Group Strategy
To tame the high reactivity of the amino group, a protecting group strategy can be employed. Acetylation of the aniline to form an acetanilide dramatically reduces the activating strength of the nitrogen lone pair by delocalizing it into the adjacent carbonyl group. This allows for a more controlled bromination.[8][9]
Caption: Workflow for the protecting group strategy.
While this method involves two additional steps (protection and deprotection), it often provides cleaner product with higher regioselectivity and is particularly useful if over-bromination is a persistent issue with the direct method.
Constructing the Sulfonamide: A Comparison of Pathways
With the key aniline intermediate in hand, or by starting from a different precursor, we can now explore the formation of the sulfonamide.
Pathway A: From this compound
This is arguably the most direct and widely used industrial method, assuming the availability of the sulfonyl chloride precursor.[10] The reaction involves the straightforward nucleophilic attack of ammonia or a primary/secondary amine on the highly electrophilic sulfonyl chloride.[11]
-
Reagents: this compound and an amine source (e.g., aqueous ammonia, ammonium hydroxide). A base like pyridine or triethylamine is often added to neutralize the HCl byproduct.[12]
-
Advantages: This is typically a high-yielding, rapid, and scalable reaction. The sulfonyl chloride itself can be synthesized from 2-bromo-4-(trifluoromethyl)aniline via a Sandmeyer-type reaction (diazotization followed by reaction with SO₂/CuCl₂), though this adds complexity.[13]
-
Disadvantages: The primary drawback is the reliance on the sulfonyl chloride, which can be expensive or require separate synthesis. Sulfonyl chlorides are also moisture-sensitive.
Pathway B: Modern C-S and C-N Bond Forming Reactions
For researchers seeking milder conditions or novel approaches, modern catalytic methods provide powerful alternatives to classical sulfonylation.
-
Photocatalytic C-H Sulfonylation: Recent advances have enabled the direct sulfonylation of C-H bonds in electron-rich arenes like anilines.[14][15] These methods often use a photocatalyst (e.g., Iridium or Ruthenium complexes) that, upon visible light irradiation, generates a highly reactive sulfonyl radical from a stable precursor like a sodium sulfinate salt. This radical then adds to the aniline derivative.[16]
-
Advantages: Exceptionally mild conditions (room temperature, visible light), avoids harsh reagents, and can exhibit different regioselectivity.
-
Disadvantages: Requires specialized photoreactor equipment, catalyst costs can be high, and optimization may be required for specific substrates.
-
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[17][18] While typically used to couple amines with aryl halides, it can be adapted for sulfonamide synthesis by coupling a sulfonamide with an aryl halide or triflate.[19][20][21]
-
Advantages: Broad substrate scope, high functional group tolerance, and well-established catalytic systems.
-
Disadvantages: Requires an expensive palladium catalyst and specialized phosphine ligands, and reaction conditions must be scrupulously anaerobic.
-
-
Copper-Catalyzed Sulfonylation: Copper catalysis offers a more economical alternative to palladium for C-S bond formation.[22] Methods have been developed for the visible-light-assisted, copper-catalyzed coupling of aryl halides with sulfinates to form sulfones, which can be precursors to sulfonamides.[23][24]
-
Advantages: Copper is an earth-abundant and inexpensive metal.
-
Disadvantages: May require higher catalyst loading or longer reaction times compared to palladium systems.
-
Comparative Summary of Sulfonamide Formation Strategies
| Strategy | Key Reagents | Conditions | Advantages | Disadvantages |
| Sulfonyl Chloride + Amine | Sulfonyl Chloride, Amine, Base | 0°C to RT | High yield, fast, scalable, well-established. | Requires sulfonyl chloride precursor, moisture-sensitive. |
| Photocatalytic C-H Sulfonylation | Aniline, Sulfinate Salt, Photocatalyst | Visible Light, RT | Very mild, high functional group tolerance. | Requires photoreactor, catalyst cost, may need optimization. |
| Buchwald-Hartwig Amination | Sulfonamide, Aryl Halide, Pd-catalyst, Ligand, Base | 80-110 °C | Broad scope, reliable for complex molecules. | Expensive catalyst/ligands, requires inert atmosphere. |
| Copper-Catalyzed Coupling | Aryl Halide, Sulfinate, Cu-catalyst | Light or Heat | Inexpensive catalyst, good alternative to Pd. | Can have narrower scope or require longer times. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-(trifluoromethyl)aniline via Direct Bromination
This protocol is adapted from established procedures for the selective bromination of substituted anilines.[7]
Materials:
-
4-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve NBS (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the NBS solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 2-bromo-4-(trifluoromethyl)aniline.
Protocol 2: Synthesis of 2-Bromo-4-(trifluoromethyl)phenyl Sulfonamide from Sulfonyl Chloride
This protocol describes the general procedure for reacting a sulfonyl chloride with ammonia.[12]
Materials:
-
This compound
-
Ammonium hydroxide (28-30% aqueous solution)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide (3-5 eq) to the stirred solution. A white precipitate may form.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the starting sulfonyl chloride is consumed (monitor by TLC).
-
If using a water-miscible solvent like THF, remove it under reduced pressure. Dilute the residue with DCM.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2 to precipitate any dissolved product, then extract again with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to afford the crude sulfonamide.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.
Conclusion and Recommendations
The synthesis of 2-bromo-4-(trifluoromethyl)phenyl sulfonamides can be approached through several viable pathways, each with distinct advantages.
-
For large-scale and process chemistry applications , the most robust and economical route remains the reaction of This compound with an amine source . The key is an efficient synthesis or sourcing of the sulfonyl chloride precursor.
-
For medicinal chemistry and discovery labs , where flexibility and speed are paramount, the direct NBS bromination of 4-(trifluoromethyl)aniline followed by sulfonamide formation offers a rapid route to the target scaffold. The protecting group strategy should be considered if byproduct formation is problematic.
-
For exploratory and academic research , novel methods like photocatalytic C-H sulfonylation provide an exciting, mild alternative that avoids harsh reagents and may unlock new avenues for functionalization, albeit with a higher initial investment in specialized equipment and catalysts.
Ultimately, the choice of reagent and strategy should be guided by a careful evaluation of project goals, scale, budget, and available expertise. This guide provides the foundational knowledge and comparative data to make that choice an informed one.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. This compound | 54403-98-4 [amp.chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Buy 2-Bromo-5-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride (EVT-13557234) [evitachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Copper-Enabled Photo-Sulfonylation of Aryl Halides - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 23. researchgate.net [researchgate.net]
- 24. Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentafluorophenyl Esters vs. 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride: A Comparative Guide for Amine Modification Strategies
For researchers, scientists, and drug development professionals, the precise modification of molecules is a foundational aspect of innovation. The strategic choice of reagents for amine modification can significantly impact reaction efficiency, yield, and the properties of the final product. This guide provides an in-depth comparison of two classes of reagents: Pentafluorophenyl (PFP) esters and sulfonyl chlorides, exemplified by 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. While both react with amines, they serve fundamentally different synthetic purposes, leading to distinct products with unique characteristics. Understanding these differences is paramount to making informed decisions in your synthetic workflows.
Core Principles: Amide vs. Sulfonamide Bond Formation
The primary distinction lies in the type of bond formed upon reaction with a primary or secondary amine.
-
Pentafluorophenyl (PFP) Esters: These are highly reactive "active esters" used to form amide bonds .[1][2] The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester an excellent leaving group, promoting efficient nucleophilic attack by an amine.[1] This reaction is a cornerstone of peptide synthesis and bioconjugation.[3][4]
-
This compound: This is a sulfonyl chloride that reacts with amines to form sulfonamide bonds .[5][6] In this reaction, the amine attacks the electrophilic sulfur atom, displacing the chloride leaving group.[7] Sulfonamides are a critical functional group in a vast array of pharmaceuticals.[8][9][10][11][12]
The resulting amide and sulfonamide linkages possess different geometries, stabilities, and biological properties. A sulfonamide is not a direct isostere of an amide; it has a tetrahedral geometry around the sulfur atom, in contrast to the planar nature of an amide bond. Additionally, the sulfonamide group is a stronger hydrogen bond donor but a weaker hydrogen bond acceptor compared to an amide.[13]
Reaction Mechanisms and Workflows
The mechanisms for amide and sulfonamide formation, while both initiated by nucleophilic attack, proceed through different intermediates and have distinct workflows.
Pentafluorophenyl Ester: Amide Formation
The reaction of a PFP ester with an amine proceeds via a two-step nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the PFP ester, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable pentafluorophenolate anion and forming the desired amide bond.[2][14]
Caption: Simplified mechanism of amide bond formation using PFP esters.
A general workflow for utilizing PFP esters is as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. Buy 2-Bromo-5-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride (EVT-13557234) [evitachem.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 9. ajchem-b.com [ajchem-b.com]
- 10. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersrj.com [frontiersrj.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride and its Derivatives
<_
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of reagents and intermediates is a cornerstone of modern pharmaceutical and chemical research. Among the vast array of sulfonylating agents, 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride holds a significant position due to the unique electronic properties conferred by its substituents. This guide provides an in-depth, comparative analysis of the essential analytical methodologies for ensuring the purity, identity, and stability of this compound and its subsequent reaction products. The inherent reactivity of sulfonyl chlorides necessitates a multi-faceted analytical approach to achieve comprehensive characterization.[1]
The Analytical Imperative: Why Rigorous Characterization Matters
This compound serves as a critical building block in the synthesis of a wide range of molecules, including potential pharmaceutical candidates and agrochemicals. The trifluoromethyl group, a powerful electron-withdrawing moiety, enhances the reactivity of the sulfonyl chloride group towards nucleophilic attack.[2] This heightened reactivity, while advantageous in synthesis, also makes the compound susceptible to degradation and the formation of impurities that can have a significant impact on reaction outcomes, product purity, and ultimately, the safety and efficacy of the final product. Therefore, a robust analytical strategy is not merely a quality control measure but an integral part of the research and development process.
A Multi-Modal Approach to Characterization
A single analytical technique is rarely sufficient for the complete characterization of a reactive intermediate like this compound. A combination of spectroscopic and chromatographic methods is essential for unambiguous structural elucidation, purity assessment, and the identification of potential impurities.
Spectroscopic Methods for Structural Elucidation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons in the molecule. For this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns, which can be used to confirm the substitution pattern on the benzene ring.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. A single peak in the ¹⁹F NMR spectrum will confirm the presence of the CF₃ group and can be used for quantitative analysis.[3]
-
¹³C NMR: Offers detailed information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents, providing further confirmation of the structure.
2. Mass Spectrometry (MS):
Mass spectrometry is indispensable for determining the molecular weight of the compound and for gaining insights into its fragmentation patterns. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the main component and any impurities present.[1] Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine atom and the SO₂ group.[1]
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound will show characteristic strong absorption bands for the S=O stretching vibrations of the sulfonyl chloride group, typically in the regions of 1388 cm⁻¹ (asymmetric) and 1169 cm⁻¹ (symmetric).[4]
Chromatographic Methods for Purity and Quantitative Analysis
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like sulfonyl chlorides.[1]
-
Methodology: Reversed-phase HPLC is commonly employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1][5] A UV detector is typically used for detection.
-
Derivatization: Due to the high reactivity of sulfonyl chlorides, derivatization is often necessary to improve their stability and chromatographic behavior.[6][7] This involves reacting the sulfonyl chloride with a suitable nucleophile, such as an amine or alcohol, to form a more stable sulfonamide or sulfonate ester, respectively.[7] This approach is particularly useful for quantitative analysis as it allows for the creation of stable standards for calibration.
2. Gas Chromatography (GC):
For volatile and thermally stable sulfonyl chlorides, GC can be an effective analytical tool.
-
Considerations: Careful optimization of the injector temperature is crucial to prevent on-column degradation of the analyte.[1]
-
GC-MS: The coupling of GC with a mass spectrometer provides a powerful method for both separation and identification of components in a mixture.[1]
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Best Suited For |
| ¹H, ¹⁹F, ¹³C NMR | Detailed structural information, confirmation of substitution patterns. | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, requires pure samples for clear spectra. | Structural elucidation and confirmation of identity. |
| Mass Spectrometry | Molecular weight, fragmentation patterns. | High sensitivity, can be coupled with chromatography for mixture analysis. | Isomeric compounds may not be distinguishable by MS alone. | Molecular weight determination and impurity identification (especially with GC/LC). |
| FTIR Spectroscopy | Identification of functional groups. | Rapid, non-destructive, easy to use. | Provides limited structural information, not suitable for complex mixtures. | Quick identity check and confirmation of the sulfonyl chloride group. |
| HPLC | Purity assessment, quantitative analysis. | High resolution, suitable for non-volatile and thermally labile compounds. | May require derivatization for reactive compounds. | Purity determination and accurate quantification of the main component and impurities. |
| GC | Purity assessment for volatile compounds. | High efficiency for volatile analytes. | Not suitable for thermally labile compounds, risk of on-column degradation. | Analysis of volatile impurities or thermally stable sulfonyl chlorides. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC with Derivatization
This protocol describes a general method for the purity assessment of this compound by converting it to a stable derivative.
1. Derivatization: a. Accurately weigh approximately 10 mg of the this compound sample into a clean vial. b. Add 1 mL of a suitable solvent (e.g., acetonitrile). c. Add a 1.2 molar equivalent of a primary or secondary amine (e.g., benzylamine) and a 1.5 molar equivalent of a non-nucleophilic base (e.g., triethylamine). d. Cap the vial and allow the reaction to proceed at room temperature for 30 minutes, or until the reaction is complete (monitor by TLC or a rapid LC analysis).
2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 10 µL. e. Detection: UV at a suitable wavelength (e.g., 254 nm). f. Quantification: The purity can be determined by the area percentage of the main derivative peak.
Protocol 2: Structural Confirmation by NMR and MS
1. NMR Sample Preparation: a. Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). b. Acquire ¹H, ¹⁹F, and ¹³C NMR spectra.
2. GC-MS Analysis (for volatile impurities): a. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). b. Inject into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). c. Use a temperature program that allows for the separation of potential volatile impurities.
Visualizing the Analytical Workflow
Caption: A typical analytical workflow for the comprehensive characterization of this compound.
Comparison with Alternative Sulfonylating Agents
The choice of a sulfonylating agent is dictated by the specific requirements of the synthesis, including reactivity, selectivity, and cost. While this compound is a potent reagent, other alternatives exist.
| Sulfonylating Agent | Key Features | Advantages | Disadvantages |
| p-Toluenesulfonyl chloride (TsCl) | Widely used, commercially available. | Cost-effective, well-established reactivity. | Less reactive than trifluoromethyl-substituted analogues. |
| Benzenesulfonyl chloride | Parent compound of the series. | Simple structure, predictable reactivity. | Lacks the activating effect of electron-withdrawing groups. |
| 2-Naphthalenesulfonyl chloride | Bulky aromatic group. | Can introduce a larger, more rigid sulfonamide group. | May have different solubility and reactivity profiles. |
| Dansyl chloride | Fluorescent tag. | Resulting sulfonamides are fluorescent, useful for analytical purposes. | Primarily used for labeling and detection rather than bulk synthesis. |
The presence of the trifluoromethyl group in this compound significantly increases its electrophilicity, making it more reactive than p-toluenesulfonyl chloride or benzenesulfonyl chloride. This can be advantageous for reactions with less nucleophilic amines or alcohols.
Conclusion
The thorough analytical characterization of this compound and its products is non-negotiable for ensuring the reliability and reproducibility of synthetic processes in research and drug development. A judicious combination of spectroscopic and chromatographic techniques, as outlined in this guide, provides the necessary framework for confirming the identity, purity, and stability of this important reagent. By understanding the principles behind each analytical method and implementing robust protocols, researchers can proceed with confidence in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Confirming Sulfonamide Bond Formation using ¹H NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the sulfonamide functional group is a cornerstone of modern therapeutics. From antibacterial agents to diuretics and anticonvulsants, the S-N bond is a critical linkage that defines the bioactivity of numerous pharmaceutical compounds. The unambiguous confirmation of its formation is a pivotal step in any synthetic workflow. While several analytical techniques can provide evidence of a successful reaction, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information and unequivocal proof of bond formation.
This guide offers an in-depth, comparative analysis of using ¹H NMR for the confirmation of sulfonamide bond formation. We will delve into the characteristic spectral signatures, provide a practical experimental protocol, and objectively compare its performance against alternative methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).
The Decisive Evidence: Key ¹H NMR Signatures of a Sulfonamide
The formation of a sulfonamide bond from a sulfonyl chloride and an amine results in a distinct set of signals in the ¹H NMR spectrum. The key to confirmation lies in observing the disappearance of the amine's N-H protons and the appearance of a new, characteristic sulfonamide N-H proton signal, along with shifts in the signals of protons on the carbon atoms adjacent (α) to the newly formed sulfonamide nitrogen.
The Sulfonamide N-H Proton: A Telltale Signal
The proton on the sulfonamide nitrogen (R-SO₂NH-R') gives rise to a signal that is highly dependent on its chemical environment, including the nature of the R and R' groups, the solvent used, and the concentration of the sample.
-
Chemical Shift (δ): Typically, the sulfonamide N-H proton is deshielded and appears as a singlet or a broad singlet in the downfield region of the spectrum, often between δ 8.0 and 11.5 ppm .[1][2] In some cases, this signal can be as low as 4.5 ppm.[3] The significant downfield shift is due to the strong electron-withdrawing effect of the adjacent sulfonyl group.
-
Solvent Effects: The chemical shift of the N-H proton is particularly sensitive to the solvent. Protic and hydrogen-bond accepting solvents like DMSO-d₆ can lead to a more downfield shift and often result in a sharper signal compared to less polar solvents like CDCl₃, where the signal may be broader and more upfield.[4]
-
Deuterium Exchange: A definitive confirmation of the N-H proton signal can be achieved through a deuterium exchange experiment. After acquiring a standard ¹H NMR spectrum, a few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The labile sulfonamide proton will exchange with deuterium, causing its signal to disappear or significantly diminish in the new spectrum. This is a classic and reliable method for identifying N-H (and O-H) protons.
Protons Alpha (α) to the Sulfonamide Nitrogen: The Inductive Effect in Action
The protons on the carbon atom directly attached to the sulfonamide nitrogen (α-protons) also provide crucial evidence of bond formation.
-
Chemical Shift (δ): Upon formation of the sulfonamide bond, the α-protons experience a downfield shift compared to their position in the parent amine. This is due to the inductive electron-withdrawing effect of the sulfonyl group.
-
For aliphatic amines , the α-protons (e.g., in a -CH₂-NH-SO₂R moiety) typically shift to the δ 2.9 - 3.6 ppm region.
-
For aromatic amines , the aromatic protons will show complex splitting patterns, but a general downfield shift of the entire aromatic system is often observed.
-
-
Coupling: If the α-carbon has attached protons, the sulfonamide N-H proton may couple with them, resulting in a splitting of both signals. The coupling constant (³Jнн) is typically in the range of 5-8 Hz .[5] This coupling is often more clearly observed in aprotic solvents like CDCl₃. In protic solvents, rapid exchange of the N-H proton can lead to a broadening of the signal and a loss of observable coupling.
A Practical Example: Synthesis and ¹H NMR Analysis of N-benzyl-p-toluenesulfonamide
To illustrate these principles, let's consider the synthesis of N-benzyl-p-toluenesulfonamide from p-toluenesulfonyl chloride and benzylamine.[6]
Reaction:
¹H NMR Data (in CDCl₃): [6]
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| Tosyl-CH₃ | 2.35 | s | 3H | - |
| Benzyl-CH₂ | 4.05 | d | 2H | ~5-6 |
| Sulfonamide-NH | 4.95 | t | 1H | ~5-6 |
| Aromatic-H | 7.25 | m | 7H | - |
| **Aromatic-H (ortho to SO₂) ** | 7.80 | m | 2H | - |
Analysis of the ¹H NMR Spectrum:
-
Disappearance of Starting Material Signals: The characteristic signals of benzylamine's -NH₂ protons (typically a broad singlet around δ 1.5-2.5 ppm) and the absence of the sulfonyl chloride starting material confirm the reaction has proceeded.
-
Appearance of the Sulfonamide N-H Proton: A new triplet appears at δ 4.95 ppm , integrating to one proton. The triplet multiplicity indicates coupling to the two adjacent benzylic protons.
-
Shift of the α-Protons: The benzylic -CH₂- protons, which are alpha to the nitrogen, appear as a doublet at δ 4.05 ppm . In benzylamine, these protons would be found further upfield (around δ 3.8 ppm). The downfield shift is a direct consequence of the electron-withdrawing sulfonyl group. The doublet splitting is due to coupling with the single sulfonamide N-H proton.
-
Reciprocal Coupling: The coupling constant for the N-H triplet and the -CH₂- doublet are identical, confirming the connectivity between these two groups.
Experimental Protocol: Preparing a Sample for ¹H NMR Analysis
For reliable and reproducible results, proper sample preparation is paramount.
-
Sample Purity: Ensure the crude product is reasonably pure. If necessary, perform a simple work-up or purification step (e.g., extraction, flash chromatography) to remove major impurities that could complicate spectral interpretation.
-
Solvent Selection:
-
DMSO-d₆: An excellent choice for observing sharp N-H signals due to its hydrogen bond accepting nature.
-
CDCl₃: A common and less polar solvent. N-H signals may be broader, but coupling to adjacent protons is often more clearly resolved.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sulfonamide product.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution.
-
-
Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).
-
For the deuterium exchange experiment, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.
-
Visualizing the Workflow
Caption: Workflow for Sulfonamide Confirmation via ¹H NMR.
A Comparative Perspective: ¹H NMR vs. Other Spectroscopic Techniques
While ¹H NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization. Here's how ¹H NMR compares to FTIR and Mass Spectrometry.
| Feature | ¹H NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural connectivity, stereochemistry, and electronic environment of protons. | Presence of functional groups. | Molecular weight and fragmentation pattern. |
| Confirmation of S-N Bond | Direct observation of N-H proton and its coupling to adjacent protons. Shift of α-protons. | Observation of S=O and N-H stretching vibrations. | Confirmation of the correct molecular weight. |
| Key Data Points | Chemical shifts (δ), coupling constants (J), and integration values. | Absorption frequencies (cm⁻¹). | Mass-to-charge ratio (m/z). |
| Strengths | Unambiguous structural elucidation. Quantitative analysis is possible. | Fast, simple, and inexpensive. Good for rapid screening. | High sensitivity and provides molecular formula. |
| Limitations | Lower sensitivity compared to MS. Complex spectra for large molecules. | Does not provide information on connectivity. Can be ambiguous for complex molecules. | Does not provide detailed structural information on its own. Isomers can be difficult to distinguish. |
FTIR Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is an excellent first-pass technique to quickly assess the success of a reaction. The key absorptions to look for in a sulfonamide are:
-
S=O Stretching: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[2]
-
N-H Stretching: For secondary sulfonamides (-SO₂NHR), a single, sharp absorption band is expected in the region of 3300-3230 cm⁻¹ .[2] The disappearance of the characteristic N-H stretching bands of the starting amine (primary amines show two bands, secondary amines show one) is a strong indicator of reaction completion.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry provides the crucial confirmation of the product's molecular weight. For sulfonamides, Electrospray Ionization (ESI) is a common technique.
-
Molecular Ion Peak: The presence of the protonated molecular ion peak ([M+H]⁺) at the expected mass-to-charge ratio is the primary evidence.
-
Fragmentation Patterns: Sulfonamides exhibit characteristic fragmentation patterns, often involving the cleavage of the S-N bond. Common fragments include the loss of SO₂ (64 Da) and the formation of ions corresponding to the amine and sulfonyl moieties.[6][7][8]
Making the Right Choice: A Decision-Making Framework
Caption: Decision-making framework for selecting an analytical technique.
Conclusion
Confirming the formation of a sulfonamide bond is a critical step in synthetic chemistry, particularly in the context of drug discovery and development. While FTIR and Mass Spectrometry provide valuable, complementary information, ¹H NMR spectroscopy offers the most definitive and structurally detailed evidence of a successful reaction . The characteristic chemical shifts of the sulfonamide N-H proton and the adjacent α-protons, along with their coupling patterns and the ability to perform deuterium exchange, provide a self-validating system for confirming the desired molecular architecture. By understanding these key spectral features and employing sound experimental practices, researchers can confidently and efficiently advance their synthetic programs.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ripublication.com [ripublication.com]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Verifying Sulfonylation with 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride Using IR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise and reliable verification of chemical transformations is paramount. The synthesis of sulfonamides, a critical functional group in a multitude of therapeutic agents, often involves the reaction of a sulfonyl chloride with a primary or secondary amine. This guide provides an in-depth, technically-focused comparison of using Infrared (IR) spectroscopy to verify the successful sulfonylation of a representative amine with 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Power of Vibrational Spectroscopy in Reaction Monitoring
Infrared (IR) spectroscopy is a powerful and accessible analytical technique for monitoring the progress of chemical reactions.[1][2] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[3] By tracking the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands, one can effectively confirm the conversion of starting materials to the desired product.
Attenuated Total Reflectance (ATR) FTIR spectroscopy is a particularly advantageous method for in-situ, real-time analysis of reaction mixtures.[4][5] This technique allows for the direct examination of liquid and solid samples with minimal to no preparation, making it ideal for monitoring the progress of a sulfonylation reaction.[4][5]
The Sulfonylation Reaction: A Mechanistic Overview
The N-sulfonylation of an amine with a sulfonyl chloride is a nucleophilic substitution reaction. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide and the elimination of hydrogen chloride (HCl).[6] A base, such as triethylamine or pyridine, is typically added to neutralize the generated HCl and drive the reaction to completion.[6][7]
Key Spectroscopic Markers for Verification
To effectively use IR spectroscopy for reaction verification, it is crucial to identify the characteristic vibrational frequencies of both the reactants and the product. For the sulfonylation of an amine with this compound, the key functional groups and their expected IR absorption ranges are outlined below.
| Functional Group | Vibrational Mode | Reactant/Product | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Sulfonyl Chloride (-SO₂Cl) | SO₂ Asymmetric Stretch | Reactant | 1380 - 1340 | Strong |
| SO₂ Symmetric Stretch | Reactant | 1190 - 1160 | Strong | |
| S-Cl Stretch | Reactant | 600 - 500 | Strong | |
| Sulfonamide (-SO₂NHR) | SO₂ Asymmetric Stretch | Product | 1344 - 1317 | Strong |
| SO₂ Symmetric Stretch | Product | 1187 - 1147 | Strong | |
| N-H Stretch (Primary Amine) | Reactant | 3550 - 3060 (two bands) | Medium-Strong | |
| N-H Bend (Primary Amine) | Reactant | 1650 - 1580 | Medium | |
| N-H Stretch (Sulfonamide) | Product | 3390 - 3229 | Medium | |
| S-N Stretch | Product | 924 - 906 | Medium | |
| Trifluoromethyl (-CF₃) | C-F Stretch | Both | 1100 - 1200 | Strong |
| Aromatic Ring | C=C Stretch | Both | 1600 - 1475 | Weak-Medium |
| C-H Stretch | Both | 3100 - 3000 | Medium-Weak | |
| Bromo-Aryl (C-Br) | C-Br Stretch | Both | 690 - 515 | Medium |
Data compiled from various authoritative sources.[8][9][10][11][12][13][14][15][16][17]
The primary indicators of a successful reaction are the disappearance of the characteristic S-Cl stretching vibration and the N-H bending and stretching vibrations of the starting amine, coupled with the appearance of the N-H stretching and S-N stretching vibrations of the newly formed sulfonamide. The strong SO₂ stretching bands will shift slightly, providing a secondary confirmation.
Experimental Protocol: A Self-Validating Workflow
This section outlines a detailed, step-by-step methodology for the sulfonylation of a primary amine with this compound and its verification using IR spectroscopy.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
FTIR spectrometer with an ATR accessory
Reaction Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and prevent the formation of side products.[6]
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution dropwise over 15-30 minutes. Maintaining a low temperature during this addition is critical.[6][7]
-
Reaction Monitoring with in-situ ATR-FTIR: If available, an in-situ ATR-FTIR probe can be inserted into the reaction mixture to monitor the reaction in real-time.[5][18] Spectra should be collected at regular intervals.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by periodically taking a small aliquot of the reaction mixture for ex-situ ATR-FTIR analysis.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting amine on TLC or the stabilization of the IR spectrum), quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6] These washes remove excess base, unreacted starting materials, and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude sulfonamide product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure sulfonamide.[19]
IR Spectroscopy Analysis:
-
Blank Spectrum: Obtain a background spectrum of the clean ATR crystal.
-
Reactant Spectra: Obtain the IR spectrum of the starting amine and this compound.
-
Reaction Mixture Spectra: If not using an in-situ probe, place a small drop of the reaction mixture onto the ATR crystal at various time points and record the spectrum.
-
Product Spectrum: Obtain the IR spectrum of the purified sulfonamide product.
-
Data Comparison: Compare the spectra obtained at different stages of the reaction.
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental and analytical process.
Caption: Workflow for sulfonylation and IR verification.
Interpreting the Results: A Comparative Analysis
A successful sulfonylation reaction will be evident from the following spectral changes:
-
Disappearance of Reactant Peaks: The characteristic absorption bands of the sulfonyl chloride's S-Cl bond and the amine's N-H bonds will diminish and eventually disappear.
-
Appearance of Product Peaks: New absorption bands corresponding to the sulfonamide's N-H and S-N bonds will appear and intensify as the reaction progresses.
-
Shift in SO₂ Peaks: The strong asymmetric and symmetric stretching frequencies of the SO₂ group will likely shift to slightly lower wavenumbers in the sulfonamide product compared to the sulfonyl chloride reactant.
By comparing the IR spectrum of the final, purified product to that of the starting materials, a clear and definitive confirmation of the sulfonylation reaction can be achieved.
Alternative Verification Methods: A Brief Comparison
While IR spectroscopy is a rapid and convenient method for reaction monitoring, other analytical techniques can provide complementary and often more detailed information.
| Technique | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, allowing for unambiguous product identification. Quantitative analysis is possible. | Requires more expensive instrumentation and longer acquisition times. Sample preparation is more involved. |
| Mass Spectrometry (MS) | Highly sensitive and provides accurate molecular weight information, confirming the identity of the product. Can be coupled with liquid chromatography (LC-MS) for purity analysis.[20] | Does not provide information on functional groups in the same way as IR. Can be destructive to the sample. |
| Thin-Layer Chromatography (TLC) | Simple, fast, and inexpensive for monitoring reaction progress.[6] | Provides qualitative rather than quantitative information. Does not provide structural information. |
For routine reaction monitoring and confirmation of functional group transformation, IR spectroscopy offers an excellent balance of speed, ease of use, and informative data. For definitive structural elucidation and purity assessment, it is best used in conjunction with NMR and MS.
Conclusion
IR spectroscopy is an invaluable tool for the verification of sulfonylation reactions with reagents like this compound. By understanding the key spectral markers and employing a systematic experimental workflow, researchers can confidently and efficiently confirm the successful synthesis of sulfonamides. The combination of in-situ monitoring and post-reaction analysis provides a robust and self-validating system, ensuring the integrity of the synthetic process in drug discovery and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. znaturforsch.com [znaturforsch.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. clairet.co.uk [clairet.co.uk]
- 19. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Reaction Progress Analysis: LC-MS and its Alternatives for Sulfonylation Reactions with 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
In the fast-paced world of drug discovery and development, the ability to rapidly and accurately monitor the progress of chemical reactions is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques—Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the sulfonylation reaction of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. This reagent is a critical building block in the synthesis of various pharmaceutical compounds, making the optimization and control of its reactions a key concern for researchers.
The Central Role of Reaction Monitoring
Effective reaction monitoring provides crucial insights into reaction kinetics, endpoint determination, and the formation of impurities. This knowledge is essential for process optimization, ensuring product quality, and accelerating the development timeline. The choice of analytical technique can significantly impact the quality and timeliness of these insights.
LC-MS: The Gold Standard for Reaction Progress Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred method for monitoring a wide range of organic reactions, including sulfonylation. Its high sensitivity, specificity, and ability to provide molecular weight information make it an invaluable tool for identifying reactants, products, and byproducts in complex reaction mixtures.[1][2]
Experimental Protocol: LC-MS Analysis of a Representative Sulfonylation Reaction
This protocol outlines the monitoring of the reaction between this compound and a primary amine (e.g., aniline) to form the corresponding sulfonamide.
Reaction Scheme:
Step-by-Step Methodology:
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile, to prevent further reaction. This solution should be further diluted as necessary to fall within the linear range of the instrument.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for separating aromatic compounds.[3]
-
Mobile Phase: A gradient elution is typically employed to effectively separate components with differing polarities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient might start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for a 2.1 mm ID column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is a versatile and widely used technique for polar and semi-polar analytes. Both positive and negative ion modes should be evaluated to determine the optimal ionization for all components.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Data can be acquired in full scan mode to identify all ions within a specified mass range or in selected ion monitoring (SIM) mode for targeted analysis of known compounds. For quantitative analysis, multiple reaction monitoring (MRM) on a triple quadrupole instrument offers the highest sensitivity and selectivity.[4]
-
Causality Behind Experimental Choices:
-
Quenching: Immediate dilution in an organic solvent effectively stops the reaction by significantly lowering the concentration of reactants.
-
Reversed-Phase C18 Column: The nonpolar stationary phase of a C18 column is well-suited for retaining and separating the aromatic starting materials and product.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid, like formic acid, can improve peak shape and ionization efficiency in ESI.
-
Gradient Elution: A gradient is crucial for resolving the nonpolar starting material and the potentially more polar product and any impurities within a reasonable timeframe.
-
ESI: This soft ionization technique is ideal for preventing fragmentation of the analytes in the source, providing clear molecular weight information.
Visualizing the LC-MS Workflow
Caption: Workflow for LC-MS monitoring of a sulfonylation reaction.
Comparative Analysis with Alternative Techniques
While LC-MS offers a powerful solution, other techniques are also employed for reaction monitoring, each with its own set of advantages and limitations.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative reaction monitoring.[5][6] It is often the first technique used to quickly assess the progress of a reaction at the bench.
Experimental Protocol:
-
Spotting: A capillary tube is used to spot a small amount of the reaction mixture onto a silica gel TLC plate. Spots of the starting materials and a co-spot (a mixture of the reaction and starting materials) are also applied for comparison.
-
Development: The plate is placed in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The mobile phase moves up the plate by capillary action, separating the components based on their polarity.
-
Visualization: The separated spots are visualized under UV light or by staining with a chemical reagent (e.g., potassium permanganate). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
Advantages:
-
Inexpensive and requires minimal equipment.
-
Fast, providing results in minutes.
-
Simple to perform.
Limitations:
-
Primarily qualitative, providing limited quantitative information.
-
Lower sensitivity and resolution compared to LC-MS.
-
Does not provide structural information, making it difficult to identify unexpected byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution separation technique suitable for the analysis of volatile and thermally stable compounds.[3]
Experimental Protocol:
Due to the potential thermal lability of sulfonyl chlorides, direct analysis can be challenging.[7][8] A common approach involves derivatization to a more stable sulfonamide.[3]
-
Derivatization: An aliquot of the reaction mixture is treated with a derivatizing agent (e.g., diethylamine) to convert the unreacted sulfonyl chloride into a stable sulfonamide.
-
Injection: The derivatized sample is injected into the GC, where it is vaporized.
-
Separation: The components are separated in a capillary column based on their boiling points and interactions with the stationary phase.
-
Detection: The separated components are detected by a mass spectrometer, providing both quantitative data and mass spectra for identification.
Advantages:
-
Excellent separation efficiency for volatile compounds.
-
High sensitivity and provides structural information.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds without derivatization.
-
Derivatization adds an extra step to the sample preparation and may introduce variability.
-
The high temperatures of the injector and column can cause degradation of some analytes.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed structural information and is inherently quantitative.[9] It can be used for both offline and online reaction monitoring.[10][11]
Experimental Protocol (Offline):
-
Sample Preparation: An aliquot of the reaction mixture is taken, and the solvent is evaporated. The residue is then dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A ¹H NMR spectrum is acquired. The disappearance of signals corresponding to the starting materials and the appearance of new signals for the product are monitored over time.
-
Quantification: The relative concentrations of reactants and products can be determined by integrating the respective NMR signals.
Advantages:
-
Provides unambiguous structural information.
-
Inherently quantitative without the need for calibration curves for relative quantification.
-
Non-destructive.
-
Can be adapted for online, real-time monitoring.[12]
Limitations:
-
Lower sensitivity compared to MS-based methods.
-
Requires higher sample concentrations.
-
Can be complex to interpret for mixtures with overlapping signals.[13]
-
The cost of instrumentation is high.
Performance Comparison
The following table summarizes the key performance characteristics of each technique for monitoring the sulfonylation reaction of this compound.
| Feature | LC-MS | TLC | GC-MS | NMR |
| Sensitivity | Very High | Low to Moderate | High | Moderate |
| Specificity | Very High | Low | High | Very High |
| Quantitative | Yes (with standards) | Semi-quantitative at best | Yes (with standards) | Yes (relative & absolute) |
| Structural Info | Yes (Molecular Weight) | No | Yes (Fragmentation) | Yes (Detailed Structure) |
| Speed (per sample) | 5-15 minutes | 5-20 minutes | 10-30 minutes | 5-15 minutes |
| Ease of Use | Moderate | Easy | Moderate | Moderate to Difficult |
| Cost | High | Very Low | High | Very High |
| Key Advantage | Broad applicability, high sensitivity | Simplicity, low cost | High resolution for volatiles | Detailed structural information |
| Key Limitation | Cost, matrix effects | Low resolution, qualitative | Thermal stability requirement | Lower sensitivity, cost |
Conclusion: Selecting the Right Tool for the Job
For the comprehensive analysis of reaction progress involving this compound, LC-MS stands out as the most versatile and informative technique . It provides a robust combination of high sensitivity, specificity, and structural information, making it ideal for both qualitative and quantitative monitoring of complex reaction mixtures.
However, the other techniques have their place in the researcher's toolkit:
-
TLC is an indispensable tool for quick, qualitative checks at the bench.[14]
-
GC-MS can be a powerful alternative if the analytes are volatile and thermally stable, or if derivatization is feasible.
-
NMR is unparalleled for its ability to provide detailed structural elucidation and is an excellent choice for mechanistic studies, especially with the advent of online monitoring capabilities.[9]
Ultimately, the choice of analytical method will depend on the specific requirements of the study, including the need for quantitative data, structural information, sample throughput, and available resources. A multi-faceted approach, leveraging the strengths of each technique, will often provide the most complete understanding of the chemical transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
A Researcher's Guide to Purity Assessment: qNMR vs. Alternative Methods for 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride Derivatives
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible research and the safety of potential therapeutics. In the synthesis of novel pharmacologically active agents, derivatives of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride are valuable building blocks. Their inherent reactivity, a boon for synthesis, also presents a challenge for accurate purity assessment. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity determination of these critical intermediates.
The Imperative of Purity in Drug Development
The journey from a promising lead compound to a market-approved drug is fraught with challenges, many of which hinge on the precise characterization of the molecules involved. The purity of an intermediate like a this compound derivative directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Unidentified or unquantified impurities can lead to deleterious side reactions, the formation of toxic byproducts, and misleading structure-activity relationship (SAR) data.[2] Therefore, the choice of analytical methodology for purity assessment is a critical decision that reverberates through the entire drug development pipeline.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[3] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (commonly ¹H or ¹⁹F) and the number of nuclei contributing to that signal.[4] This allows for the determination of the absolute purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity.[5]
The qNMR Advantage for Complex Halogenated Aromatics
For molecules such as this compound derivatives, which possess multiple NMR-active nuclei (¹H, ¹⁹F, ¹³C), qNMR offers unique advantages:
-
Absolute Quantification: Unlike chromatographic techniques that often rely on the assumption of equal detector response for the main component and impurities (unless specific reference standards for each impurity are available), qNMR provides a direct, absolute measure of purity.[6]
-
Structural Confirmation: The same NMR experiment provides unequivocal structural confirmation of the main component and can aid in the identification of impurities.
-
Versatility: Both ¹H and ¹⁹F qNMR can be employed. ¹⁹F qNMR is particularly useful for fluorinated compounds, offering a wide chemical shift range and often simpler spectra with less signal overlap.[7]
-
Non-destructive: The sample can be recovered unchanged after the analysis.[6]
Experimental Protocol: ¹H qNMR for Purity Assessment
A robust qNMR experiment is built on meticulous sample preparation and the careful selection of acquisition parameters. The causality behind each step is crucial for ensuring the integrity of the results.
Step 1: Selection of Internal Standard
The choice of internal standard is paramount for accurate qNMR. An ideal standard should:
-
Possess high purity (certified >99.5%).
-
Be chemically stable and non-reactive with the analyte and solvent.
-
Have signals that do not overlap with any analyte or impurity signals.[4]
-
Be accurately weighable (non-hygroscopic, non-volatile).[5]
For this compound derivatives, Maleic acid is a suitable internal standard in aprotic solvents like DMSO-d₆ due to its simple ¹H spectrum (a singlet for the two vinyl protons) in a region typically devoid of signals from the analyte.
Step 2: Sample Preparation
-
Accurate Weighing: Using a calibrated microbalance, accurately weigh approximately 15-25 mg of the this compound derivative into a clean, dry vial.
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic acid) into the same vial. The molar ratio of analyte to standard should ideally be close to 1:1 to minimize integration errors.[8]
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing or sonication. Aprotic solvents are necessary due to the reactivity of the sulfonyl chloride group.[9]
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Step 3: NMR Data Acquisition
The goal is to acquire a spectrum where signal intensities are directly proportional to the molar amounts of the corresponding nuclei.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Program: A simple 90° pulse-acquire sequence is used.
-
Relaxation Delay (d1): This is the most critical parameter. To ensure complete relaxation of all protons between scans, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. A preliminary T₁ measurement is recommended. A conservatively long d1 of 30-60 seconds is often employed.[10]
-
Number of Scans (ns): A sufficient number of scans (typically 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.[7]
-
Receiver Gain: The receiver gain should be set to avoid signal clipping (truncation of the free induction decay), which would lead to inaccurate integrals.
Step 4: Data Processing and Purity Calculation
-
Fourier Transform and Phasing: Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz) before Fourier transformation. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a robust baseline correction algorithm to the entire spectrum.
-
Integration: Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard. For this compound, the aromatic protons are suitable for integration.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Alternative Methods: A Comparative Overview
While qNMR offers significant advantages, HPLC and GC-MS remain workhorses in the pharmaceutical industry for purity analysis.[11] A comprehensive understanding of their strengths and limitations is essential for selecting the most appropriate method for a given analytical challenge.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used for purity assessment of non-volatile and thermally labile compounds.
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.
-
Detection: UV detection is most common. For sulfonyl chlorides, detection at lower wavelengths (e.g., 210-230 nm) is typical.
-
Strengths: High sensitivity for detecting trace impurities, excellent resolving power, and suitability for a wide range of compounds.[1]
-
Limitations: Requires a reference standard for each impurity for accurate quantification, assumes equal response factors for unknown impurities, and the sulfonyl chloride may degrade on the column or in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution separation technique suitable for volatile and thermally stable compounds.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected by a mass spectrometer.
-
Strengths: Excellent for identifying and quantifying volatile impurities, such as residual solvents. The mass spectrometer provides structural information for impurity identification.[12]
-
Limitations: Not suitable for non-volatile or thermally labile compounds. Sulfonyl chlorides can be prone to degradation at the high temperatures of the GC inlet.[13] Derivatization to more stable sulfonamides may be necessary for accurate quantification.
Head-to-Head Comparison: qNMR vs. HPLC vs. GC-MS
To provide a clear, data-driven comparison, let's consider a hypothetical batch of a this compound derivative with a known impurity profile.
Hypothetical Impurity Profile:
-
Impurity A: 2-Bromo-4-(trifluoromethyl)benzenesulfonic acid (hydrolysis product)
-
Impurity B: Isomeric starting material (e.g., 3-Bromo-4-(trifluoromethyl)aniline)
-
Impurity C: Dimerization byproduct
Table 1: Comparative Performance for Purity Assessment
| Parameter | qNMR | HPLC-UV | GC-MS |
| Principle | Absolute quantification based on molar ratios | Separation by polarity, relative quantification by UV absorbance | Separation by volatility, quantification by ion abundance |
| Purity Value | Absolute (mass/mass %) | Relative (area %) unless impurity standards are used | Relative (area %) unless impurity standards are used |
| Accuracy | High, traceable to a primary standard | Dependent on response factors of impurities | Dependent on response factors and thermal stability |
| Precision | High (RSD < 1%) | High (RSD < 2%) | Moderate to High, dependent on derivatization |
| Selectivity | Excellent, based on unique NMR signals | Good, can resolve isomers | Good, can resolve volatile isomers |
| Impurity ID | Possible with 2D NMR and MS | Requires isolation or MS coupling | Excellent with MS library matching |
| Sample Prep | Simple dissolution | Can require method development | May require derivatization |
| Analysis Time | Moderate (15-30 min/sample) | Fast (10-20 min/sample) | Moderate (20-40 min/sample) |
| Destructive? | No | Yes | Yes |
Table 2: Hypothetical Purity Results for a Sample Batch
| Method | Purity of Main Component | Impurity A | Impurity B | Impurity C |
| ¹H qNMR | 98.5% (w/w) | 0.8% | 0.4% | 0.3% |
| HPLC (Area %) | 98.9% | 0.6% | 0.3% | 0.2% |
| GC-MS (Area %) | Not suitable due to thermal lability | Not detected | Detected | Not detected |
This hypothetical data illustrates that HPLC area percent can overestimate purity if impurities have a lower UV response than the main component. GC-MS is not suitable for the direct analysis of the sulfonyl chloride and its non-volatile impurities.
Making the Right Choice: A Decision Framework
The selection of the optimal analytical technique is not a one-size-fits-all decision. It depends on the stage of development, the available instrumentation, and the specific analytical question being addressed.
Conclusion: An Integrated Approach to Purity Assessment
For the purity assessment of this compound derivatives, qNMR stands out as a superior technique for obtaining an accurate, absolute purity value and for the qualification of reference standards. Its ability to provide direct quantification without the need for specific impurity standards makes it an invaluable tool in both research and quality control settings.[14]
However, HPLC and GC-MS remain essential orthogonal techniques. HPLC, with its high sensitivity, is ideal for routine quality control and for detecting trace impurities that may not be visible in a standard qNMR spectrum. GC-MS is the method of choice for the analysis of volatile impurities and residual solvents.
Ultimately, a multi-faceted, integrated approach that leverages the strengths of each technique provides the most comprehensive and reliable purity profile for these critical pharmaceutical intermediates. By understanding the causality behind the experimental choices and the inherent strengths and limitations of each method, researchers can ensure the quality and integrity of their materials, paving the way for the successful development of new and effective medicines.
References
- 1. soeagra.com [soeagra.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. rssl.com [rssl.com]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. enovatia.com [enovatia.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Sulfonylating Agents: Unveiling the Efficiency of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic installation of a sulfonamide moiety is a cornerstone of molecular design. The choice of the sulfonylating agent is paramount, directly influencing reaction efficiency, substrate scope, and overall synthetic economy. This guide provides an in-depth comparative analysis of various sulfonylating agents, with a particular focus on the performance of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride. Drawing upon established chemical principles and experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Critical Role of Sulfonylating Agents
Sulfonamides are a privileged structural motif in medicinal chemistry, renowned for their diverse biological activities.[1] The synthesis of these compounds most commonly involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] The reactivity of the sulfonyl chloride is a key determinant of the reaction's success. A highly reactive agent can drive the reaction to completion quickly and with high yield, even with less nucleophilic amines. Conversely, a less reactive agent may require harsh conditions or fail to react altogether.
The reactivity of an arylsulfonyl chloride is intrinsically linked to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), rendering it more susceptible to nucleophilic attack.[3][4] Conversely, electron-donating groups (EDGs) decrease this electrophilicity. This principle forms the basis for our comparative analysis.
Unveiling this compound: A Highly Activated Agent
This compound is a powerful sulfonylating agent characterized by the presence of two strong electron-withdrawing groups on the benzene ring: a bromine atom and a trifluoromethyl group (-CF₃).[5] The trifluoromethyl group, in particular, is one of the most potent EWGs used in medicinal chemistry, significantly activating the sulfonyl chloride moiety for nucleophilic attack.[3] This heightened reactivity makes it an excellent choice for the sulfonylation of a wide range of amines, including those that are sterically hindered or electronically deactivated.
Comparative Analysis of Sulfonylating Agents
To objectively benchmark the efficiency of this compound, we will compare it with other commonly used sulfonylating agents. The comparison will be based on the electronic effects of their substituents and, where available, on reported experimental outcomes.
| Sulfonylating Agent | Key Substituents | Electronic Effect of Substituents | Expected Reactivity |
| This compound | 2-Bromo, 4-Trifluoromethyl | Both are strong electron-withdrawing groups. | Very High |
| 4-Nitrobenzenesulfonyl chloride (Nosyl chloride) | 4-Nitro | Strong electron-withdrawing group. | High |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | 4-Trifluoromethyl | Strong electron-withdrawing group. | High |
| Benzenesulfonyl chloride | None | Neutral reference. | Moderate |
| 4-Toluenesulfonyl chloride (Tosyl chloride) | 4-Methyl | Weak electron-donating group. | Lower |
This table provides a qualitative comparison based on the electronic properties of the substituents. Higher reactivity is generally correlated with stronger electron-withdrawing character of the substituents on the aromatic ring.
The strong electron-withdrawing nature of both the bromo and trifluoromethyl groups in this compound synergistically increases the electrophilicity of the sulfonyl sulfur, leading to a faster and more efficient reaction with nucleophiles compared to agents with less electron-withdrawing or electron-donating substituents.
Experimental Evidence: The Synthesis of a Sulfonamide
Protocol: Synthesis of N-(Aryl)-2-bromo-4-(trifluoromethyl)benzenesulfonamide
This protocol is adapted from established procedures for the synthesis of sulfonamides from substituted anilines and sulfonyl chlorides.[6]
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-bromoaniline) (1.05 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of the substituted aniline (1.05 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
While specific yield data for this exact reaction is not provided in the searched literature, reactions of highly activated sulfonyl chlorides with anilines are known to proceed in high yields, often exceeding 90%.[7][8]
Mechanistic Considerations and Causality
The enhanced efficiency of this compound can be rationalized by considering the mechanism of sulfonamide formation. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
Diagram: General Mechanism of Sulfonamide Formation
Caption: Mechanism of sulfonamide formation.
The electron-withdrawing substituents on the aromatic ring of this compound polarize the S-Cl bond and stabilize the developing negative charge on the oxygen atoms of the sulfonyl group in the transition state, thereby lowering the activation energy of the reaction and increasing the reaction rate.
Diagram: Experimental Workflow for Sulfonamide Synthesis
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion: Making an Authoritative Choice
The selection of a sulfonylating agent is a critical decision in the design and execution of a synthetic route. The evidence presented in this guide strongly supports the classification of this compound as a highly efficient and reactive agent. Its utility is particularly pronounced in cases where substrates are challenging to sulfonylate due to steric hindrance or reduced nucleophilicity.
For researchers and drug development professionals, the key takeaways are:
-
Reactivity is Tunable: The reactivity of arylsulfonyl chlorides can be rationally tuned through the judicious choice of aromatic substituents.
-
Electron-Withdrawing Groups Enhance Efficiency: The presence of strong EWGs, such as the trifluoromethyl group, significantly accelerates sulfonylation reactions.
-
This compound is a Superior Choice for Challenging Substrates: Its high degree of activation makes it an ideal reagent for difficult sulfonylation reactions where other agents may prove ineffective.
By understanding the principles outlined in this guide and leveraging the enhanced reactivity of agents like this compound, chemists can optimize their synthetic strategies, leading to more efficient and successful outcomes in their research and development endeavors.
References
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
A Strategic Guide to 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Leveraging Trifunctional Reactivity for Advanced Synthesis
Abstract
In the landscape of modern synthetic chemistry, the demand for reagents that offer both efficiency and molecular complexity is paramount. 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 54403-98-4) has emerged as a uniquely powerful building block, particularly in the synthesis of novel agrochemicals and pharmaceutical agents.[1] This guide provides an in-depth analysis of the distinct advantages conferred by its trifunctional scaffold. We will explore how the interplay between the highly reactive sulfonyl chloride, the versatile brominated aryl ring, and the electronically-influential trifluoromethyl group enables sophisticated synthetic strategies that are less accessible with conventional reagents. Through comparative data, detailed protocols, and mechanistic diagrams, this document serves as a comprehensive resource for researchers aiming to harness the full potential of this versatile intermediate.
The Trifunctional Advantage: A Convergence of Reactivity and Function
The efficacy of this compound stems from the strategic placement of three key functional groups on a single benzene ring. Each group serves a distinct and often synergistic purpose, providing chemists with a powerful tool for multi-step, divergent synthesis.
-
Sulfonyl Chloride (-SO₂Cl): This group is a highly electrophilic center, primed for nucleophilic attack by amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively.[2][3]
-
Bromo Group (-Br): Positioned ortho to the sulfonyl chloride, the bromine atom is a classic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of carbon-carbon and carbon-heteroatom bonds.[2]
-
Trifluoromethyl Group (-CF₃): Located para to the sulfonyl chloride, this potent electron-withdrawing group serves two roles. First, it significantly enhances the electrophilicity of the sulfonyl chloride moiety, increasing its reactivity.[3] Second, the CF₃ group is a critical pharmacophore in drug design, often improving metabolic stability, lipophilicity, and binding affinity.[2][4]
The unique arrangement of these groups allows for orthogonal chemical strategies, where one group can be reacted selectively while leaving the others intact for subsequent transformations.
Caption: Core functional groups of the reagent and their primary synthetic roles.
Enhanced Electrophilicity in Sulfonamide Synthesis
A primary application of sulfonyl chlorides is the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. The presence of the para-trifluoromethyl group in this compound provides a distinct kinetic advantage over non-fluorinated or less-activated analogues. The strong electron-withdrawing nature of the CF₃ group polarizes the sulfur-chlorine bond, making the sulfur atom significantly more electrophilic and thus more susceptible to nucleophilic attack.
This heightened reactivity can lead to:
-
Faster reaction times under milder conditions.
-
Higher yields, particularly with sterically hindered or electronically deactivated amines.
-
Improved tolerance for a wider range of functional groups within the amine substrate.
Comparative Performance
While direct, side-by-side kinetic studies are sparse in the literature, the principle of electronic activation is well-established. Compared to a standard reagent like p-toluenesulfonyl chloride (TsCl), which possesses an electron-donating methyl group, this compound is expected to react significantly faster in sulfonamide formation.
| Reagent | Key Substituents | Electronic Effect of para-Substituent | Expected Reactivity (Sulfonylation) |
| This compound | 2-Br, 4-CF₃ | Strongly Electron-Withdrawing | Very High |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | 4-CF₃ | Strongly Electron-Withdrawing | High |
| p-Toluenesulfonyl chloride (TsCl) | 4-CH₃ | Electron-Donating | Moderate |
| Benzenesulfonyl chloride (BsCl) | None | Neutral | Baseline |
Protocol 1: General Synthesis of a Secondary Sulfonamide
This protocol details a standard procedure for the synthesis of a sulfonamide using an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)
-
Tertiary amine base (e.g., Triethylamine (Et₃N) or DIPEA, 1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.1 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure sulfonamide.[5]
Chemoselective Cross-Coupling: A Gateway to Molecular Complexity
A standout advantage of this compound is its utility in palladium-catalyzed reactions that proceed without disturbing the sulfonyl chloride group. This chemoselectivity is particularly valuable in desulfitative arylations, where the sulfonyl chloride itself acts as the coupling partner.
In a notable application, the reagent is used for the direct C2 arylation of N-protected indoles. The palladium catalyst selectively activates the S-Cl bond for the coupling reaction, while crucially leaving the C-Br bond intact. This furnishes a product that is primed for a subsequent, different cross-coupling reaction at the bromine site, enabling a highly efficient and modular approach to synthesizing complex, multi-substituted indole derivatives.
Protocol 2: Palladium-Catalyzed Desulfative C2 Arylation of an N-Protected Indole
This protocol is adapted from methodologies reported in the literature for the direct arylation of heterocycles using sulfonyl chlorides.
Materials:
-
N-protected 3-haloindole (e.g., 1-(phenylsulfonyl)-3-bromoindole) (1.0 eq)
-
This compound (1.2 eq)
-
Bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂] (5 mol%)
-
Lithium carbonate (Li₂CO₃) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Celatom® or Celite®
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected 3-haloindole (1.0 eq), this compound (1.2 eq), Pd(CH₃CN)₂Cl₂ (0.05 eq), and Li₂CO₃ (2.5 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celatom® to remove inorganic salts and palladium black.
-
Rinse the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the C2-arylated indole product. The C-Br bond on the newly introduced ring remains available for further functionalization.
Caption: Proposed catalytic cycle for the Pd-catalyzed C2 arylation of indoles.
Conclusion: A Reagent for Strategic Synthesis
This compound is more than a simple sulfonating agent; it is a strategic building block for the modern synthetic chemist. Its principal advantages lie in:
-
Enhanced Reactivity: The CF₃ group activates the sulfonyl chloride for efficient sulfonamide and sulfonate ester formation, often under milder conditions than its non-fluorinated counterparts.
-
Orthogonal Functionality: The presence of a C-Br bond provides a secondary reaction site for powerful cross-coupling chemistries, allowing for sequential and divergent synthetic pathways.
-
Inherent Pharmacophore: The reagent directly introduces the trifluoromethyl group, a moiety prized in drug discovery for its ability to enhance key ADME (absorption, distribution, metabolism, and excretion) properties.
For researchers and drug development professionals, employing this reagent can shorten synthetic sequences, enable the construction of complex molecular architectures, and embed desirable pharmacological properties from an early stage. Its thoughtful application represents a clear advantage in the pursuit of novel, high-value chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
For laboratory professionals engaged in research, discovery, and drug development, the responsible management of chemical reagents is paramount to ensuring both personnel safety and environmental compliance. This compound is a highly reactive compound valued for its role in organic synthesis. However, its reactivity also dictates the need for stringent disposal protocols. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety principles and chemical causality.
Hazard Identification and Assessment: Understanding the Risks
Before any handling or disposal, a thorough understanding of the inherent hazards of this compound is essential. This compound is classified as hazardous, and its reactivity is driven by the sulfonyl chloride functional group, which is susceptible to hydrolysis, and the overall nature of the substituted benzene ring.
The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H226 | Flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][2][3][4][5][6] |
| Water Reactivity | EUH029 | Contact with water liberates toxic gas.[4][6] |
Key Chemical Properties:
-
Molecular Formula: C₇H₃BrClF₃O₂S[1]
-
Molecular Weight: 323.51 g/mol
-
Appearance: Off-white to faint beige fused solid or liquid.[1]
-
Reactivity: The compound is moisture-sensitive and reacts with water, often exothermically, to release corrosive gases like Hydrogen Chloride (HCl).[6][7] This reactivity is central to the disposal strategy.
Mandatory Personal Protective Equipment (PPE)
Given the corrosive and flammable nature of this reagent, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.
-
Eye and Face Protection: Chemical safety goggles combined with a full-face shield are required to protect against splashes and corrosive vapors.[8][9]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[8][9]
-
Body Protection: A flame-retardant laboratory coat and, for larger quantities, a chemical-resistant apron are necessary to prevent skin contact.[8][9]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be required. However, in the event of a spill or if there is a risk of vapor inhalation, a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases (e.g., type ABEK) is essential.[8]
The Disposal Workflow: A Two-Pathway Approach
The correct disposal procedure hinges on the quantity of the waste material. Bulk quantities and residual amounts (e.g., from rinsing glassware) require different management pathways. Attempting to neutralize bulk quantities in the laboratory can lead to a dangerous, uncontrolled exothermic reaction.
Caption: Disposal decision workflow for this compound.
Protocol A: Neutralization of Residual Quantities
This procedure is exclusively for small, residual amounts of the chemical, such as the rinsate from cleaning contaminated glassware. The principle is to safely hydrolyze the reactive sulfonyl chloride into a more stable and less hazardous sodium sulfonate salt.
Step-by-Step Methodology:
-
Preparation: In a chemical fume hood, place a large beaker containing a saturated solution of sodium bicarbonate on a magnetic stir plate. The beaker should be large enough to accommodate potential foaming. Place this setup in an ice bath to dissipate heat from the exothermic reaction.[10]
-
Slow Addition: While vigorously stirring the cold bicarbonate solution, add the solution containing residual this compound dropwise. The rate of addition must be carefully controlled to prevent the reaction from foaming over.[10][11]
-
Reaction: The sulfonyl chloride reacts with the base and water to form the corresponding sulfonate, sodium chloride, and carbon dioxide gas. Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion.[10]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using a pH strip or meter, test the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If it remains acidic, slowly add more sodium bicarbonate solution.[10]
-
Final Disposal: Once neutralized, transfer the aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's Environmental Health and Safety (EHS) office.[10]
Protocol B: Management of Bulk Quantities
Bulk quantities of unused or unwanted this compound must be treated as hazardous waste and disposed of without any attempt at neutralization in the laboratory.
Step-by-Step Methodology:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a waste container specifically designated for "Halogenated Organic Waste".[10][12][13][14] Do not mix it with non-halogenated waste, as this complicates the disposal process and increases costs.[10]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from water, heat sources, and incompatible materials, pending collection.[8]
-
Arrange Pickup: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[8][12]
Spill and Emergency Procedures
Immediate and correct action is crucial in the event of a spill or personnel exposure.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[10]
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.
-
Control: Remove all ignition sources from the area.[15]
-
Absorb: For small spills, cover with a dry, inert, non-combustible absorbent material like sand, dry lime, or soda ash.[11][15] DO NOT USE WATER or combustible materials like paper towels or sawdust.[15]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container for halogenated solids.[10]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[12]
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.[10]
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][5][16]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][15]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
By adhering to these rigorous disposal and safety protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste.
References
- 1. This compound | 54403-98-4 [amp.chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.se [fishersci.se]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ethz.ch [ethz.ch]
- 14. bucknell.edu [bucknell.edu]
- 15. nj.gov [nj.gov]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Mastering the Handling of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride: A Guide to Safety and Operational Integrity
For the modern researcher, mastery over novel and reactive chemical entities is fundamental to accelerating discovery. 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a key building block in synthetic chemistry, valued for its utility in constructing complex sulfonamides. However, its power as a reagent is matched by its hazardous nature. As a corrosive, water-reactive solid, it demands a protocol built on a deep understanding of its chemical behavior to ensure the safety of laboratory personnel and the integrity of the research.
This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling, use, and disposal of this compound. Here, we establish a self-validating system of protocols where the "why" behind each step reinforces the "how," ensuring that safety is an integral part of the scientific process, not a barrier to it.
Hazard Analysis: Understanding the Reactivity Profile
This compound is classified as a corrosive and water-reactive substance.[1][2] The primary dangers arise from two core properties:
-
Corrosivity: Direct contact with skin or eyes can cause severe chemical burns and permanent damage.[2][3][4] Inhalation of its dust can lead to severe irritation and damage to the respiratory tract.[5]
-
Water Reactivity: The sulfonyl chloride functional group reacts exothermically with moisture, including humidity in the air, to release corrosive and toxic gases such as hydrogen chloride (HCl) and sulfuric acid.[6] This reaction is vigorous and can lead to a rapid increase in pressure if it occurs in a sealed container.
Given these hazards, all handling procedures must be designed to rigorously prevent contact with the body and with water.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not merely a regulatory requirement but a critical, non-negotiable defense against exposure. Standard laboratory attire is insufficient. The following table outlines the mandatory PPE for various operational scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Safety goggles and a full-face shield.[7] | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile), changed immediately if contaminated.[8][9] | Flame-retardant, chemical-resistant lab coat, fully buttoned.[8] Closed-toe shoes are mandatory.[9] | Use in a certified chemical fume hood is mandatory. If dust is generated, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[5] |
| In-Reaction Use (Solution) | Safety goggles and a full-face shield.[7][10] | Chemical-resistant gloves. Consider double-gloving for extended operations. | Chemical-resistant lab coat or apron over a long-sleeved shirt.[9] | All operations must be conducted within a certified chemical fume hood.[11] |
| Spill Cleanup | Safety goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls over standard lab attire. Chemical-resistant boot covers may be necessary. | A NIOSH-approved respirator with appropriate cartridges is mandatory.[12] |
| Waste Neutralization & Disposal | Safety goggles and a full-face shield. | Chemical-resistant gloves. | Chemical-resistant lab coat or apron. | All neutralization procedures must be performed in a certified chemical fume hood.[13] |
Causality Note: A full-face shield is mandated in addition to goggles because of the significant splash hazard posed by this corrosive solid and its reaction products.[10] The use of a fume hood is not just for inhalation protection; it is a primary containment device that controls the release of corrosive dust and gases generated upon reaction with ambient moisture.[11]
Operational Plan: From Receipt to Reaction
A proactive operational plan minimizes risk by defining procedures before the chemical is even handled.
Storage and Handling
-
Receiving: Upon receipt, inspect the container for any damage. Date the container.
-
Storage: Store the container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[2][14] The storage location must be segregated from incompatible materials, especially strong oxidizing agents, bases, alcohols, and aqueous solutions.[6][11] Do not store above eye level.[9]
-
Work Area Preparation: Before handling, ensure the designated chemical fume hood is clean, uncluttered, and functioning correctly.[11] Remove all sources of water, including beakers of aqueous solutions and squirt bottles. Have all necessary equipment and reagents for the reaction prepared and within reach to minimize movement of the open container.
Step-by-Step Handling and Weighing Protocol
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Inert Atmosphere: If the procedure is sensitive to moisture, prepare to handle the solid under an inert atmosphere (e.g., nitrogen or argon), potentially within a glove box.[15]
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Transfer: Conduct all weighing and transfers inside a certified chemical fume hood.[11] Open the container slowly. Use a clean, dry spatula or scoop for the transfer.
-
Closure: Immediately and tightly seal the container after dispensing the required amount.
-
Cleaning: Decontaminate the spatula and any surfaces that may have come into contact with the chemical using a dry cloth or paper towel, which should then be treated as hazardous waste. Follow this with a proper decontamination procedure (see Section 5).
Emergency Plan: Spill and Exposure Response
Preparedness is paramount. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and spill kits.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[4][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[3][8] Seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting.[3] Have the victim drink water (two glasses at most).[3] Seek immediate medical attention.
Spill Response Protocol
This protocol is for small, incidental spills that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.
-
Alert & Isolate: Immediately alert personnel in the area.[3] Restrict access to the spill zone. If the material is volatile or dusting, evacuate the immediate area.
-
Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator, face shield, chemical-resistant gloves, and an apron.[1][12]
-
Containment: DO NOT USE WATER.[8] Cover the spill with a dry, inert absorbent material such as dry sand, dry lime, or soda ash.[8] Work from the outside of the spill inward to prevent spreading.[7][9]
-
Collection: Carefully scoop the absorbed material using non-sparking tools into a clearly labeled, sealable container for hazardous waste.[1][9] Minimize dust generation during this process.[9]
-
Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.[12]
-
Disposal: Seal and label the waste container as "Hazardous Waste: Spill Debris containing this compound." Arrange for disposal through your institution's environmental health and safety office.
Disposal Plan: Neutralization and Waste Segregation
Proper disposal is the final, critical step in the chemical's lifecycle. Improper disposal poses a significant risk to personnel and the environment.
Bulk Quantities
Bulk or unreacted quantities of this compound must be disposed of as hazardous waste.[16]
-
Segregation: Collect in a designated "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated waste.
-
Labeling: Ensure the container is tightly sealed and clearly labeled with the full chemical name and associated hazards (Corrosive, Water-Reactive).[16]
-
Collection: Arrange for pickup by your institution's hazardous waste management program.
Neutralization of Residual Quantities (e.g., from Glassware)
Small, residual amounts can be safely neutralized before final disposal. This process hydrolyzes the reactive sulfonyl chloride into a more stable sulfonic acid salt.[16]
CAUTION: This procedure is exothermic and produces gas. It must be performed in a fume hood with appropriate PPE.
-
Prepare Quenching Solution: In a large beaker suitable for the scale of the quenching, prepare a cold (0 °C, ice bath) saturated solution of sodium bicarbonate in water. Use a magnetic stirrer for vigorous agitation.
-
Slow Addition: Carefully and slowly add the solution or rinse containing the residual sulfonyl chloride to the stirred bicarbonate solution dropwise.[16] The rate of addition must be controlled to manage the exothermic reaction and prevent excessive foaming from CO₂ evolution.[16]
-
Stir: Once the addition is complete, allow the mixture to stir for at least 30-60 minutes to ensure the reaction is complete.[16]
-
Verify pH: Remove the beaker from the ice bath and let it warm to room temperature. Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9).[16] If it remains acidic, add more sodium bicarbonate.
-
Final Disposal: The neutralized aqueous solution can now be transferred to a designated "Aqueous Hazardous Waste" container for final disposal by your institution's EHS department.[16] Never pour directly down the drain.
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you build a culture of trust and reliability. This approach not only protects researchers but also ensures the quality and reproducibility of the science being performed, providing value that extends far beyond the product itself.
References
- 1. ccny.cuny.edu [ccny.cuny.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. acs.org [acs.org]
- 8. nj.gov [nj.gov]
- 9. research.wayne.edu [research.wayne.edu]
- 10. researchgate.net [researchgate.net]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. umanitoba.ca [umanitoba.ca]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
